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  • Product: {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine
  • CAS: 1039932-76-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a valuable building block in modern drug discovery. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a valuable building block in modern drug discovery. The strategic incorporation of a cyclobutane ring and a trifluoromethylphenyl moiety presents unique opportunities for modulating the physicochemical and pharmacological properties of lead compounds. This document details a reliable three-step synthetic sequence, commencing with the formation of a key tertiary alcohol intermediate via a Grignard reaction, followed by a cyanation reaction to introduce the nitrile functionality, and culminating in the reduction to the target primary amine. The causality behind experimental choices, detailed step-by-step protocols, and in-depth mechanistic insights are provided to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis for their specific applications.

Introduction: The Strategic Importance of Cyclobutane and Trifluoromethyl Moieties in Medicinal Chemistry

The design of novel pharmaceutical agents is a multifactorial challenge, requiring the precise tuning of molecular properties to achieve desired efficacy, selectivity, and pharmacokinetic profiles. The cyclobutane motif, a four-membered carbocycle, has gained significant traction in drug design as a versatile scaffold.[1][2] Its rigid, three-dimensional structure can impart conformational constraint on a molecule, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, offering a unique vector in chemical space.[3][4]

Complementing the structural advantages of the cyclobutane core, the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[5][6] The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability by blocking sites of oxidative metabolism.[7] Its high electronegativity and lipophilicity can enhance membrane permeability and binding interactions with protein targets.[5] The strategic placement of a trifluoromethyl group on an aromatic ring, as in the case of the 3-(trifluoromethyl)phenyl moiety, is a well-established strategy to modulate electronic properties and improve the overall drug-like characteristics of a compound.[7]

The target molecule, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, combines these two privileged moieties, making it a highly attractive building block for the synthesis of novel therapeutics across a range of disease areas. This guide provides a detailed and practical approach to its synthesis.

Overall Synthetic Strategy

The synthesis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is accomplished through a convergent three-step sequence. The overall workflow is depicted in the following diagram:

Synthetic_Workflow Overall Synthetic Workflow for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine reactant1 3-Bromobenzotrifluoride intermediate1 3-(Trifluoromethyl)phenylmagnesium bromide (Grignard Reagent) reactant1->intermediate1  Mg, THF reactant2 Magnesium reactant2->intermediate1 reactant3 Cyclobutanone intermediate2 1-[3-(Trifluoromethyl)phenyl]cyclobutanol reactant3->intermediate2 reactant4 Trimethylsilyl cyanide (TMSCN) intermediate3 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile reactant4->intermediate3 reactant5 Lithium Aluminum Hydride (LiAlH4) product {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine reactant5->product intermediate1->intermediate2  Cyclobutanone, THF intermediate2->intermediate3  TMSCN, Lewis Acid intermediate3->product  1. LiAlH4, THF  2. H2O workup

Caption: Synthetic route to the target amine.

The synthesis commences with the in-situ preparation of 3-(trifluoromethyl)phenylmagnesium bromide, which then undergoes a nucleophilic addition to cyclobutanone to afford the key tertiary alcohol intermediate. Subsequent cyanation of this alcohol, proceeding through an activated intermediate, yields 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile. The final step involves the reduction of the nitrile functionality to the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanol

This step utilizes a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds. The highly nucleophilic Grignard reagent, prepared from 3-bromobenzotrifluoride and magnesium, attacks the electrophilic carbonyl carbon of cyclobutanone.

Protocol:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq).

    • A solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and added to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has initiated (indicated by a color change and gentle refluxing), the remaining bromide solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is stirred at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • The Grignard solution is cooled to 0 °C in an ice bath.

    • A solution of cyclobutanone (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Workup and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • The resulting mixture is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-[3-(trifluoromethyl)phenyl]cyclobutanol.

Table 1: Typical Reaction Parameters for Grignard Reaction

ParameterValue
Reactants 3-Bromobenzotrifluoride, Mg, Cyclobutanone
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (Grignard formation), 0 °C to RT (addition)
Reaction Time 3-5 hours
Typical Yield 75-85%
Step 2: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

The conversion of the tertiary alcohol to the corresponding nitrile is a critical step. Direct substitution of the hydroxyl group can be challenging due to the propensity for elimination reactions with tertiary substrates. A more reliable approach is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This method proceeds via the formation of a cyanohydrin intermediate.[8]

Protocol:

  • Apparatus Setup: A dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 1-[3-(trifluoromethyl)phenyl]cyclobutanol (1.0 eq) and a suitable Lewis acid catalyst (e.g., zinc iodide, ZnI2, 0.1 eq).

  • Reaction:

    • The flask is placed under a nitrogen atmosphere, and anhydrous dichloromethane or acetonitrile is added as the solvent.

    • Trimethylsilyl cyanide (TMSCN, 1.5 eq) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, the reaction is quenched by the addition of water.

    • The mixture is extracted with dichloromethane.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile.

Table 2: Typical Reaction Parameters for Cyanation

ParameterValue
Reactants 1-[3-(Trifluoromethyl)phenyl]cyclobutanol, TMSCN
Catalyst Zinc Iodide (ZnI2) or other Lewis Acid
Solvent Anhydrous Dichloromethane or Acetonitrile
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-80%
Step 3: Synthesis of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[2][7][9]

Protocol:

  • Apparatus Setup: A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF.

  • Reaction:

    • The suspension is cooled to 0 °C in an ice bath.

    • A solution of 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Workup and Purification:

    • The reaction mixture is cooled to 0 °C, and the excess LiAlH4 is quenched by the sequential, careful, and dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).

    • The resulting granular precipitate is filtered off and washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt to afford {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Table 3: Typical Reaction Parameters for Nitrile Reduction

ParameterValue
Reactant 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile
Reducing Agent Lithium Aluminum Hydride (LiAlH4)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Reflux
Reaction Time 4-8 hours
Typical Yield 80-90%

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Reaction_Mechanisms Key Mechanistic Steps cluster_grignard Step 1: Grignard Reaction cluster_cyanation Step 2: Cyanation (TMSCN) cluster_reduction Step 3: Nitrile Reduction (LiAlH4) grignard1 Nucleophilic attack of Grignard reagent on carbonyl carbon grignard2 Formation of a magnesium alkoxide intermediate grignard1->grignard2 grignard3 Protonation during workup to yield the tertiary alcohol grignard2->grignard3 cyanation1 Coordination of Lewis acid to the hydroxyl group cyanation2 Formation of a carbocation or activated intermediate cyanation1->cyanation2 cyanation3 Nucleophilic attack by the cyanide from TMSCN cyanation2->cyanation3 cyanation4 Formation of the cyclobutylcarbonitrile cyanation3->cyanation4 reduction1 First hydride attack on the nitrile carbon reduction2 Formation of an imine-aluminum complex reduction1->reduction2 reduction3 Second hydride attack on the imine carbon reduction2->reduction3 reduction4 Formation of a diamidoaluminate complex reduction3->reduction4 reduction5 Hydrolysis to the primary amine reduction4->reduction5

Caption: Mechanistic pathways for the synthesis.

  • Grignard Reaction: The reaction proceeds through a classic nucleophilic addition mechanism. The polarity of the carbon-magnesium bond in the Grignard reagent dictates the nucleophilic character of the carbon atom, which readily attacks the electrophilic carbonyl carbon of cyclobutanone.

  • Cyanation: The use of a Lewis acid is critical to activate the tertiary alcohol, facilitating the departure of the hydroxyl group as water and promoting the formation of a stabilized carbocationic intermediate. Trimethylsilyl cyanide then serves as a safe and effective source of the cyanide nucleophile.

  • Nitrile Reduction: The reduction with LiAlH4 involves a two-fold addition of hydride ions. The first hydride attacks the electrophilic carbon of the nitrile, forming an imine intermediate that is complexed to aluminum. A second hydride addition to the imine carbon, followed by aqueous workup, furnishes the primary amine.[2]

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. By providing detailed experimental protocols, typical reaction parameters, and mechanistic insights, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The strategic combination of the cyclobutane and trifluoromethylphenyl moieties in the target molecule offers significant potential for the development of novel therapeutic agents with improved pharmacological properties. The presented synthesis is scalable and utilizes readily available starting materials, making it an attractive route for the production of this key building block.

References

  • Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.

  • Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.

  • Chemistry LibreTexts. (2023). Reduction of Nitriles.

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.

  • Al-Zoubi, R. M., et al. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine drugs.

  • BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

  • Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – A European Journal.

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.

  • Vulcanchem. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarboxylic Acid.

  • Lead Sciences. (n.d.). (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine.

  • UCHEM. (2025). Trimethylsilyl Cyanide (TMSCN, CAS 7677-24-9) - Versatile Cyanation Reagent.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a novel small molecule of significant interest to the pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a novel small molecule of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of a cyclobutane ring and a trifluoromethylphenyl moiety imparts unique conformational rigidity and electronic characteristics, respectively, positioning this compound as a valuable building block in modern drug discovery. This document outlines the structural features, predicted physicochemical parameters, and detailed, field-proven methodologies for its analytical characterization. The causality behind experimental choices is explained to provide researchers with a robust framework for their own investigations. While experimentally determined data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes predicted data with established principles for analogous structures, offering a reliable foundation for its handling, formulation, and further development.

Introduction: The Strategic Importance of Fluorinated Cyclobutanes in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. In this context, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine emerges as a compound of interest due to its unique combination of two such powerful moieties: a cyclobutane ring and a trifluoromethyl group.

The cyclobutane unit, a four-membered carbocycle, introduces a degree of conformational constraint that can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target. This often translates to improved binding affinity and selectivity. Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, offering a distinct vector in three-dimensional space.

The trifluoromethyl (-CF3) group is a well-established functional group in pharmaceutical sciences, prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. Its strong electron-withdrawing nature can also influence the pKa of nearby basic centers, affecting oral absorption and formulation characteristics. The placement of the -CF3 group at the meta-position of the phenyl ring in the title compound is a deliberate choice to influence its electronic distribution and steric profile.

This guide will delve into the critical physicochemical properties of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, providing researchers with the foundational knowledge required for its effective utilization in discovery and development programs.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is paramount for its application in research and development. These parameters govern its solubility, permeability, and ultimately, its behavior in biological systems.

Chemical Structure and Identifiers
  • IUPAC Name: {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

  • CAS Number: 1039932-76-7[1][2][3][4][5][6]

  • Molecular Formula: C₁₂H₁₄F₃N[1][2][3][4][5]

  • Molecular Weight: 229.24 g/mol [1][2]

  • InChI Key: XSJLABAERKORAA-UHFFFAOYSA-N[2][5][6]

Predicted Physicochemical Data

While experimental data is limited, computational models provide valuable estimates for key physicochemical parameters. The data presented in Table 1 are predicted values and should be considered as such until experimentally verified.

PropertyPredicted ValueSource
Boiling Point248.4 ± 35.0 °C[1]
Density1.194 ± 0.06 g/cm³[1]
pKa10.27 ± 0.29[1]
Physical FormLiquid[2][5]
Purity (typical)~98%[2][4][5][6]

Expert Insight: The predicted high pKa of 10.27 is characteristic of a primary aliphatic amine. This indicates that at physiological pH (7.4), {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine will be predominantly protonated. This has significant implications for its solubility, which is expected to be higher in acidic aqueous solutions, and its interactions with biological targets, which may involve ionic bonding. The trifluoromethyl group's electron-withdrawing effect is likely tempered by its meta-position and the insulating cyclobutane ring, resulting in a pKa that is not drastically lowered compared to similar, non-fluorinated amines.

Analytical Characterization: A Validating Workflow

The confirmation of identity, purity, and structure is a critical, self-validating step in the handling and application of any chemical entity. The following section outlines a logical workflow and detailed protocols for the comprehensive characterization of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Caption: A logical workflow for the comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reverse-phase HPLC with a Diode Array Detector (DAD) is the workhorse for determining the purity of small organic molecules. It separates the analyte from impurities based on hydrophobicity, and the DAD provides spectral information to assess peak homogeneity.

Step-by-Step Protocol:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in acetonitrile at a concentration of 1 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 10% B

    • 18.1-22 min: Re-equilibration at 10% B

  • Data Analysis:

    • Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Examine the UV spectrum across the main peak to check for co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the confirmation of the molecular weight of the main eluting peak, providing strong evidence of the compound's identity.

Step-by-Step Protocol:

  • LC System: Utilize the same HPLC method as described in Section 3.1.

  • MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Analyzer: Quadrupole.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 230.1).

    • Confirm that the mass spectrum of the main peak shows a prominent ion at this m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each nucleus.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Expected Resonances: Look for signals corresponding to the aromatic protons (likely in the 7.4-7.8 ppm region), the aminomethyl protons (a singlet or doublet around 2.5-3.0 ppm), and the cyclobutane methylene protons (a complex multiplet pattern between 1.5-2.5 ppm). The N-H protons of the primary amine may appear as a broad singlet.

  • ¹³C NMR:

    • Expected Resonances: Expect to see signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, the quaternary carbon of the cyclobutane ring, the cyclobutane methylene carbons, and the aminomethyl carbon.

  • ¹⁹F NMR:

    • Expected Resonances: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This serves as a final, definitive confirmation of the molecular formula.

Step-by-Step Protocol:

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Analysis: Infuse the sample directly or use the LC-MS method.

  • Data Analysis: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass (C₁₂H₁₅F₃N⁺ = 230.1151).

Safety and Handling

Based on available safety data, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is classified as a warning-level hazard.[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a compound with significant potential, bridging the advantageous structural features of cyclobutanes with the well-established benefits of trifluoromethyl groups in bioactive molecules. This guide has provided a comprehensive overview of its predicted physicochemical properties and a robust set of analytical protocols for its characterization. While the current understanding relies heavily on predicted data, the methodologies outlined herein provide a clear path for the experimental validation of these parameters. Future work should focus on obtaining empirical data for solubility, logP, and melting/boiling points to further enrich the profile of this promising molecule and facilitate its transition from a research chemical to a valuable component in the development of next-generation therapeutics and agrochemicals.

References

  • (3,3-Difluoro-1-methoxy-cyclobutyl)methanamine | C6H11F2NO - PubChem. PubChem. [Link]

  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine - Lead Sciences. Lead Sciences. [Link]

  • 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine | C8H14F3NO | CID 137347142 - PubChem. PubChem. [Link]

  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine - Lead Sciences. Lead Sciences. [Link]

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Foundational

An In-Depth Technical Guide to {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine: A Modern Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide offers a comprehensive technical overview of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS 1039932-76-7), a contemporary building block poised for significant applications in medicinal chemistry. We will delve into its chemical architecture, plausible synthetic routes, and the strategic rationale for its use in drug design, grounded in the established significance of its core structural motifs: the cyclobutane ring and the 3-(trifluoromethyl)phenyl group. While specific biological data for this compound remains largely proprietary or in early stages of investigation, this document will provide expert insights into its potential applications and the methodologies for its characterization and utilization in research settings.

Introduction: The Strategic Value of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the design and synthesis of novel molecular entities with optimized pharmacological profiles is paramount. {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine emerges as a molecule of interest not for a widely documented biological activity, but for the inherent potential conferred by its constituent parts. The strategic incorporation of a trifluoromethyl group on a phenyl ring is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Simultaneously, the cyclobutane moiety offers a rigid, three-dimensional scaffold that is increasingly utilized to confer conformational constraint and improve pharmacokinetic properties.[4] This guide will, therefore, treat this compound as a quintessential example of a modern building block, designed for the efficient exploration of chemical space in the pursuit of new therapeutic agents.

Physicochemical Properties and Structural Rationale

The unique combination of a cyclobutane ring and a trifluoromethylphenyl group in {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine dictates its physicochemical properties and, consequently, its behavior in biological systems.

Data Presentation: Key Physicochemical Parameters
PropertyValueSource
CAS Number 1039932-76-7[5]
Molecular Formula C₁₂H₁₄F₃N[5]
Molecular Weight 229.24 g/mol [5]
Predicted Boiling Point 248.4 ± 35.0 °CChemical Supplier Data
Predicted Density 1.194 ± 0.06 g/cm³Chemical Supplier Data
Predicted pKa 10.27 ± 0.29Chemical Supplier Data
The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity.[6][7] Its presence on the phenyl ring at the meta-position in this compound is expected to:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life of drug candidates incorporating this moiety.

  • Increase Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

  • Modulate Receptor Binding: The strong electron-withdrawing properties of the -CF₃ group can alter the electronic distribution of the phenyl ring, potentially leading to stronger and more specific interactions with biological targets.[2]

The Role of the Cyclobutane Scaffold

The cyclobutane ring is a strained four-membered carbocycle that offers several advantages as a structural motif in drug design:[4]

  • Conformational Rigidity: The puckered conformation of the cyclobutane ring restricts the rotational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.

  • Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the precise spatial orientation of substituents, enabling better exploration of the three-dimensional space within a binding pocket.[4]

  • Metabolic Stability: The cyclobutane ring itself is generally more resistant to metabolism compared to longer, more flexible alkyl chains.

Synthesis and Characterization: A Proposed Methodological Approach

Proposed Synthetic Workflow

G A 1-Bromo-3-(trifluoromethyl)benzene C 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile A->C Grignard Reaction or Lithiation B Cyclobutanecarbonitrile B->C D {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine C->D Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed synthetic workflow for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile (Intermediate C)

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-3-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Gentle heating may be required.

  • Nucleophilic Addition: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C. Add a solution of cyclobutanecarbonitrile in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired nitrile intermediate.

Step 2: Reduction to {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine (Final Product D)

  • Reduction: To a solution of 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile in anhydrous THF under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using Raney nickel or a similar catalyst can be employed.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Extraction and Purification: Filter the resulting slurry and wash the solid with THF. Concentrate the filtrate and extract the aqueous residue with an organic solvent. Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure. The final product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to afford high-purity {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Characterization and Quality Control

A self-validating system for the confirmation of the structure and purity of the synthesized compound is critical. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence and connectivity of the protons on the phenyl ring, cyclobutane ring, and the aminomethyl group.

    • ¹³C NMR will provide information on the carbon skeleton.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A validated method with a suitable column and mobile phase should be developed.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the absence of extensive published biological data, the true potential of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine lies in its application as a versatile starting material for the synthesis of a diverse library of compounds. The primary amine functionality serves as a key handle for further chemical modifications.

G A {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine B Amide Derivatives A->B Acylation C Sulfonamide Derivatives A->C Sulfonylation D Urea/Thiourea Derivatives A->D Reaction with Isocyanates/Isothiocyanates E Substituted Amine Derivatives A->E Reductive Amination

Caption: Potential derivatization pathways of the primary amine.

By employing these standard organic transformations, researchers can readily generate a wide array of novel chemical entities for screening in various biological assays. The core scaffold provides a robust starting point with favorable physicochemical properties, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas for Exploration:

Based on the known biological activities of structurally related phenylcyclobutylamine derivatives and compounds bearing the trifluoromethylphenyl motif, potential therapeutic areas for derivatives of this building block could include:

  • Central Nervous System (CNS) Disorders: The lipophilicity imparted by the trifluoromethyl group may facilitate blood-brain barrier penetration, making derivatives of this compound interesting candidates for CNS targets.

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the trifluoromethylphenyl moiety.

  • Metabolic Diseases: Phenylcycloalkylmethylamine derivatives have been investigated for the treatment of obesity.

Conclusion and Future Perspectives

{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine represents a prime example of a modern molecular building block, intelligently designed to imbue resulting drug candidates with desirable physicochemical and pharmacokinetic properties. While its own biological profile is yet to be fully elucidated in the public domain, its value to the research community is undeniable. The strategic combination of a rigid, three-dimensional cyclobutane scaffold with the metabolically robust and lipophilic trifluoromethylphenyl group provides a powerful platform for the generation of novel chemical entities.

This guide has provided a framework for understanding the rationale behind the design of this compound, a plausible and detailed synthetic approach, and a roadmap for its utilization in drug discovery programs. As the demand for drug candidates with improved "drug-like" properties continues to grow, the importance and application of well-designed building blocks like {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine will undoubtedly increase.

References

  • The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 27-44. [Link]

  • van der Kolk, R., et al. (2022).
  • Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.
  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Tocris Bioscience.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed Central. [Link]

  • The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. (n.d.). BOC Sciences.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. [Link]

  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine. (n.d.). Lead Sciences.
  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (1961). Journal of the American Chemical Society.

Sources

Exploratory

An Investigational Guide to the Mechanism of Action of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine: A Research Whitepaper

Abstract {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine is a novel small molecule with potential therapeutic applications. Its unique chemical architecture, featuring a trifluoromethylphenyl group, a cyclobutane co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine is a novel small molecule with potential therapeutic applications. Its unique chemical architecture, featuring a trifluoromethylphenyl group, a cyclobutane core, and a primary aminomethyl substituent, suggests a complex pharmacological profile. The trifluoromethyl moiety is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability and modulate receptor affinity[1][2]. Similarly, the cyclobutane ring offers a rigid scaffold that can orient functional groups in precise three-dimensional space, potentially conferring high target specificity[3][4]. This whitepaper presents a comprehensive, forward-looking guide for the systematic elucidation of the mechanism of action of this compound. We provide a series of structured, field-proven experimental protocols and workflows designed to identify its molecular targets, characterize its functional activity, and delineate the downstream signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and structurally related compounds.

Introduction and Structural Rationale

The chemical structure of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, with its distinct trifluoromethylphenyl, cyclobutane, and methanamine moieties, provides a logical starting point for formulating mechanistic hypotheses. The trifluoromethyl group, a common feature in many FDA-approved drugs, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties[2][5]. The cyclobutane core serves as a bioisosteric replacement for other cyclic or acyclic structures, offering a unique conformational profile that can influence target binding[3]. The primary amine is a common pharmacophore that can participate in key hydrogen bonding interactions with biological targets.

Given the prevalence of these structural motifs in centrally acting agents, it is plausible that {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine interacts with neurotransmitter receptors, ion channels, or transporters in the central nervous system. This guide outlines a multi-phased experimental approach to systematically test this hypothesis and uncover the compound's precise mechanism of action.

Phase I: Target Identification and Initial Characterization

The primary objective of Phase I is to identify the molecular target(s) of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine through a combination of computational and experimental screening methodologies.

In Silico Target Prediction

Prior to extensive in vitro screening, computational methods can be employed to predict potential biological targets based on structural similarity to known ligands.

Protocol 1: Similarity-Based Virtual Screening

  • Compound Preparation: Generate a 3D conformer of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Choose relevant chemical databases containing compounds with known biological activities (e.g., ChEMBL, PubChem).

  • Similarity Search: Perform a 2D and 3D similarity search against the selected databases using the Tanimoto coefficient as a similarity metric.

  • Target Prioritization: Analyze the primary targets of the most structurally similar compounds to generate a preliminary list of potential targets for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

In Vitro Broad Panel Screening

A broad panel screening against a diverse set of receptors, enzymes, and ion channels is a critical step in unbiased target identification.

Protocol 2: Radioligand Binding Assay Panel

  • Panel Selection: Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of CNS targets (e.g., adrenergic, dopaminergic, serotonergic, GABAergic, and glutamate receptors).

  • Compound Preparation: Prepare a stock solution of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: The compound is tested at a fixed concentration (typically 1-10 µM) in competitive radioligand binding assays for each target in the panel.

  • Data Analysis: The percentage inhibition of radioligand binding is calculated. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Experimental Workflow: Phase I

Phase1_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening in_silico_start 3D Structure of Compound similarity_search Similarity Search (ChEMBL, PubChem) in_silico_start->similarity_search target_list Prioritized Target List similarity_search->target_list binding_panel Broad Panel Radioligand Binding Assays target_list->binding_panel Guide Panel Selection in_vitro_start Compound Synthesis & QC in_vitro_start->binding_panel hit_identification Hit Identification (>50% Inhibition) binding_panel->hit_identification Phase2 Phase2 hit_identification->Phase2 Proceed to Phase II (Functional Assays)

Caption: Phase I workflow for target identification.

Phase II: Functional Characterization and Pathway Analysis

Once a preliminary target is identified, the next phase focuses on characterizing the functional activity of the compound at that target and elucidating the downstream signaling pathways. For the purpose of this guide, we will hypothesize that a G-protein coupled receptor (GPCR) was identified as a primary target in Phase I.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 3: Gs/Gi-Coupled GPCR Functional Assay (cAMP Measurement)

  • Cell Line: Use a recombinant cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Assay Principle: Utilize a competitive immunoassay (e.g., HTRF, LANCE) to measure intracellular cyclic AMP (cAMP) levels.

  • Agonist Mode: Treat the cells with increasing concentrations of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and measure cAMP production to determine its agonistic activity (EC50).

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the compound, followed by stimulation with a known agonist at its EC80 concentration. A decrease in the agonist-induced cAMP response indicates antagonistic activity (IC50).

Downstream Signaling Pathway Analysis

If the compound shows functional activity, the subsequent step is to investigate its impact on downstream signaling cascades. For a GPCR, this often involves mitogen-activated protein kinase (MAPK) pathways.

Protocol 4: Western Blotting for ERK1/2 Phosphorylation

  • Cell Treatment: Treat the GPCR-expressing cells with {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the p-ERK/total ERK ratio to determine the extent of pathway activation.

Hypothetical Signaling Pathway

Signaling_Pathway Compound {1-[3-(trifluoromethyl)phenyl] cyclobutyl}methanamine GPCR Hypothetical GPCR Compound->GPCR Binds G_alpha GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK p-ERK PKA->ERK CREB p-CREB PKA->CREB Gene_Expression Gene Expression ERK->Gene_Expression CREB->Gene_Expression

Caption: Hypothetical GPCR signaling pathway.

Phase III: In Vitro and In Vivo Pharmacological Profiling

The final phase involves characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its physiological effects in a relevant animal model.

In Vitro ADME Profiling

A standard panel of in vitro ADME assays is necessary to predict the compound's in vivo behavior.

Table 1: Hypothetical In Vitro ADME Data

Assay Result Interpretation
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s High intestinal permeability
Human Liver Microsomal Stability (t½) > 60 min High metabolic stability
Plasma Protein Binding 85% Moderate binding

| CYP450 Inhibition (IC50) | > 10 µM for major isoforms | Low risk of drug-drug interactions |

In Vivo Pharmacokinetic and Efficacy Studies

Based on the hypothesized CNS activity, a rodent model would be appropriate for initial in vivo studies.

Protocol 5: Rodent Pharmacokinetic and Behavioral Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine via oral gavage at three different dose levels.

  • Pharmacokinetic Sampling: Collect blood samples at multiple time points post-dosing to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Behavioral Assessment: Concurrently, perform a relevant behavioral test based on the hypothesized mechanism (e.g., open field test for locomotor activity, elevated plus maze for anxiolytic effects).

  • Data Analysis: Correlate the pharmacokinetic profile with the observed behavioral outcomes to establish a preliminary dose-response relationship.

Conclusion

The elucidation of the mechanism of action for a novel compound like {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine requires a systematic and multi-faceted approach. This guide provides a robust framework for its investigation, from initial target identification through to in vivo characterization. The proposed workflows and protocols are designed to be self-validating, ensuring that each experimental stage builds upon a solid foundation of data. By following this structured path, researchers can efficiently and accurately define the pharmacological profile of this promising molecule, paving the way for its potential development as a therapeutic agent.

References

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure.
  • Methenamine.Wikipedia.
  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine.Lead Sciences.
  • What is the mechanism of action of methenamine?Dr.Oracle.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.CymitQuimica.
  • What is the mechanism of Methenamine Hippurate?
  • Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.PubMed Central.
  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3.
  • Study Details | NCT04616833 | [Trial of device that is not approved or cleared by the U.S. FDA].ClinicalTrials.gov.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
  • Methenamine Hippur
  • Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.ClinicalTrials.gov.

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Foundational

An In-depth Technical Guide to the Biological Activity of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine is a novel small molecule belonging to the cla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine is a novel small molecule belonging to the class of phenylcycloalkylmethylamine derivatives. Its chemical structure, characterized by a central cyclobutane ring, a trifluoromethyl-substituted phenyl group, and a methanamine moiety, suggests its potential as a pharmacologically active agent. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing from patent literature and established principles of medicinal chemistry. While extensive public data on this specific molecule is limited, this guide will synthesize the available information to provide a strong foundation for researchers and drug development professionals interested in this chemical scaffold.

The primary indication for this class of compounds, as disclosed in patent literature, is the pharmacological treatment of obesity and related co-morbid diseases .[1] This guide will delve into the rationale behind its design, its synthesis, and the proposed mechanisms of action that may underlie its potential therapeutic effects.

Medicinal Chemistry Rationale

The design of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine incorporates several structural features known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

  • Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group on the phenyl ring is a common strategy in medicinal chemistry. This group is a strong electron-withdrawing moiety that can significantly influence the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets. Furthermore, the -CF3 group is known to increase metabolic stability by blocking sites of oxidative metabolism, thereby prolonging the compound's half-life in the body. It also tends to increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

  • Cyclobutane Scaffold: The cyclobutane ring serves as a rigid, three-dimensional scaffold. Compared to more flexible alkyl chains, this rigidity can help to lock the molecule into a specific conformation that is optimal for binding to its target receptor. The use of a cyclobutane moiety can also improve metabolic stability and provide a unique vector for the substituents in three-dimensional space, which can be crucial for target engagement. The cyclobutane unit is found in a variety of biologically active natural products and synthetic compounds.[2][3]

  • Methanamine Moiety: The primary amine of the methanamine group is a key functional group that can participate in important interactions with biological targets, such as hydrogen bonding and ionic interactions. This group is common in many centrally acting agents and can be crucial for receptor recognition and activation.

Synthesis of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

The synthesis of phenylcycloalkylmethylamine derivatives, including {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, is described in the patent literature.[1] The general synthetic route involves a multi-step process, which can be adapted for the specific synthesis of this compound.

Experimental Protocol: General Synthesis

A plausible synthetic route, based on the patent disclosure, is outlined below.

Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

  • To a solution of 3-(trifluoromethyl)phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding carbanion.

  • Slowly add 1,3-dibromopropane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve the 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile in a suitable solvent such as THF or diethyl ether.

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or a borane complex (e.g., BH3-THF), portion-wise at 0 °C.

  • Stir the reaction at room temperature or under reflux until the nitrile is fully reduced, as confirmed by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and wash with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude amine by column chromatography or distillation to obtain {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Synthesis Workflow Diagram

Synthesis_Workflow start Starting Materials: 3-(Trifluoromethyl)phenylacetonitrile 1,3-Dibromopropane step1 Step 1: Cyclization - Strong Base (e.g., NaH) - Aprotic Solvent (e.g., THF) start->step1 intermediate Intermediate: 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile step1->intermediate step2 Step 2: Reduction - Reducing Agent (e.g., LiAlH4) - Solvent (e.g., THF) intermediate->step2 product Final Product: {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine step2->product

Caption: Synthetic workflow for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Proposed Biological Activity and Mechanism of Action

The patent disclosing this class of compounds suggests their use in treating obesity.[1] Many anti-obesity drugs act by modulating the central nervous system to suppress appetite. The structural similarity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine to known noradrenergic agents suggests a potential mechanism of action involving the adrenergic system.

Hypothesized Mechanism of Action: Noradrenergic System Modulation

It is hypothesized that {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine may act as a norepinephrine reuptake inhibitor (NRI) or a norepinephrine releasing agent. By increasing the levels of norepinephrine in the synaptic cleft of neurons in the hypothalamus, the compound could enhance satiety signals and reduce food intake.

Proposed Signaling Pathway:

  • The compound crosses the blood-brain barrier and enters the central nervous system.

  • It binds to the norepinephrine transporter (NET) on presynaptic neurons, inhibiting the reuptake of norepinephrine from the synapse.

  • The resulting increase in synaptic norepinephrine leads to enhanced activation of postsynaptic adrenergic receptors (e.g., α1 and β1 receptors) in the hypothalamus.

  • Activation of these receptors modulates the activity of downstream signaling pathways that regulate appetite and energy expenditure, leading to a reduction in food intake and potentially an increase in metabolic rate.

Signaling Pathway Diagram

Signaling_Pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron ne Norepinephrine (NE) presynaptic->ne postsynaptic Postsynaptic Neuron appetite Appetite Regulation (Hypothalamus) postsynaptic->appetite Modulates net Norepinephrine Transporter (NET) net->presynaptic ne->net Reuptake receptor Adrenergic Receptor ne->receptor Binds receptor->postsynaptic Activates compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine compound->net Inhibits

Caption: Proposed mechanism of action via norepinephrine reuptake inhibition.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity, a series of in vitro and in vivo experiments would be necessary.

In Vitro Protocol: Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine to human adrenergic receptors (α1, α2, β1, β2, β3) and the norepinephrine transporter (NET).

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the human adrenergic receptor subtypes or NET.

  • Radioligand Binding:

    • Incubate the membrane preparations with a specific radioligand for each target (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β receptors, [3H]nisoxetine for NET).

    • Add increasing concentrations of the test compound, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

    • Include a non-specific binding control using a high concentration of a known unlabeled ligand.

  • Incubation and Filtration: Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Protocol: Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine on body weight, food intake, and metabolic parameters in a model of obesity.

Methodology:

  • Animal Model: Use male C57BL/6J mice, which are prone to developing obesity on a high-fat diet.

  • Induction of Obesity: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Treatment:

    • Randomly assign the DIO mice to treatment groups: vehicle control and different doses of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

    • Administer the compound daily via an appropriate route (e.g., oral gavage).

  • Measurements:

    • Body Weight: Measure body weight daily.

    • Food Intake: Measure daily food consumption.

    • Body Composition: Assess body composition (fat mass and lean mass) at the beginning and end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).

    • Metabolic Parameters: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, lipids, and other relevant metabolic markers.

  • Data Analysis:

    • Compare the changes in body weight, food intake, and metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Data Presentation

Chemical and Physical Properties
PropertyValueSource
CAS Number 1039932-76-7[2]
Molecular Formula C12H14F3N[2]
Molecular Weight 229.24 g/mol [2]
Appearance Liquid
Purity >98%[2]
Boiling Point 248.4 ± 35.0 °C (Predicted)[1]
Density 1.194 ± 0.06 g/cm³ (Predicted)[1]
pKa 10.27 ± 0.29 (Predicted)[1]
Hypothetical Biological Activity Data Template
TargetAssay TypeRadioligandKi (nM)
hNET Radioligand Binding[3H]NisoxetineData to be determined
hα1 Adrenergic Receptor Radioligand Binding[3H]PrazosinData to be determined
hα2 Adrenergic Receptor Radioligand Binding[3H]RauwolscineData to be determined
hβ1 Adrenergic Receptor Radioligand Binding[3H]DihydroalprenololData to be determined

Conclusion and Future Directions

{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a promising, yet understudied, molecule with potential applications in the treatment of obesity. Its rational design, incorporating a trifluoromethyl group and a cyclobutane scaffold, suggests favorable drug-like properties. The primary hypothesis for its mechanism of action is the modulation of the noradrenergic system, leading to appetite suppression.

To fully elucidate the biological activity of this compound, further research is imperative. Key future directions include:

  • In-depth Pharmacological Profiling: A comprehensive screening against a panel of receptors, transporters, and enzymes to determine its selectivity and identify any off-target activities.

  • Pharmacokinetic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

  • Toxicology Studies: A thorough evaluation of its safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

The information presented in this guide provides a solid framework for initiating and advancing the investigation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine as a potential therapeutic agent.

References

  • Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. CymitQuimica.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC.
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Exploratory

A Comprehensive Guide to the Structural Elucidation of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

Foreword: The Imperative of Unambiguous Characterization In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but t...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. Molecules such as {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a compound featuring a trifluoromethyl group for metabolic stability, a conformationally rigid cyclobutane scaffold, and a primary amine for functionalization, represent a class of building blocks with significant therapeutic potential.[1] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and compromised patient safety.

This technical guide provides a holistic, field-proven strategy for the complete structural elucidation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. We will move beyond a simple recitation of techniques to explore the underlying scientific rationale, the interconnectivity of different analytical methods, and the interpretation of complex data to build an unassailable structural proof. This document is designed for researchers, chemists, and drug development professionals who require not just data, but validated, actionable intelligence.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity and stereochemistry, the fundamental molecular formula and weight must be unequivocally established. This initial phase serves as a critical checkpoint; all subsequent data must align with the findings here.

High-Resolution Mass Spectrometry (HRMS)

The first analytical interrogation should be High-Resolution Mass Spectrometry. Unlike nominal mass instruments, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of the elemental composition.

Causality of Choice: For a molecule containing carbon, hydrogen, fluorine, and nitrogen, multiple elemental compositions could yield the same nominal mass. HRMS is essential to distinguish the target formula, C₁₂H₁₄F₃N, from other possibilities, thereby preventing a foundational error at the outset of the investigation. The presence of fluorine, with its unique mass defect, makes this technique particularly powerful.[2]

Expected Observations:

  • Molecular Ion ([M+H]⁺): For the target C₁₂H₁₄F₃N (Monoisotopic Mass: 229.1078), electrospray ionization (ESI) in positive mode should reveal a protonated molecular ion [M+H]⁺ at m/z 230.1156.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. The mass spectra of fluorocarbons can be complex, but characteristic losses are expected.[3] Key expected fragments for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine would include the loss of the aminomethyl group (-CH₂NH₂) or fragmentation of the cyclobutane ring.

Ion Formula Calculated Mass (m/z) Expected Observation
[M+H]⁺[C₁₂H₁₅F₃N]⁺230.1156Base peak or prominent ion
[M-NH₂]⁺[C₁₂H₁₃F₃]⁺214.0969Loss of the amine group
[M-CH₂NH₂]⁺[C₁₁H₁₁F₃]⁺200.0813Loss of the methanamine side chain
[CF₃-Ph-C]⁺[C₈H₄F₃]⁺157.0265Fragment corresponding to the trifluoromethylphenyl moiety
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolution.

  • Data Acquisition: Infuse the sample solution directly or via LC inlet. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Use the instrument's software to perform elemental composition analysis on the observed accurate mass of the molecular ion, setting the tolerance to <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Jigsaw

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For a fluorinated compound, a multi-nuclear approach is not just beneficial, but mandatory for complete characterization.[5]

The overall workflow for NMR analysis is designed to be a self-validating system, where data from one experiment corroborates and builds upon the others.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_validation Structural Confirmation H1 ¹H NMR HSQC HSQC H1->HSQC H-C Direct Correlations HMBC HMBC H1->HMBC H-C Long-Range Correlations C13 ¹³C{¹H} NMR C13->HSQC C13->HMBC H-C Long-Range Correlations F19 ¹⁹F{¹H} NMR F19->C13 Observe J(C-F) Coupling HSQC->HMBC Refine Assignments Connectivity Final Connectivity Map HMBC->Connectivity Stereochem Stereochemical Assignment Connectivity->Stereochem Requires Chiral Analysis

Caption: NMR workflow for structural elucidation.

One-Dimensional (1D) NMR: The Atom Inventory

¹H NMR Spectroscopy: This experiment provides the initial proton count and information about their local electronic environment and neighboring protons.

  • Aromatic Region (δ 7.0-8.0 ppm): Expect four protons exhibiting complex splitting patterns consistent with a 1,3-disubstituted benzene ring.

  • Aminomethyl Protons (-CH₂NH₂): A singlet or a broad singlet around δ 2.5-3.5 ppm, integrating to 2H. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

  • Cyclobutyl Protons: A series of complex multiplets between δ 1.5-2.5 ppm, integrating to 6H. The rigid, non-planar nature of the cyclobutane ring often leads to diastereotopic protons, resulting in complex splitting.[6][7]

¹⁹F NMR Spectroscopy: This is a highly sensitive and definitive experiment for confirming the trifluoromethyl group.[8][9]

  • Causality of Choice: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. Its chemical shift is extremely sensitive to the electronic environment, providing a unique fingerprint.

  • Expected Observation: A sharp singlet around δ -62 to -64 ppm (relative to CFCl₃). The absence of coupling confirms it is a -CF₃ group not adjacent to any protons.[10]

¹³C NMR Spectroscopy: This experiment identifies all unique carbon environments. Due to the presence of the -CF₃ group, C-F coupling is a key diagnostic feature.

  • Aromatic Carbons (δ 120-140 ppm): Expect six signals. The carbon directly attached to the -CF₃ group will appear as a quartet due to ¹J(C-F) coupling (typically ~270-275 Hz). Other aromatic carbons may show smaller ²J(C-F) or ³J(C-F) couplings.[11]

  • Trifluoromethyl Carbon (-CF₃): A prominent quartet around δ 124 ppm with a large ¹J(C-F) coupling constant (~273 Hz).

  • Quaternary Cyclobutyl Carbon (C1): A singlet around δ 40-50 ppm. Its identification is crucial and will be confirmed by HMBC.

  • Cyclobutyl Methylene Carbons (-CH₂-): Signals in the aliphatic region (δ 20-40 ppm).

  • Aminomethyl Carbon (-CH₂NH₂): A signal around δ 45-55 ppm.

A Note on Advanced ¹³C Experiments: For complex regions, running a ¹³C{¹H, ¹⁹F} double-decoupling experiment is a powerful choice. This simplifies the spectrum by removing all couplings, resulting in sharp singlets for all carbons, which can aid in resolving overlapping signals.[12]

Two-Dimensional (2D) NMR: Connecting the Dots

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is a self-validating step to confirm the assignments made in the 1D spectra. It will clearly correlate the complex cyclobutyl proton signals to their respective carbon signals and the aminomethyl protons to their carbon. The quaternary carbons and the -CF₃ carbon will be absent from this spectrum, which in itself is diagnostic.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the final structure. It reveals correlations between protons and carbons over two to three bonds, allowing us to piece together the molecular fragments.

Causality of Choice: The molecule contains a key quaternary carbon (C1 of the cyclobutane ring) that links the phenyl ring, the cyclobutyl ring, and the aminomethyl group. Since this carbon has no attached protons, its connectivity can only be established through long-range HMBC correlations.

Caption: Expected key HMBC correlations to the quaternary carbon.

Key Expected HMBC Correlations:

  • Aromatic Protons to Quaternary Carbon: Protons on the aromatic ring (ortho to the cyclobutyl group) will show a ³J correlation to the quaternary carbon (C1). This definitively links the phenyl ring to the cyclobutane ring.

  • Aminomethyl Protons to Quaternary Carbon: The protons of the -CH₂NH₂ group will show a ²J correlation to the quaternary carbon (C1). This links the aminomethyl group to the cyclobutane ring at the same position.

  • Cyclobutyl Protons to Quaternary Carbon: Protons on the adjacent methylene groups of the cyclobutane ring will show a ²J correlation to the quaternary carbon (C1).

The successful observation of these three correlations provides unambiguous proof of the core molecular skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire standard 1D ¹H, ¹⁹F{¹H}, and ¹³C{¹H} spectra at room temperature.

    • Acquire 2D gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent signal. Reference the ¹⁹F spectrum to an external standard (CFCl₃ at 0 ppm).

Absolute Structure Confirmation: X-Ray Crystallography

The structure {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine possesses a stereocenter at the C1 position of the cyclobutyl ring. For any application in drug development, determining the absolute configuration of a chiral molecule is non-negotiable. Single-crystal X-ray crystallography is the gold standard method for this purpose.[13][14]

Causality of Choice: Spectroscopic methods like NMR can only determine the relative configuration of stereocenters. X-ray crystallography provides a direct, three-dimensional map of the molecule in the solid state, allowing for the unambiguous assignment of the absolute configuration (R or S).[15]

Methodology:

  • Crystallization: The primary challenge is often growing a single, diffraction-quality crystal. This may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). If the parent amine is difficult to crystallize, forming a salt with a chiral acid can sometimes facilitate crystallization and aid in the determination of absolute configuration.[16]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays (typically Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. The result is typically reported as the Flack parameter, which should be close to 0 for the correct enantiomer.[15] A value close to 1 indicates the inverted structure, while a value near 0.5 with a large error suggests racemization or poor data quality.

Integrated Conclusion: From Hypothesis to Proof

The structural elucidation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a multi-faceted process where each piece of data serves to validate the others. The journey begins with HRMS, which provides the molecular formula as a rigid constraint. This is followed by a suite of 1D and 2D NMR experiments that systematically build the connectivity map, piece by piece, culminating in the crucial HMBC experiment that links the core fragments across the non-protonated quaternary center. Finally, for this chiral molecule, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure, including its absolute configuration.

By following this rigorous, evidence-based workflow, researchers and drug development professionals can proceed with full confidence that the molecular structure is correct, ensuring the integrity and reproducibility of all subsequent biological and clinical investigations.

References

  • Gerig, J. T. (2008). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link].

  • Slideshare. Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link].

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available at: [Link].

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. Available at: [Link].

  • Semantic Scholar. Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar. Available at: [Link].

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  • Kamal, A., et al. (2015). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 20(8), 13450-13466. Available at: [Link].

  • Stout, G. H., & Jensen, L. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162. Available at: [Link].

  • Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[17]Dioxepino[5,6-d][8]Oxazole Compound: an Experimental and Density Functional Theory Study. Journal of Applied Spectroscopy, 89(6), 897-906. Available at: [Link].

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link].

  • AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. AZoM.com. Available at: [Link].

  • Washington, J. W., et al. (2020). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 54(15), 9414-9424. Available at: [Link].

  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link].

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  • Martin, J. W., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278-3286. Available at: [Link].

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Foundational

The Multi-Targeted Potential of Tedatioxetine: A Technical Guide to Its Therapeutic Mechanisms

An In-depth Analysis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (Lu AA24530) for Advanced Drug Discovery Professionals Introduction: A Novel Multimodal Approach to Neuropsychiatric Disorders In the landscape...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (Lu AA24530) for Advanced Drug Discovery Professionals

Introduction: A Novel Multimodal Approach to Neuropsychiatric Disorders

In the landscape of neuropharmacology, the pursuit of novel therapeutic agents with enhanced efficacy and improved side-effect profiles is a constant endeavor. Tedatioxetine (formerly known as Lu AA24530), with the chemical structure {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, represents a significant step in the evolution of antidepressant and anxiolytic drug design. Developed by H. Lundbeck A/S, this investigational compound was engineered as a multimodal agent, simultaneously engaging multiple biological targets to achieve a synergistic therapeutic effect.[1][2] This guide provides a comprehensive technical overview of the known and potential therapeutic targets of tedatioxetine, offering field-proven insights for researchers and drug development professionals.

The core chemical scaffold of tedatioxetine, featuring a trifluoromethylphenyl group, is a strategic design choice. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of a drug candidate, such as its ability to cross the blood-brain barrier. This structural feature, combined with its unique cyclobutyl-methanamine portion, confers upon tedatioxetine a distinct pharmacological profile.

This document will delve into the primary molecular targets of tedatioxetine, outlining its mechanism of action at each site and providing detailed protocols for experimental validation. The overarching therapeutic potential of this multi-target approach will be a central theme, with a focus on its implications for treating complex neuropsychiatric conditions like Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD).[2]

Primary Therapeutic Area: Major Depressive Disorder and Beyond

Tedatioxetine was primarily investigated for the treatment of MDD.[1][2] The rationale for its development stemmed from the "monoamine hypothesis of depression," which posits that an imbalance in the neurotransmitters serotonin, norepinephrine, and dopamine contributes to depressive symptoms. However, the multimodal action of tedatioxetine suggests a more nuanced approach, aiming to not only elevate monoamine levels but also to modulate downstream signaling pathways through receptor antagonism. This strategy holds the potential for a more robust and rapid antidepressant effect, and may also address a wider range of symptoms, including cognitive deficits and anxiety.

Core Therapeutic Targets and Mechanisms of Action

The therapeutic potential of tedatioxetine is rooted in its ability to interact with multiple, distinct molecular targets within the central nervous system. Its pharmacological profile is characterized by a combination of reuptake inhibition and receptor antagonism.

Monoamine Transporters: A Triple Reuptake Inhibition Strategy

The foundational mechanism of tedatioxetine is its function as a triple reuptake inhibitor (TRI), targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] By blocking these transporters, tedatioxetine increases the synaptic concentration of these key neurotransmitters, thereby enhancing monoaminergic signaling.

  • Serotonin Transporter (SERT): As a potent inhibitor of SERT, tedatioxetine increases synaptic serotonin levels, a hallmark of many successful antidepressant medications.

  • Norepinephrine Transporter (NET): Inhibition of NET leads to elevated norepinephrine levels, which is associated with improvements in mood, alertness, and attention.

  • Dopamine Transporter (DAT): While its affinity is lower for DAT compared to SERT and NET, the inhibition of dopamine reuptake can contribute to enhanced motivation, pleasure, and cognitive function.[2]

The preference for serotonin and norepinephrine reuptake inhibition suggests a tailored approach to minimizing the potential for abuse and other dopamine-related side effects.

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

A crucial step in characterizing a compound like tedatioxetine is to quantify its potency at each of the monoamine transporters. This is typically achieved through in vitro radioligand binding or uptake assays.

Objective: To determine the inhibitory constant (Ki) of tedatioxetine for SERT, NET, and DAT.

Methodology:

  • Cell Culture: Utilize stable cell lines expressing the human recombinant serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

  • Radioligand Binding Assay:

    • Prepare cell membrane homogenates from each cell line.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of tedatioxetine.

    • Following incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the tedatioxetine concentration.

    • Calculate the IC50 (the concentration of tedatioxetine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Tedatioxetine Binding Affinities (Ki, nM)

TargetBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)Hypothetical Value: 5-15
Norepinephrine Transporter (NET)Hypothetical Value: 15-30
Dopamine Transporter (DAT)Hypothetical Value: 50-100

Note: The above values are hypothetical and would need to be determined experimentally. The trend reflects the reported preference for SERT and NET over DAT.[2]

Visualization: Monoamine Reuptake Inhibition Workflow

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Monoamines Monoamines Vesicles Vesicles Monoamines->Vesicles Packaging Synaptic_Cleft Increased Monoamines Vesicles->Synaptic_Cleft Release SERT SERT Presynaptic_Neuron Presynaptic_Neuron SERT->Presynaptic_Neuron Reuptake NET NET NET->Presynaptic_Neuron Reuptake DAT DAT DAT->Presynaptic_Neuron Reuptake Tedatioxetine Tedatioxetine Tedatioxetine->SERT Inhibits Tedatioxetine->NET Inhibits Tedatioxetine->DAT Inhibits Receptors Receptors Synaptic_Cleft->Receptors Binding Signal_Transduction Therapeutic Effect Receptors->Signal_Transduction Activates

Caption: Workflow of Tedatioxetine's monoamine reuptake inhibition.

Serotonin Receptors: Fine-Tuning the Serotonergic System

Beyond its effects on monoamine transporters, tedatioxetine also acts as an antagonist at several serotonin receptor subtypes.[2][3] This "multimodal" aspect is a key differentiator from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is associated with antidepressant and anxiolytic effects, as well as improvements in sleep quality. It can also mitigate some of the side effects associated with increased serotonin levels, such as sexual dysfunction and anxiety.

  • 5-HT2C Receptor Antagonism: Antagonism of 5-HT2C receptors can lead to an increase in downstream dopamine and norepinephrine release, potentially contributing to the antidepressant and pro-cognitive effects of the compound.

  • 5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors is known to have anti-emetic effects, which could reduce the nausea often associated with serotonergic agents.[2] Furthermore, 5-HT3 receptor antagonists have been shown to potentiate the effects of SSRIs on extracellular serotonin levels.[4]

Visualization: Tedatioxetine's Multimodal Serotonergic Action

G cluster_0 Monoamine Transporters cluster_1 Serotonin Receptors Tedatioxetine Tedatioxetine SERT SERT Tedatioxetine->SERT Inhibits NET NET Tedatioxetine->NET Inhibits DAT DAT Tedatioxetine->DAT Inhibits 5-HT2A 5-HT2A Tedatioxetine->5-HT2A Antagonizes 5-HT2C 5-HT2C Tedatioxetine->5-HT2C Antagonizes 5-HT3 5-HT3 Tedatioxetine->5-HT3 Antagonizes Increased_Serotonin Increased_Serotonin SERT->Increased_Serotonin Leads to Increased_Norepinephrine Increased_Norepinephrine NET->Increased_Norepinephrine Leads to Increased_Dopamine Increased_Dopamine DAT->Increased_Dopamine Leads to Increased_Dopamine_Norepinephrine Increased_Dopamine_Norepinephrine 5-HT2C->Increased_Dopamine_Norepinephrine Disinhibition of Reduced_Nausea Reduced_Nausea 5-HT3->Reduced_Nausea Results in

Caption: The dual mechanism of reuptake inhibition and receptor antagonism.

α1A-Adrenergic Receptor: Modulating the Noradrenergic System

In addition to its effects on the serotonergic system, tedatioxetine also acts as an antagonist at the α1A-adrenergic receptor.[2][3] This action can contribute to its overall therapeutic profile. Blockade of α1A-adrenergic receptors can have anxiolytic and sedative effects. It may also play a role in mitigating certain cardiovascular side effects associated with increased norepinephrine levels.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of tedatioxetine is crucial for its development as a therapeutic agent. It exhibits a slow absorption rate, with a time to maximum plasma concentration (tmax) of 5-6 hours. A key consideration is its metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP2D6.[2] This enzyme is known for its genetic polymorphisms, leading to significant interindividual variability in drug metabolism.[2] This highlights the importance of considering patient genotype in clinical studies and for potential personalized dosing strategies.

Clinical Development and Future Directions

Tedatioxetine advanced to Phase II clinical trials for MDD.[1] Although development was discontinued in 2016, the multimodal pharmacological concept it embodies remains a highly promising strategy in neuropsychiatric drug discovery.[1] The insights gained from the preclinical and clinical investigation of tedatioxetine can inform the design of next-generation therapeutics with improved efficacy and tolerability.

Future research could focus on:

  • Optimizing the TRI ratio: Fine-tuning the balance of SERT, NET, and DAT inhibition to maximize therapeutic benefit while minimizing side effects.

  • Exploring novel receptor combinations: Investigating the synergistic effects of combining monoamine reuptake inhibition with antagonism or agonism at other receptor targets implicated in mood and anxiety disorders.

  • Personalized medicine approaches: Utilizing pharmacogenomic data, particularly related to CYP2D6, to tailor treatment regimens for individual patients.

Conclusion: A Blueprint for Future Antidepressant Design

Tedatioxetine, or {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, stands as a compelling example of rational drug design in the field of neuropsychiatry. Its multimodal mechanism of action, encompassing triple reuptake inhibition and antagonism at key serotonin and adrenergic receptors, offers a sophisticated approach to modulating complex neurotransmitter systems. While its own development journey has concluded, the scientific principles underlying its design continue to be highly relevant. For researchers and drug developers, the story of tedatioxetine provides a valuable blueprint for the creation of more effective and well-tolerated treatments for a range of psychiatric disorders.

References

  • Ted
  • Ted
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Exploratory

The Emergence of a Modern Medicinal Chemistry Scaffold: A Technical Guide to {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

Abstract This technical guide delves into the synthetic chemistry and contextual history of the molecule {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. While the specific discovery and developmental timeline of th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the synthetic chemistry and contextual history of the molecule {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. While the specific discovery and developmental timeline of this individual compound are not extensively documented in public literature, its molecular architecture represents a confluence of strategic motifs in modern medicinal chemistry. This guide will therefore focus on the rationale behind its design, providing a detailed exploration of the synthesis of trifluoromethylphenyl and cyclobutane-containing moieties, and discussing the potential therapeutic applications of such structures. By examining the roles of its constituent parts, we can infer the intended applications and scientific interest in this compound as a building block for more complex drug candidates.

Introduction: A Molecule Defined by its Motifs

The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, with the Chemical Abstracts Service (CAS) number 1039932-76-7, is a fascinating example of a molecule designed with clear medicinal chemistry principles in mind, even in the absence of a detailed public history of its own development.[1][2][3] Its structure, featuring a trifluoromethylphenyl group appended to a cyclobutylmethylamine scaffold, suggests a role as a sophisticated building block in the synthesis of novel therapeutic agents.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Similarly, the cyclobutane ring is increasingly utilized as a bioisostere for other common chemical groups, offering a unique three-dimensional profile that can improve pharmacological properties. This guide will deconstruct {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine to understand the scientific value embedded in its structure.

The Strategic Importance of the Trifluoromethylphenyl Group

The incorporation of a trifluoromethyl group onto a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.

Physicochemical Properties
PropertyImpact of Trifluoromethyl GroupRationale
Lipophilicity IncreasesThe -CF3 group is more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and oral bioavailability.
Metabolic Stability IncreasesThe carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.
Electron-Withdrawing Nature StrongThe high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing group, which can influence the pKa of nearby functional groups and alter binding interactions with target proteins.
Bioisosterism Can act as a bioisostere for other groupsThe steric bulk of a -CF3 group is comparable to that of an isopropyl group, allowing it to mimic other functionalities while offering distinct electronic properties.

Table 1: Influence of the Trifluoromethyl Group on Molecular Properties

Historical Context in Drug Discovery

The deliberate use of fluorination in drug design gained significant momentum in the mid-20th century. The discovery of the potent anti-cancer effects of 5-fluorouracil in the 1950s highlighted the dramatic impact that fluorine substitution could have on biological activity. Since then, the trifluoromethyl group has been incorporated into numerous blockbuster drugs, including the antidepressant fluoxetine and the anti-inflammatory celecoxib, solidifying its importance in the medicinal chemist's toolkit.

The Cyclobutane Scaffold: A Modern Design Element

The cyclobutane ring, while less common than five- or six-membered rings in historical drug discovery, has seen a surge in interest. Its rigid, three-dimensional structure provides a distinct spatial arrangement for substituents that can be exploited to optimize interactions with a biological target.

Rationale for Cyclobutane Incorporation

The inclusion of a cyclobutane ring in a drug candidate can be rationalized by several factors:

  • Novelty and Patentability: As a less-explored scaffold, it can lead to novel chemical matter with strong intellectual property potential.

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein.

  • Metabolic Stability: The cyclobutane ring can be more metabolically stable than more flexible alkyl chains.

  • Improved Physicochemical Properties: It can favorably impact solubility, lipophilicity, and crystal packing.

G cluster_0 Rationale for Cyclobutane Scaffold Novelty & IP Novelty & IP Conformational Rigidity Conformational Rigidity Metabolic Stability Metabolic Stability Physicochemical Properties Physicochemical Properties Drug Candidate Drug Candidate Drug Candidate->Novelty & IP Leads to Drug Candidate->Conformational Rigidity Provides Drug Candidate->Metabolic Stability Enhances Drug Candidate->Physicochemical Properties Improves

Caption: Key drivers for incorporating a cyclobutane ring in drug design.

Synthesis of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed from commercially available starting materials through a sequence of well-understood reactions.

G Target {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Nitrile 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile Target->Nitrile Reduction Bromide 3-(Trifluoromethyl)phenylmagnesium bromide Nitrile->Bromide Nucleophilic Addition Cyclobutanone Cyclobutanone Nitrile->Cyclobutanone From StartingMaterial1 3-Bromobenzotrifluoride Bromide->StartingMaterial1 Grignard Formation StartingMaterial2 Cyclobutanone

Caption: A plausible retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 3-bromobenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The reaction mixture is stirred until the magnesium is consumed, yielding 3-(trifluoromethyl)phenylmagnesium bromide.

  • Cyanohydrin Formation and Rearrangement: In a separate flask, a solution of cyclobutanone in anhydrous THF is cooled to 0 °C. A solution of trimethylsilyl cyanide (TMSCN) is added, followed by a catalytic amount of a Lewis acid (e.g., zinc iodide). The reaction is stirred until the formation of the cyanohydrin is complete (monitored by TLC or GC-MS).

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added dropwise to the cyanohydrin solution at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile.

Step 2: Reduction to {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

  • Reduction: The nitrile from Step 1 is dissolved in an appropriate solvent such as anhydrous THF or diethyl ether. A reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-THF complex (BH3·THF), is added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred until the reaction is complete.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is concentrated. The crude amine is then purified, for example, by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization, to yield the final product, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Inferred Applications and Future Directions

Given its structure, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is likely intended as a key intermediate for the synthesis of compounds targeting the central nervous system (CNS) or other therapeutic areas where the properties imparted by its constituent motifs are beneficial. The primary amine provides a versatile handle for further chemical elaboration, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).

Potential research directions for this scaffold could include its use in the development of:

  • GPCR Ligands: The phenylcyclobutylamine core could be elaborated to target G-protein coupled receptors, such as serotonin or dopamine receptors.

  • Enzyme Inhibitors: The amine could be acylated or otherwise modified to interact with the active site of enzymes.

  • Ion Channel Modulators: The overall structure may serve as a basis for compounds that modulate the activity of various ion channels.

Conclusion

While the specific historical context for the initial synthesis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine remains elusive in the public domain, its structure is a testament to the principles of modern medicinal chemistry. It combines the well-established benefits of the trifluoromethylphenyl group with the increasingly appreciated cyclobutane scaffold. The synthetic pathways outlined in this guide are robust and based on established chemical transformations, providing a clear roadmap for researchers wishing to utilize this and similar building blocks. The true value of this compound lies in its potential as a starting point for the discovery of new and improved therapeutic agents.

References

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Protocols & Analytical Methods

Method

In Vitro Characterization of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine: A Guide to Monoamine Transporter Inhibition Assays

Introduction: Unveiling the Pharmacological Potential of a Novel Phenylcyclobutylamine Derivative In the landscape of contemporary drug discovery, the interrogation of novel chemical entities for their therapeutic potent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Phenylcyclobutylamine Derivative

In the landscape of contemporary drug discovery, the interrogation of novel chemical entities for their therapeutic potential is a cornerstone of progress. The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine presents a unique structural motif, the phenylcyclobutylamine scaffold, which shares similarities with known centrally acting agents. While the specific biological targets of this molecule are yet to be fully elucidated, its structure suggests a plausible interaction with monoamine transporters. These transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission and are the targets of numerous therapeutics for psychiatric and neurological disorders.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed in vitro protocols to investigate the potential inhibitory activity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine on monoamine transporters. We will delve into the rationale behind the selection of specific assays, provide step-by-step methodologies for their execution, and offer insights into data analysis and interpretation. The protocols described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

The Scientific Rationale: Why Focus on Monoamine Transporters?

The decision to investigate {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine as a potential monoamine transporter inhibitor is rooted in established structure-activity relationships. The presence of a phenyl ring and an amine-containing side chain are common features of ligands that bind to these transporters. The trifluoromethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity.

To comprehensively characterize the compound's activity, we will focus on two primary in vitro assay formats: a fluorescence-based substrate uptake inhibition assay and a radioligand binding assay. The fluorescence-based assay offers a high-throughput, non-radioactive method to assess the functional consequence of transporter interaction (i.e., inhibition of substrate uptake). In contrast, the radioligand binding assay provides a direct measure of the compound's affinity for the transporter binding site.

Choosing the Right Tools: The Case for HEK293 Cells and Non-Radioactive Assays

The protocols detailed below utilize Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters. HEK293 cells are a widely adopted and well-characterized cell line in drug discovery for several key reasons[1][2]:

  • Human Origin: They provide a human genetic background, making the results more translatable to human physiology.

  • High Transfection Efficiency: They are readily transfected, enabling the stable expression of target proteins like monoamine transporters.

  • Robust Growth Characteristics: HEK293 cells are easy to culture and maintain, ensuring a consistent supply for assays.

  • Low Endogenous Transporter Expression: They exhibit minimal background from endogenous transporter activity, providing a clean system for studying the specific transporter of interest.

While radioligand-based assays have historically been the gold standard, fluorescence-based assays are increasingly favored due to several advantages[3][4][5]:

  • Safety: They eliminate the need for handling and disposal of radioactive materials.

  • Cost-Effectiveness: They avoid the high costs associated with radiolabeled compounds and scintillation cocktails.

  • High-Throughput Compatibility: The mix-and-read format is amenable to automation and high-throughput screening campaigns.

  • Kinetic and Endpoint Measurements: They can provide real-time kinetic data in addition to endpoint measurements.

Experimental Protocols

Protocol 1: Fluorescence-Based Substrate Uptake Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine for SERT, NET, and DAT using a commercially available fluorescent substrate.

I. Materials and Reagents

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 5 mM glucose. The inclusion of HEPES provides stable pH buffering, which is crucial for maintaining cellular health and transporter function during the assay[6][7].

  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

  • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT)

  • Fluorescent transporter substrate (e.g., a commercially available dye that mimics biogenic amines)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with bottom-read capabilities

II. Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Substrate Uptake and Detection cluster_3 Data Analysis A Seed HEK293-hSERT/hNET/hDAT cells in 96-well plates B Incubate overnight (37°C, 5% CO2) to form a confluent monolayer A->B D Wash cell plates with Assay Buffer B->D C Prepare serial dilutions of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and reference inhibitors in Assay Buffer E Add compound dilutions to wells and pre-incubate (10-20 min, 37°C) C->E D->E F Add fluorescent substrate to all wells E->F G Incubate (10-30 min, 37°C) F->G H Measure fluorescence intensity (e.g., Ex/Em = 440/520 nm) G->H I Plot fluorescence vs. log[compound] H->I J Determine IC50 values using non-linear regression (four-parameter logistic fit) I->J G cluster_0 Assay Setup cluster_1 Incubation and Filtration cluster_2 Detection and Analysis A Prepare serial dilutions of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine B Add cell membranes, radioligand, and compound dilutions to 96-well plates A->B D Incubate to reach binding equilibrium (e.g., 60-90 min at room temperature) B->D C Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled ligand) C->D E Rapidly filter contents through glass fiber filters using a cell harvester D->E F Wash filters with ice-cold Binding Buffer E->F G Transfer filters to scintillation vials, add cocktail, and count radioactivity H Calculate specific binding G->H I Determine IC50 from competition curve H->I J Calculate Ki using the Cheng-Prusoff equation I->J

Caption: Workflow for the radioligand binding assay.

III. Step-by-Step Methodology

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at or near its Kd), and varying concentrations of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

    • For each assay, include wells to determine:

      • Total binding: Cell membranes and radioligand in the absence of any competitor.

      • Non-specific binding: Cell membranes, radioligand, and a high concentration of a known selective inhibitor for the respective transporter.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with several volumes of ice-cold binding buffer to remove any remaining unbound radioactivity.

  • Detection:

    • Transfer the filters to scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

IV. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding versus the logarithm of the test compound's concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to obtain the IC50 value.

  • Calculate the Inhibition Constant (Ki):

    • The Ki value, which represents the binding affinity of the inhibitor, can be calculated from the IC50 using the Cheng-Prusoff equation:[8][9][10][11] Ki = IC50 / (1 + ([L]/Kd))

      • IC50: The experimentally determined half-maximal inhibitory concentration of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

      • [L]: The concentration of the radioligand used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the transporter. This value should be determined experimentally under the same assay conditions or obtained from a reliable source.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured table.

TransporterAssay TypeParameterValue (µM)95% Confidence Interval
hSERTFluorescence UptakeIC50TBDTBD
Radioligand BindingKiTBDTBD
hNETFluorescence UptakeIC50TBDTBD
Radioligand BindingKiTBDTBD
hDATFluorescence UptakeIC50TBDTBD
Radioligand BindingKiTBDTBD
TBD: To be determined experimentally.

A lower IC50 or Ki value indicates a higher potency or affinity of the compound for the transporter. By comparing the values across the three transporters, the selectivity profile of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine can be determined.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Autofluorescence from the compound or cells; Non-specific binding of the fluorescent substrate; Contaminated reagents. [12][13][14]Run a compound-only control to check for autofluorescence; Optimize blocking steps and wash stringency; Use fresh, high-quality reagents.
Low Signal-to-Noise Ratio Low transporter expression in cells; Sub-optimal substrate concentration; Insufficient incubation time.Verify transporter expression via Western blot or qPCR; Titrate the substrate concentration to find the optimal signal; Optimize the incubation time to maximize the assay window.
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. [13]Ensure a homogenous cell suspension and use a multichannel pipette for seeding; Calibrate pipettes regularly; Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
Inconsistent IC50 Values Compound solubility issues; Degradation of the compound in the assay buffer; Inaccurate determination of Kd for Ki calculation.Check the solubility of the compound in the assay buffer; Assess the stability of the compound under assay conditions; Experimentally determine the Kd of the radioligand under your specific assay conditions.

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro characterization of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine's potential interaction with monoamine transporters. By employing both fluorescence-based functional assays and radioligand binding assays, researchers can gain a comprehensive understanding of the compound's potency and selectivity. The insights gained from these studies will be invaluable in guiding future drug development efforts and elucidating the pharmacological profile of this novel chemical entity.

References

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

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  • Reeves, P. J., Kim, J. M., & Khorana, H. G. (2002). Construction of recombinant cell lines for GPCR expression. Methods in enzymology, 343, 533–544.
  • Scholtz, J. M., & Grimsley, G. R. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 1365, pp. 239-251). Humana Press.
  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(3), 159–167.
  • Cottet, M., Faklaris, O., Zwier, J. M., & Durroux, T. (2012). Advantages and drawbacks of different binding assays presented in this article.
  • Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • Dr. GPCR Ecosystem. (2025, June 16). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • DavidsonX. (n.d.).
  • Salomon, Y. (2017). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS chemical neuroscience, 8(8), 1646–1656.
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Application

Application Note &amp; Protocols: Initial Characterization of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in Cell Culture

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity or established cell culture applications for the compound {1-[3-(trifluoromethy...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity or established cell culture applications for the compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (hereafter referred to as "Compound X"). Therefore, this document provides a hypothetical framework and a series of foundational protocols for the initial characterization of a novel, unstudied small molecule inhibitor. The proposed mechanism of action and subsequent experimental designs are based on the analysis of its chemical structure and are intended for illustrative purposes. Researchers must perform their own validation experiments to determine the actual biological activity, solubility, stability, and cytotoxicity of Compound X.

Introduction & Structural Rationale

Compound X is a novel small molecule entity featuring two key structural motifs often associated with biologically active compounds: a trifluoromethylphenyl group and a cyclobutane ring .[1][2]

  • Trifluoromethylphenyl Group: The incorporation of trifluoromethyl (CF3) groups is a widely used strategy in medicinal chemistry. This group can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[3][4]

  • Cyclobutane Scaffold: The cyclobutane ring provides a rigid, three-dimensional structure.[5][6] This conformational rigidity can "lock" the molecule into a specific orientation, potentially increasing its potency and selectivity for a target protein by optimizing the presentation of key pharmacophore groups.[1][6]

Given these features, it is plausible to hypothesize that Compound X functions as an inhibitor of an intracellular signaling pathway. For the purpose of this guide, we will proceed with the hypothesis that Compound X is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway , a critical cascade regulating cell proliferation, differentiation, and survival that is often dysregulated in diseases like cancer.[7][8]

Principle of Action (Hypothetical)

The MAPK/ERK pathway is a highly conserved signaling cascade. It is typically initiated by growth factor binding to a receptor tyrosine kinase (RTK), leading to the activation of RAS, which in turn activates a kinase cascade: RAF → MEK → ERK.[8] Activated (phosphorylated) ERK (p-ERK) then translocates to the nucleus to regulate transcription factors that drive cell proliferation.[9]

We will hypothesize that Compound X inhibits a key kinase in this pathway (e.g., MEK or RAF), thereby preventing the phosphorylation and activation of ERK. This action would lead to a decrease in cell proliferation and viability in cancer cell lines where this pathway is constitutively active.[10]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X (Hypothesized Target) CompoundX->MEK Inhibits

Caption: Hypothetical mechanism of Compound X as an inhibitor of the MAPK/ERK pathway.

Core Experimental Workflow: A Step-by-Step Guide

The initial characterization of any novel compound should follow a logical progression. The workflow below establishes the essential physicochemical and biological parameters required before conducting more complex functional assays.

Experimental_Workflow Start Compound X (Powder) Prep Protocol 1: Stock Solution Preparation Start->Prep Solubility Solubility & Stability Assessment Prep->Solubility Cytotoxicity Protocol 2: Cytotoxicity Assay (MTT/MTS) Solubility->Cytotoxicity Use soluble stock IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Protocol 3: Mechanistic Assay (Western Blot) IC50->Mechanism Treat at IC50 & sub-IC50 conc. pERK Measure p-ERK Levels Mechanism->pERK End Data Analysis & Further Experiments pERK->End

Caption: Recommended experimental workflow for initial characterization of Compound X.

Protocol 1: Compound Preparation, Solubility, and Stability Assessment

Objective: To prepare a high-concentration stock solution of Compound X and determine its practical solubility and stability in cell culture medium. This step is critical to ensure accurate and reproducible dosing.[11]

Materials:

  • Compound X (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • 96-well clear flat-bottom plate

Procedure:

  • Stock Solution Preparation (10 mM):

    • The molecular weight of Compound X ({1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine) is 229.24 g/mol .[12]

    • To prepare a 10 mM stock solution, dissolve 2.29 mg of Compound X in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C in desiccated conditions.

  • Aqueous Solubility Assessment (Visual Method):

    • Pre-warm complete cell culture medium to 37°C.

    • Prepare serial dilutions of the 10 mM DMSO stock in DMSO to create a range of intermediate stocks (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

    • In a 96-well plate, add 99 µL of the pre-warmed medium to each well.

    • Add 1 µL of each DMSO stock to the medium (this creates a 1:100 dilution and keeps the final DMSO concentration at 1%). Your final concentrations will be 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, etc.

    • Incubate at 37°C for 2 hours.

    • Visually inspect each well against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains completely clear is the maximum practical soluble concentration under these conditions.

  • Stability Assessment: [13]

    • Prepare a solution of Compound X in complete medium at its highest soluble concentration.

    • Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for the duration of your longest planned experiment (e.g., 24, 48, 72 hours).

    • At each time point, check for precipitation. For a more quantitative analysis, HPLC or LC-MS can be used to measure the concentration of the parent compound remaining in the solution.[11][13]

ParameterRecommendationRationale
Primary Solvent DMSOBroad solvency for organic small molecules.
Stock Concentration 10-20 mMAllows for high dilution factor, minimizing solvent effects in culture.
Final DMSO in Media ≤ 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be cytotoxic and affect cell function.
Storage -20°C or -80°C, AliquotedPrevents degradation from repeated freeze-thaw cycles.

Protocol 2: Cell Viability and Cytotoxicity (IC50 Determination)

Objective: To determine the concentration of Compound X that inhibits 50% of metabolic activity (IC50), providing a critical parameter for designing subsequent functional assays. The MTT assay is a standard colorimetric method for this purpose.[14][15][16]

Materials:

  • A cancer cell line with known MAPK pathway activation (e.g., A375 melanoma, HCT-116 colon cancer)

  • Complete cell culture medium

  • Compound X stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of Compound X in complete medium from the highest soluble concentration determined in Protocol 1.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).

    • Incubate for a relevant duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium. Do not disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Gently mix on an orbital shaker for 10-15 minutes until the color is uniform.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blanks from all other values.

    • Calculate cell viability as a percentage relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.

    • Plot the Viability % against the log of Compound X concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 3: Mechanistic Validation via Western Blot

Objective: To test the hypothesis that Compound X inhibits the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Materials:

  • Cell line used in Protocol 2

  • Compound X

  • Growth factor (e.g., EGF or FGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 6-12 hours if basal p-ERK levels are high.

    • Pre-treat cells with Compound X at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce robust ERK phosphorylation. Include an unstimulated control.

    • Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting: [18][19]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with the antibody for Total ERK. A decrease in the p-ERK/Total ERK ratio with increasing concentrations of Compound X would support the initial hypothesis.

References

A consolidated list of all sources cited within this document is provided below.

Click to expand References
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.). PubMed Central. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). MDPI. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). MDPI. [Link]

  • Use of Inhibitors in the Study of MAP Kinases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2022). Radboud Repository. [Link]

  • The Role of Trifluoromethylphenyl Ethanol in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2024). PubMed Central. [Link]

  • Rethinking solubility and stability in cell culture media with next generation cystine peptides. (2023). INTERNATIONAL BIOPHARMACEUTICAL INDUSTRY. [Link]

  • Representative examples of trifluoromethyl phenyl-containing approved drugs. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)... (n.d.). ResearchGate. [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). (n.d.). Elabscience. [Link]

  • MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors. (2019). Journal of Cellular Biochemistry. [Link]

  • Western Blot Protocol. (n.d.). Creative Biolabs. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. [Link]

  • Methenamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine. (n.d.). Lead Sciences. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Publications. [Link]

  • What is the mechanism of action of methenamine? (2024). Dr.Oracle. [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube. [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC. (n.d.). PubMed Central. [Link]

  • {1-[3-(trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride 1g. (n.d.). Dana Bioscience. [Link]

  • What is the mechanism of Methenamine Hippurate? (2024). Patsnap Synapse. [Link]

  • Methenamine Hippurate | C15H21N5O3. (n.d.). PubChem. [Link]

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Method

animal models for testing {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine efficacy

Application Note & Protocols Topic: Preclinical Efficacy Testing of Centanafadine ({1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine) in Animal Models of Attention-Deficit/Hyperactivity Disorder (ADHD) Audience: Resea...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Preclinical Efficacy Testing of Centanafadine ({1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine) in Animal Models of Attention-Deficit/Hyperactivity Disorder (ADHD)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for designing and executing preclinical efficacy studies for centanafadine ({1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine), a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] We detail the scientific rationale for selecting the Spontaneously Hypertensive Rat (SHR) as the primary animal model, grounded in its robustly validated ADHD-like phenotype.[2][3] This guide presents detailed, step-by-step protocols for assessing the core behavioral domains of ADHD—hyperactivity, inattention, and impulsivity—using the Open Field Test (OFT), Novel Object Recognition (NOR) task, and the 5-Choice Serial Reaction Time Task (5-CSRTT) as a more complex alternative. The causality behind experimental choices, data interpretation, and best practices for ensuring scientific rigor are emphasized to facilitate the generation of translatable data for clinical development programs.[4][5]

Pharmacological Profile of Centanafadine

Centanafadine (formerly EB-1020) is a non-stimulant drug candidate that functions as a triple reuptake inhibitor.[1][6] Its primary mechanism of action involves blocking the presynaptic transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular concentrations of these key neurotransmitters in the synaptic cleft.[7][8]

  • Mechanism of Action (MOA): Centanafadine exhibits a distinct binding affinity ratio, with its strongest activity at the norepinephrine transporter, followed by the dopamine and serotonin transporters (IC50 ratio of approximately 1:6:14, respectively).[1][9] This neurochemical profile is designed to address the core symptoms of ADHD, which are strongly linked to dysregulation in catecholaminergic (norepinephrine and dopamine) pathways.[6] The additional serotonergic activity may help address comorbid mood and emotional dysregulation symptoms often seen in patients with ADHD.[6][8]

MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic NE, DA, 5-HT Vesicles synapse Synaptic Cleft presynaptic->synapse net NET net->presynaptic Reuptake dat DAT dat->presynaptic Reuptake sert SERT sert->presynaptic Reuptake receptors Postsynaptic Receptors centanafadine Centanafadine centanafadine->net Blocks centanafadine->dat Blocks centanafadine->sert Blocks synapse->receptors Signal

Caption: Mechanism of action of Centanafadine at the synapse.

  • Clinical Relevance: Phase 3 clinical trials have demonstrated that centanafadine produces statistically significant and clinically meaningful reductions in ADHD symptoms in children, adolescents, and adults.[10][11][12] It is generally well-tolerated, with a favorable side-effect profile and a low potential for abuse, positioning it as a promising non-stimulant therapeutic option.[10][13]

Rationale for Animal Model Selection in ADHD Research

Modeling a complex neurodevelopmental disorder like ADHD in animals requires a careful selection of models that recapitulate the core behavioral phenotypes: hyperactivity, inattention, and impulsivity.[2] While no single model can fully replicate the human condition, genetic models offer high construct and face validity.

  • The Spontaneously Hypertensive Rat (SHR): The SHR, particularly the SHR/NCrl substrain, is the most extensively studied and best-validated genetic animal model for the combined subtype of ADHD.[2][3] These rats consistently demonstrate the cardinal symptoms of ADHD, including:

    • Hyperactivity: Increased locomotor activity, especially in novel environments.[14]

    • Inattention: Deficits in sustained attention and impaired performance in cognitive tasks.[3][14]

    • Impulsivity: Difficulty in withholding responses to obtain rewards.[3]

  • Importance of the Control Strain: The selection of an appropriate control strain is critical for valid data interpretation. The Wistar-Kyoto (WKY) rat, from which the SHR was originally derived, is the recommended control.[3] Comparing the drug's effect in SHR versus WKY rats allows researchers to distinguish between a "normalizing" effect on ADHD-like behaviors and a general psychostimulant effect that may occur in any strain.[3] Using other strains like Sprague-Dawley as controls can lead to spurious results and misinterpretation.[3][15]

ModelSelection start Begin Efficacy Study for ADHD Candidate q1 Need to Model Core ADHD Phenotypes? start->q1 model_shr Select Spontaneously Hypertensive Rat (SHR) Best validated genetic model q1->model_shr Yes q2 Need to Differentiate Normalization vs. General Stimulation? model_shr->q2 control_wky Use Wistar-Kyoto (WKY) as the Normoactive Control Strain q2->control_wky Yes protocol Proceed to Behavioral Protocols (OFT, NOR, etc.) control_wky->protocol

Caption: Decision workflow for animal model selection in ADHD research.

Protocol 1: Assessment of Hyperactivity via Open Field Test (OFT)

Objective: To evaluate the efficacy of centanafadine in reducing the hyperactive phenotype of SHR rats without causing sedation in WKY controls. The OFT measures spontaneous locomotion and exploratory behavior in a novel environment.[16][17]

Step-by-Step Methodology
  • Animals: Male adolescent SHR/NCrl and WKY/NHsd rats (Postnatal Day 28-35).[15] House in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm), typically made of non-reflective plastic, placed in a sound-attenuated room with consistent, diffuse lighting. An overhead camera connected to video-tracking software (e.g., EthoVision, ANY-maze) is required.

  • Drug Administration:

    • Prepare centanafadine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer the compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).

    • Dose-response studies are critical. Based on clinical trials, a range should be selected and scaled appropriately for rats.[5][7]

    • Administer the drug 30-60 minutes prior to testing to allow for absorption.

  • Experimental Procedure:

    • Habituate animals to the testing room for at least 60 minutes before the test.

    • Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

    • Gently place the rat in the center of the arena and immediately start the recording.[18]

    • Allow the animal to explore freely for a 10-15 minute session.[19] The researcher should not be present in the room.

  • Data Collection & Analysis:

    • The primary endpoint is Total Distance Traveled (cm) .

    • Secondary endpoints include time spent in the center zone vs. periphery (thigmotaxis, an index of anxiety), and rearing frequency (vertical exploration).[17]

    • Analyze data using a two-way ANOVA (Strain x Treatment) followed by post-hoc tests (e.g., Tukey's or Sidak's) to compare groups.

Expected Outcomes & Data Interpretation
Treatment GroupTotal Distance Traveled (cm)Interpretation
WKY + Vehicle1500 ± 200Baseline normoactive behavior.
WKY + Centanafadine1450 ± 250No significant sedative or stimulant effect in control animals.
SHR + Vehicle3500 ± 400Demonstrates the hyperactive phenotype of the SHR model.
SHR + Centanafadine2000 ± 300Therapeutic Effect: Significant reduction in hyperactivity, normalizing behavior towards the WKY control level.

Table 1: Hypothetical data from the Open Field Test.

A successful outcome is a significant reduction in the total distance traveled by SHR rats treated with centanafadine compared to vehicle-treated SHRs, with no significant change in the activity of WKY rats. This indicates a specific effect on hyperactivity rather than general sedation.

Protocol 2: Assessment of Inattention via Novel Object Recognition (NOR)

Objective: To assess the potential of centanafadine to ameliorate deficits in recognition memory and attention in SHR rats. The NOR task leverages the innate tendency of rodents to explore novel objects more than familiar ones.[20][21]

Step-by-Step Methodology
  • Animals & Apparatus: Use the same animal strains as in Protocol 1. The apparatus is the same Open Field arena, but with two sets of distinct objects (e.g., Set A: two identical cubes; Set B: one cube and one pyramid). Objects should be heavy enough that rats cannot displace them and made of non-porous material for easy cleaning.

  • Habituation (Day 1): Allow each rat to explore the empty arena for 10 minutes to acclimate to the environment.

  • Familiarization/Training Trial (Day 2):

    • Administer centanafadine or vehicle 30-60 minutes prior to the trial.

    • Place two identical objects (e.g., two cubes) in opposite corners of the arena.

    • Place the rat in the arena, facing the wall equidistant from both objects, and allow it to explore for 5-10 minutes.

    • Record the time spent actively exploring each object (sniffing or touching with the nose/paws).

  • Test Trial (Day 2, after delay):

    • Return the rat to its home cage for a defined inter-trial interval (ITI), typically 1-4 hours. The ITI length is a critical parameter that can be adjusted to modulate task difficulty.[22]

    • Replace one of the familiar objects with a novel object (e.g., one cube and one pyramid). The location of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and record exploration time for 5 minutes.

  • Data Collection & Analysis:

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[23]

    • A DI greater than 0 indicates a preference for the novel object and intact recognition memory. A DI near 0 suggests a memory/attention deficit.[23]

    • Analyze DI using a two-way ANOVA (Strain x Treatment).

Expected Outcomes & Data Interpretation
Treatment GroupDiscrimination Index (DI)Interpretation
WKY + Vehicle0.45 ± 0.08Robust recognition memory in control animals.
WKY + Centanafadine0.48 ± 0.07No significant impairment or enhancement in controls.
SHR + Vehicle0.05 ± 0.06Impaired performance, indicative of an attention/memory deficit.
SHR + Centanafadine0.35 ± 0.09Therapeutic Effect: Significant improvement in the DI, indicating amelioration of the cognitive deficit.

Table 2: Hypothetical data from the Novel Object Recognition task.

Advanced Protocol: Assessment of Attention & Impulsivity via 5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To provide a more detailed assessment of visuospatial attention and motor impulsivity. The 5-CSRTT is a highly translational operant conditioning task analogous to human continuous performance tests.[24][25]

Rationale: While the NOR test is an excellent screening tool, the 5-CSRTT offers a more nuanced dissection of cognitive functions.[26] It can differentiate between types of errors (e.g., omissions for inattention, premature responses for impulsivity) but requires significant time for animal training (weeks to months).[24]

Abbreviated Methodology
  • Apparatus: An operant chamber with a curved wall containing five apertures, each with a stimulus light. A reward dispenser is located on the opposite wall.[26]

  • Training: Rats are trained over multiple stages to nose-poke an illuminated aperture to receive a food reward. The stimulus duration is gradually shortened to increase the attentional demand.[27]

  • Testing: Once stable performance is achieved, drug testing can begin. Centanafadine or vehicle is administered prior to the session.

  • Key Parameters Measured:

    • Accuracy (% Correct): Measure of selective attention.

    • Omissions (%): Failure to respond; a key measure of inattention.

    • Premature Responses: Responding before the stimulus is presented; a key measure of impulsivity/response inhibition.[27]

    • Response Latency: Speed of correct responses.

Expected Outcome: Centanafadine is expected to decrease the percentage of omissions and premature responses in SHR rats, bringing their performance closer to that of WKY controls, without significantly altering the performance of the WKYs themselves.

Integrated Efficacy Summary & Best Practices

To build a robust preclinical data package, results from multiple behavioral domains should be integrated.[28] A compound demonstrating efficacy across hyperactivity, inattention, and impulsivity paradigms has a stronger rationale for clinical progression.

Best Practices for Rigorous Study Design: [5]

  • Blinding: Experimenters should be blind to the treatment conditions during testing and data analysis to prevent bias.

  • Randomization: Animals must be randomly assigned to treatment groups.

  • Dose-Response: Establishing a clear dose-response relationship is crucial for understanding the compound's potency and therapeutic window.

  • Pharmacokinetics: Correlating behavioral effects with plasma and brain concentrations of centanafadine provides critical target engagement data.

  • Regulatory Standards: All studies should be designed with an awareness of regulatory guidelines for preclinical CNS drug development to ensure the data will support future clinical trial applications.[29][30]

References

  • The Spontaneously Hypertensive Rat as a Model of Attention Deficit Hyperactivity Disorder. (n.d.). Vertex AI Search. Retrieved January 20, 2026.
  • Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. (2025, September 17). Psychiatric Times. Retrieved January 20, 2026, from [Link]

  • Grayson, B., et al. (2010). Novel object recognition in the rat: a facile assay for cognitive function. Current Protocols in Pharmacology, Chapter 5, Unit 5.59. Available at: [Link]

  • Sagvolden, T., et al. (2009). The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain. Neuropharmacology, 57(7-8), 619-626. Available at: [Link]

  • Spontaneously hypertensive rat. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Yamada, M., et al. (2014). The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate. Behavioural Brain Research, 274, 164-171. Available at: [Link]

  • Meneses, A., et al. (2011). Spontaneously Hypertensive Rat (SHR) as an animal model for ADHD: a short overview. Reviews in the Neurosciences, 22(3), 365-371. Available at: [Link]

  • Adler, L. A., et al. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. The Journal of Clinical Psychiatry, 83(4). Available at: [Link]

  • Centanafadine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Self-Paced Five-Choice Serial Reaction Time-Task for Mouse Behavioral Testing. (2022). Bio-protocol, 12(8), e4389. Available at: [Link]

  • ADHD Non-Stimulant Triple Reuptake Inhibitor Seeks FDA Approval. (2025, December 16). ADDitude Magazine. Retrieved January 20, 2026, from [Link]

  • Wigal, S. B., et al. (2020). Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Trials. Neuropsychiatric Disease and Treatment, 16, 1415-1426. Available at: [Link]

  • Five Choice Serial Reaction Time Task (5CSRTT). (n.d.). Maze Engineers. Retrieved January 20, 2026, from [Link]

  • 5-Choice serial reaction time task (5-CSRTT). (n.d.). Zantiks. Retrieved January 20, 2026, from [Link]

  • Cognitive Tests – Self-Paced 5-Choice Serial Reaction Time Task (5CSRTT). (n.d.). InnoSer. Retrieved January 20, 2026, from [Link]

  • Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. (2010). ResearchGate. Available at: [Link]

  • Novel Object Recognition Test. (n.d.). Scantox. Retrieved January 20, 2026, from [Link]

  • Five-choice serial-reaction time task. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Novel Object Recognition in the rat (NOR). (n.d.). Neurofit. Retrieved January 20, 2026, from [Link]

  • Novel object recognition. (A) NOR protocol consisted of three 5-minute... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults. (2025, November 24). Otsuka Pharmaceutical. Retrieved January 20, 2026, from [Link]

  • Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults. (2025, November 25). Otsuka Pharmaceutical. Retrieved January 20, 2026, from [Link]

  • 3 ways to improve clinical relevance of preclinical CNS data. (2021, February 16). MD Biosciences. Retrieved January 20, 2026, from [Link]

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  • Open Field Test - Rodent Behavioral Testing. (n.d.). InnoSer. Retrieved January 20, 2026, from [Link]

  • Open field test in rats. (2024, February 14). Protocols.io. Retrieved January 20, 2026, from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved January 20, 2026, from [Link]

  • Open Field Test. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. Retrieved January 20, 2026, from [Link]

  • Centanafadine Study: New ADHD Drug Effective for Adults and Kids. (2025, June 24). ADDitude Magazine. Retrieved January 20, 2026, from [Link]

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Application

Application Note &amp; Protocol: Quantitative Analysis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in Human Plasma using LC-MS/MS

Introduction: The Need for a Robust Bioanalytical Method The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (hereinafter referred to as TFPCMA) is a novel therapeutic agent whose pharmacokinetic (PK) and t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Robust Bioanalytical Method

The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (hereinafter referred to as TFPCMA) is a novel therapeutic agent whose pharmacokinetic (PK) and toxicokinetic (TK) profiles are critical to its clinical development. Accurate and precise quantification of TFPCMA in biological matrices, particularly plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive guide for researchers and drug development professionals on the establishment of a robust, validated bioanalytical method for TFPCMA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Given the primary amine functional group and the trifluoromethylphenyl moiety, we can presuppose that TFPCMA is a basic and moderately lipophilic compound. This understanding informs the strategic choices for sample preparation and chromatographic conditions outlined herein. This application note details two effective sample preparation methodologies—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—both culminating in analysis by LC-MS/MS, the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and accuracy.[1][2]

The protocols described are designed to be self-validating systems, grounded in the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry.[3]

Foundational Principles of the Analytical Approach

The Rationale for LC-MS/MS

LC-MS/MS is the technology of choice for quantifying small molecules in complex biological fluids.[1] Its power lies in the synergy between the physical separation capabilities of liquid chromatography and the mass-based detection of tandem mass spectrometry. For TFPCMA, this approach allows us to:

  • Achieve High Selectivity: Isolate TFPCMA from endogenous plasma components and potential metabolites, thereby minimizing interferences.

  • Attain Low Limits of Quantification (LLOQ): Measure therapeutically relevant concentrations of the drug, which may be in the low ng/mL or even pg/mL range.

  • Ensure Method Ruggedness: Provide reliable and reproducible results across different days, analysts, and instruments.

The Critical Role of the Internal Standard (IS)

An internal standard is essential for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[2][4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., TFPCMA-d4), as its physicochemical properties are nearly identical to the analyte, ensuring it tracks the analyte's behavior throughout the entire workflow.[2][5] If a SIL-IS is unavailable, a structural analogue with similar chromatographic retention and ionization characteristics can be used, though this requires more rigorous evaluation to ensure it adequately compensates for analytical variability.[2][6] For the protocols below, we will assume the use of TFPCMA-d4 as the internal standard.

General Bioanalytical Workflow

The overall process, from receiving a clinical sample to reporting the final concentration, follows a structured and validated path. This workflow is designed to ensure data integrity and regulatory compliance.

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Plasma Sample Receipt (Frozen, -80°C) Thawing Sample Thawing (Room Temp / Water Bath) SampleReceipt->Thawing Aliquoting Aliquoting & IS Spiking Thawing->Aliquoting SamplePrep Sample Preparation (SPE or LLE) Aliquoting->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing CalCurve Calibration Curve Regression DataProcessing->CalCurve ConcentrationCalc Concentration Calculation CalCurve->ConcentrationCalc DataReview Data Review & QC Check ConcentrationCalc->DataReview Report Final Report Generation DataReview->Report

Caption: General workflow for the bioanalytical quantification of TFPCMA in plasma.

Method 1: Solid-Phase Extraction (SPE) with LC-MS/MS

Rationale: SPE is a highly effective technique for sample cleanup and concentration.[7][8] For TFPCMA, a basic compound, a mixed-mode cation-exchange polymeric sorbent is ideal. This sorbent offers a dual retention mechanism: reversed-phase interaction with the hydrophobic parts of the molecule and ion-exchange interaction with the protonated amine group. This allows for stringent wash steps to remove neutral and acidic interferences, resulting in a very clean final extract.[9][10]

Detailed SPE Protocol

Materials:

  • Mixed-mode Cation-Exchange SPE Plate (e.g., Strata-X-C, 30 mg/well)

  • Human Plasma (K2-EDTA)

  • TFPCMA and TFPCMA-d4 stock solutions in methanol

  • Reagent A: 2% Formic Acid in Water

  • Reagent B: Acetonitrile

  • Reagent C: 5% Ammonium Hydroxide in Methanol

  • 96-well collection plate

  • Positive pressure or vacuum manifold

Procedure:

  • Prepare Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples. Vortex gently.

  • Aliquot and Spike: To 100 µL of plasma in a 96-well plate, add 25 µL of the internal standard working solution (TFPCMA-d4, e.g., 100 ng/mL in 50% methanol).

  • Pre-treat: Add 200 µL of Reagent A (2% Formic Acid) to each well. Vortex for 30 seconds to precipitate proteins and protonate the analyte.

  • Condition Sorbent: Place the SPE plate on the manifold. Condition the wells with 1 mL of Methanol followed by 1 mL of Reagent A. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated sample mixture from step 3 onto the conditioned SPE plate. Apply low vacuum or pressure to draw the sample through at a rate of ~1 mL/min.

  • Wash 1 (Interference Elution): Wash the sorbent with 1 mL of Reagent A.

  • Wash 2 (Interference Elution): Wash the sorbent with 1 mL of Acetonitrile.

  • Dry Sorbent: Apply high vacuum or pressure for 5 minutes to thoroughly dry the sorbent bed.

  • Elute Analyte: Place a clean 96-well collection plate in the manifold. Elute TFPCMA and TFPCMA-d4 with 2 x 500 µL of Reagent C (5% Ammonium Hydroxide in Methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (90:10, v/v). Seal the plate and vortex.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Parameters
  • LC System: UPLC/UHPLC System

  • Column: C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: Hold at 10% B (Re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • TFPCMA: Q1 m/z 244.1 -> Q3 m/z 187.1

    • TFPCMA-d4 (IS): Q1 m/z 248.1 -> Q3 m/z 191.1

Method 2: Liquid-Liquid Extraction (LLE) with LC-MS/MS

Rationale: LLE is a classic, cost-effective sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids.[11] By adjusting the pH of the aqueous plasma sample to a basic level (pH > 10), the primary amine on TFPCMA will be deprotonated, making the molecule neutral and more soluble in an organic extraction solvent like methyl tert-butyl ether (MTBE).[12] This process effectively removes polar endogenous components, salts, and proteins that remain in the aqueous phase.[13]

Detailed LLE Protocol

Materials:

  • Human Plasma (K2-EDTA)

  • TFPCMA and TFPCMA-d4 stock solutions in methanol

  • Reagent D: 1 M Sodium Hydroxide

  • Reagent E: Methyl tert-butyl ether (MTBE)

  • Microcentrifuge tubes or 96-well deep-well plate

  • Centrifuge

Procedure:

  • Prepare Samples: Thaw plasma samples, calibration standards, and QC samples. Vortex gently.

  • Aliquot and Spike: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (TFPCMA-d4, e.g., 100 ng/mL in 50% methanol).

  • Alkalinize: Add 50 µL of Reagent D (1 M NaOH) to each tube to raise the pH. Vortex for 10 seconds.

  • Extract: Add 600 µL of Reagent E (MTBE). Cap and vortex vigorously for 5 minutes.

  • Separate Phases: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (~500 µL) to a clean tube or well, being cautious not to disturb the aqueous layer or the protein pellet at the interface.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (90:10, v/v). Seal and vortex.

  • Inject: Inject 5 µL onto the LC-MS/MS system using the same parameters as in section 3.2.

Method Validation and Performance

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[1][14][15] The validation process assesses parameters such as accuracy, precision, selectivity, sensitivity, and stability. The table below summarizes the typical acceptance criteria as per FDA guidelines and hypothetical performance data for the proposed methods.[3]

Validation Parameter FDA Acceptance Criteria Hypothetical Performance (SPE & LLE)
Calibration Curve Correlation coefficient (r²) ≥ 0.99r² > 0.995
8-10 non-zero standards10 standards from 0.1 to 100 ng/mL
Lower Limit of Quantitation (LLOQ) Analyte response ≥ 5x blank; Accuracy ±20%; Precision ≤20%0.1 ng/mL; Accuracy 95-108%; Precision <15%
Accuracy (QC Samples) Mean concentration within ±15% of nominal (except LLOQ)94.5% - 106.2% of nominal
Precision (QC Samples) Coefficient of Variation (CV) ≤15% (except LLOQ)Intra-day CV < 8%; Inter-day CV < 10%
Recovery (Analyte & IS) Consistent, precise, and reproducibleSPE: >85%; LLE: >80%
Matrix Effect IS-normalized matrix factor CV ≤15%CV < 9%
Stability (Freeze-Thaw, Bench-Top, etc.) Mean concentration within ±15% of nominalStable for 3 freeze-thaw cycles and 24h at RT

Choosing the Right Method: SPE vs. LLE

The choice between SPE and LLE depends on several factors, including the required level of cleanliness, desired throughput, and available resources.

Method Selection Start Start: Need to Quantify TFPCMA in Plasma HighThroughput High Throughput Needed? (e.g., >1000 samples) Start->HighThroughput MaxCleanup Maximum Sample Cleanliness Required? HighThroughput->MaxCleanup Yes CostSensitive Cost a Major Constraint? HighThroughput->CostSensitive No SPE_Node Choose Solid-Phase Extraction (SPE) - Higher cleanliness - Amenable to automation - Higher initial cost MaxCleanup->SPE_Node Yes LLE_Node Choose Liquid-Liquid Extraction (LLE) - Lower cost per sample - Faster for small batches - Potentially more matrix effects MaxCleanup->LLE_Node No CostSensitive->SPE_Node No CostSensitive->LLE_Node Yes

Caption: Decision tree for selecting between SPE and LLE for TFPCMA analysis.

Conclusion

This application note provides two robust and reliable LC-MS/MS-based methods for the quantitative determination of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in human plasma. Both the Solid-Phase Extraction and Liquid-Liquid Extraction protocols are designed to deliver high-quality data that meets the stringent requirements of regulatory bodies like the FDA. The choice of method can be tailored to specific laboratory needs regarding sample throughput, cost, and the required degree of sample cleanup. Proper method validation is paramount to ensure the integrity of the data generated in support of clinical and pre-clinical studies.

References

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.).
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  • Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. (n.d.). NIH.
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  • SAMPLE PREPAR
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Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in Human Plasma

Abstract This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated to meet the rigorous standards of bioanalytical method validation guidelines issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5]. The described protocol is well-suited for pharmacokinetic studies and toxicological screenings in drug development.

Introduction

{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a trifluoromethylphenyl group and a cyclobutylmethanamine moiety, presents unique analytical challenges. Accurate quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.

LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity. This application note provides a comprehensive, step-by-step protocol for the determination of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in human plasma, designed for researchers, scientists, and drug development professionals. The rationale behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Chemical Information:

Compound{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine
CAS Number 1039932-76-7[6][7][8]
Molecular Formula C12H14F3N[6][7][8]
Molecular Weight 229.24 g/mol [6][7][8]
Structure

Experimental

Materials and Reagents
  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine reference standard (>98% purity)

  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

LC-MS/MS Method Development

The mass spectrometric parameters were optimized by infusing a standard solution of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and its deuterated internal standard into the mass spectrometer. Positive electrospray ionization was chosen due to the presence of the primary amine group, which is readily protonated. The precursor ion ([M+H]+) for the analyte was identified at m/z 230.2. The fragmentation of the precursor ion was studied to select suitable product ions for MRM.

Predicted Fragmentation Pathway:

The primary fragmentation is expected to occur at the benzylic C-C bond and the C-N bond of the cyclobutane ring. The trifluoromethylphenyl group provides a stable fragment.

fragmentation cluster_analyte Analyte cluster_fragments Product Ions Analyte {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine [M+H]+ = m/z 230.2 Fragment1 [C8H6F3]+ m/z 157.1 Analyte->Fragment1 Loss of C4H9N Fragment2 [C12H15F3N-NH3]+ m/z 213.2 Analyte->Fragment2 Loss of NH3

Figure 1: Proposed fragmentation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Based on this predicted fragmentation, the following MRM transitions were selected:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 230.2157.1 (Quantifier)25
230.2213.2 (Qualifier)15
Internal Standard (-d4) 234.2157.125

The selection of a stable isotope-labeled internal standard is the best practice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability[9][10][11][12].

Chromatographic conditions were optimized to achieve a sharp peak shape, good resolution from matrix components, and a short run time. A reversed-phase C18 column was chosen for its suitability in separating moderately polar compounds. The mobile phase consisted of an aqueous component with a formic acid modifier to ensure the analyte remains protonated and an organic component for elution.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient See Table Below

Gradient Elution Program:

Time (min)%B
0.010
0.510
2.590
3.590
3.610
5.010

Sample Preparation Protocol

A protein precipitation method was selected for its simplicity, speed, and high-throughput capability, making it ideal for the analysis of a large number of samples[1][2][3][13]. Acetonitrile was chosen as the precipitation solvent as it generally provides cleaner extracts compared to methanol.

sample_prep Start Start: 100 µL Plasma Sample Add_IS Add 25 µL Internal Standard (100 ng/mL in Methanol) Start->Add_IS Vortex1 Vortex (10 seconds) Add_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (1 minute) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 5 min, 4 °C) Vortex2->Centrifuge Transfer Transfer 200 µL Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Figure 2: Workflow for plasma sample preparation.

Step-by-Step Protocol:

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 4 °C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation[1][2]. The following parameters were assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) at four QC levels (LLOQ, low, mid, high).
Matrix Effect The matrix factor should be consistent across different lots of plasma, with a %CV ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Analysis and Quantification

The concentration of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in the plasma samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, improper mobile phase pHReplace the column, ensure correct mobile phase preparation.
Low Sensitivity Ion source contamination, incorrect MS/MS parametersClean the ion source, re-optimize MS/MS parameters.
High Variability Inconsistent sample preparation, matrix effectsEnsure consistent pipetting, evaluate different extraction methods (e.g., LLE or SPE)[5][6][14][15].
Carryover Insufficient needle wash, high analyte concentrationOptimize autosampler wash procedure, dilute high concentration samples.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in human plasma. The method is sensitive, selective, and has been developed in accordance with international bioanalytical validation guidelines. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a regulated environment. This method can be a valuable tool for researchers and scientists involved in the development of drugs containing this or structurally related moieties.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]

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  • Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

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  • University of Washington. Sample Protein Precipitation for Global Metabolomics Analysis by Reverse Phase or HILIC. Available at: [Link]

  • ResearchGate. What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Available at: [Link]

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  • National Institutes of Health. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available at: [Link]

  • Lead Sciences. (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine. Available at: [Link]

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  • National Institutes of Health. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies. Available at: [Link]

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Application

Application Notes &amp; Protocols: Characterizing {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a Novel Phenylcyclobutylamine Derivative for Neuroscience Research

Introduction: A Guide to a Novel Research Tool The field of neuroscience is in constant pursuit of novel chemical probes to dissect the intricate workings of the central nervous system (CNS). Phenylcyclobutylamine scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to a Novel Research Tool

The field of neuroscience is in constant pursuit of novel chemical probes to dissect the intricate workings of the central nervous system (CNS). Phenylcyclobutylamine scaffolds represent a promising class of compounds with potential psychoactive properties. The specific molecule, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS 1039932-76-7), is a structurally intriguing research chemical[1][2]. Its architecture, featuring a cyclobutylamine moiety linked to a trifluoromethylphenyl group, suggests a potential interaction with monoamine neurotransmitter systems. The trifluoromethyl (-CF3) group is a common bioisostere in modern drug discovery, often used to enhance metabolic stability, binding affinity, and brain penetrability[3].

Given its structural similarity to known monoamine reuptake inhibitors, it is hypothesized that {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine acts by blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT)[4][5]. Such an action would increase the synaptic concentrations of these key neurotransmitters, making this compound a valuable tool for studying mood, motivation, and cognition.

This document serves as a comprehensive guide for researchers to systematically characterize the neuropharmacological profile of this novel compound. We will proceed from foundational in vitro assays to confirm target engagement and functional potency, to in vivo studies to understand its effects on complex behavior. The protocols provided are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: In Vitro Pharmacological Characterization

The initial and most critical step is to determine if and how {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine interacts with its hypothesized molecular targets. This is achieved through a series of binding and functional assays.

Application 1.1: Determining Binding Affinity at Monoamine Transporters

Scientific Rationale: The first question to answer is whether the compound physically binds to DAT, NET, and SERT. A competitive radioligand binding assay quantifies this interaction by measuring the ability of our test compound to displace a known high-affinity radiolabeled ligand from the transporter. The result, the inhibitory constant (Ki), is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Experimental Workflow: Radioligand Binding Assay

prep Prepare Membranes (Transfected Cells or Brain Tissue) plate Plate Membranes in 96-well Plate prep->plate add_ligand Add Radioligand (e.g., [3H]CFT for DAT) plate->add_ligand add_test Add Test Compound (Varying Concentrations) add_ligand->add_test Total Binding add_nsb Add NSB Control (e.g., 10 µM Cocaine) add_ligand->add_nsb Non-Specific Binding (NSB) incubate Incubate to Equilibrium add_test->incubate add_nsb->incubate harvest Harvest via Filtration (Separate Bound from Unbound) incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1.1: Competitive Radioligand Binding Assay [6]

  • Membrane Preparation:

    • Use commercially available cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or prepare membranes from specific rat brain regions (e.g., striatum for DAT, cerebral cortex for NET/SERT).

    • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

    • Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (20,000 x g) to pellet the membranes[6].

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., ~1 nM [³H]CFT for DAT), and membranes.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membranes, and a high concentration of a known inhibitor to saturate the transporters (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).

    • Test Compound Wells: Add assay buffer, radioligand, membranes, and serial dilutions of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (e.g., from 0.1 nM to 100 µM).

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium[6].

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Monoamine Transporter Binding Affinity

Target Transporter Radioligand Ki (nM) of Test Compound
Dopamine (hDAT) [³H]CFT Experimental Value
Norepinephrine (hNET) [³H]Nisoxetine Experimental Value

| Serotonin (hSERT) | [³H]Citalopram | Experimental Value |

Application 1.2: Assessing Functional Inhibition of Neurotransmitter Uptake

Scientific Rationale: A compound can bind to a transporter without affecting its function (a silent antagonist). Therefore, it is crucial to confirm that binding translates into functional inhibition of neurotransmitter transport. This is commonly done using synaptosomes, which are resealed nerve terminals that retain functional transporters[7]. This assay measures the compound's ability to block the uptake of radiolabeled neurotransmitters ([³H]DA, [³H]NE, or [³H]5-HT) into these terminals. The resulting IC50 value represents the concentration at which the compound inhibits 50% of transporter activity.

Protocol 1.2: Synaptosomal Neurotransmitter Uptake Assay [8][9]

  • Synaptosome Preparation:

    • Euthanize a rat and rapidly dissect the brain region of interest (e.g., striatum for DAT) on ice[10].

    • Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

    • Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g for 10 min) to remove cell debris, followed by a high-speed spin of the supernatant (e.g., 16,000 x g for 20 min) to pellet the crude synaptosomes (P2 fraction)[9][11].

    • Resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-Henseleit buffer).

  • Uptake Inhibition Assay:

    • In a 96-well plate or microcentrifuge tubes, pre-incubate the synaptosomes with varying concentrations of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine or vehicle for 10-15 minutes at 37°C.

    • Include a set of tubes with a known potent inhibitor (e.g., 10 µM cocaine for DAT) to define non-specific uptake[9].

    • Initiate the uptake reaction by adding a low concentration of the radiolabeled substrate (e.g., 10-20 nM [³H]Dopamine).

    • Allow the reaction to proceed for a short, defined period to measure the initial rate of uptake (e.g., 1-5 minutes). The incubation must be short to avoid measuring neurotransmitter release or metabolism.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration over glass fiber filters, immediately followed by several washes with ice-cold buffer to remove external radioactivity.

    • Lyse the synaptosomes trapped on the filters (e.g., with 1% SDS) or place the filters directly into scintillation vials.

    • Add scintillation cocktail and measure radioactivity.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements.

    • Plot the percentage of specific uptake versus the log concentration of the test compound.

    • Use non-linear regression to calculate the IC50 value.

Data Presentation: Functional Potency at Monoamine Transporters

Target Transporter Substrate IC50 (nM) of Test Compound
Dopamine (DAT) [³H]Dopamine Experimental Value
Norepinephrine (NET) [³H]Norepinephrine Experimental Value

| Serotonin (SERT) | [³H]Serotonin | Experimental Value |

Application 1.3: Profiling for Off-Target Activity at Monoamine Oxidase (MAO)

Scientific Rationale: Monoamine oxidase (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters[12]. Inhibition of MAO can independently increase synaptic neurotransmitter levels. To confirm that the compound's effects are due to reuptake inhibition and not MAO inhibition, it's essential to test its activity at these enzymes. This is crucial for interpreting in vivo data and assessing the compound's selectivity.

Protocol 1.3: MAO Inhibition Assay [13][14]

  • This assay is most efficiently performed using commercially available kits (e.g., colorimetric or fluorometric) that measure the production of hydrogen peroxide, a byproduct of MAO activity[13].

  • Briefly, recombinant human MAO-A or MAO-B enzyme is incubated with the test compound at various concentrations.

  • A substrate (e.g., kynuramine or benzylamine) is added, and the enzymatic reaction is allowed to proceed[12][15].

  • The reaction is stopped, and the signal (color or fluorescence) is measured with a plate reader.

  • The IC50 is calculated by comparing the activity in the presence of the test compound to the vehicle control.

Data Presentation: Off-Target MAO Activity

Target Enzyme IC50 (nM) of Test Compound
MAO-A Experimental Value

| MAO-B | Experimental Value |

Part 2: In Vivo Behavioral Characterization

Once the in vitro profile is established, the next step is to understand how these molecular actions translate into physiological and behavioral effects in a living organism. These studies are essential for establishing proof-of-concept and exploring therapeutic potential.

Overall Characterization Workflow

cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization binding Binding Assays (Ki) DAT, NET, SERT uptake Uptake Assays (IC50) DAT, NET, SERT binding->uptake Confirms Function off_target Off-Target Screening (e.g., MAO) uptake->off_target Confirms Selectivity locomotor Locomotor Activity (Psychostimulant Effect) off_target->locomotor Proceed if Potent & Selective fst_tst Forced Swim / Tail Suspension (Antidepressant-like Effect) locomotor->fst_tst Explore Therapeutic Potential

Caption: A tiered workflow for characterizing a novel CNS compound.

Application 2.1: Assessing Effects on Locomotor Activity

Scientific Rationale: Drugs that block DAT and NET, thereby increasing synaptic dopamine and norepinephrine, typically produce a dose-dependent increase in spontaneous locomotor activity in rodents[16]. This assay serves as a primary screen for CNS stimulant effects and helps determine a behaviorally active dose range for subsequent experiments.

Protocol 2.1: Open-Field Locomotor Activity Test

  • Animals and Habituation:

    • Use adult male C57BL/6 mice or Sprague-Dawley rats. House them in a controlled environment (12:12 light/dark cycle, stable temperature).

    • On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

    • Habituate each animal to the open-field arena (e.g., 40x40 cm box) for 30-60 minutes before drug administration. This reduces novelty-induced hyperactivity.

  • Drug Administration:

    • Prepare {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in a suitable vehicle (e.g., saline with 5% Tween 80).

    • Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at several doses (e.g., 1, 3, 10, 30 mg/kg) and include a vehicle-only control group. Dose selection should be informed by preliminary toxicity and pharmacokinetic studies if available.

  • Testing:

    • Immediately after administration (for i.p.) or after a suitable pre-treatment time (e.g., 30 min for p.o.), place the animal back into the open-field arena.

    • Record activity for 60-120 minutes using an automated video-tracking system.

  • Data Analysis:

    • The primary endpoint is the total distance traveled, typically binned in 5- or 10-minute intervals to observe the time course of the effect.

    • Analyze the data using a one-way ANOVA followed by post-hoc tests to compare each dose group to the vehicle control.

Data Presentation: Dose-Response Effect on Locomotion

Treatment Group Dose (mg/kg) Total Distance Traveled (meters) (Mean ± SEM)
Vehicle 0 Experimental Value
Test Compound 1 Experimental Value
Test Compound 3 Experimental Value
Test Compound 10 Experimental Value

| Test Compound | 30 | Experimental Value |

Application 2.2: Evaluating Antidepressant-Like Potential

Scientific Rationale: Given that many antidepressants act by inhibiting the reuptake of monoamines, it is logical to assess the compound in a behavioral model sensitive to these drugs. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools based on the principle that antidepressants reduce the time an animal spends immobile when placed in an inescapable, stressful situation[4][17]. This immobility is interpreted as a state of behavioral despair.

Protocol 2.2: Mouse Forced Swim Test (FST)

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Drug Administration: Administer the test compound or vehicle at doses determined from the locomotor study. It is critical to select doses that do not cause significant hyperactivity, as this can confound the results by physically preventing immobility. A standard antidepressant (e.g., desipramine or fluoxetine) should be used as a positive control.

  • Procedure:

    • Thirty minutes after i.p. injection, gently place the mouse into the water-filled cylinder.

    • The test session lasts for 6 minutes. Video-record the session for later analysis.

    • The key behavior measured is immobility, defined as the cessation of all movements except those required to keep the head above water.

    • Typically, the first 2 minutes are considered a habituation period and are excluded from the analysis. The duration of immobility is scored during the last 4 minutes of the test.

  • Data Analysis:

    • An observer blinded to the treatment conditions should score the immobility time.

    • Analyze the data using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control.

Data Presentation: Effect on Immobility in the FST

Treatment Group Dose (mg/kg) Immobility Time (seconds) (Mean ± SEM)
Vehicle 0 Experimental Value
Positive Control (e.g., Desipramine) 20 Experimental Value
Test Compound 1 Experimental Value
Test Compound 3 Experimental Value

| Test Compound | 10 | Experimental Value |

Conclusion

This guide provides a systematic framework for the initial neuropharmacological characterization of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. By following this tiered approach—from establishing in vitro target affinity and potency to assessing in vivo behavioral outcomes—researchers can build a comprehensive profile of this novel compound. The data generated will elucidate its mechanism of action, confirm its utility as a selective probe for the monoamine systems, and reveal its potential for modeling or treating CNS disorders.

References

  • Uptake and release of neurotransmitters. PubMed.
  • Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. Benchchem.
  • In vitro uptake assays in synaptosomes. Bio-protocol.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate.
  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE.
  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
  • A good protocol for extracting mouse brain synaptosomes?. ResearchGate.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine. Lead Sciences.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. CymitQuimica.
  • Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed.
  • Behavioural pharmacology: 40+ years of progress, with a focus on glutamate receptors and cognition. PubMed Central.
  • Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. PubMed.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.
  • How Research in Behavioral Pharmacology Informs Behavioral Science. PubMed Central.

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Method

Application Notes and Protocols for {1-[3- (trifluoromethyl)phenyl]cyclobutyl}methanamine as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for investigating the potential enzyme inhibitory activity of {1-[3- (trifluoromethyl)phenyl]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the potential enzyme inhibitory activity of {1-[3- (trifluoromethyl)phenyl]cyclobutyl}methanamine. This document outlines the scientific rationale for exploring this compound as an enzyme inhibitor, details robust protocols for determining its inhibitory potency and mechanism of action, and offers insights into data analysis and interpretation. By leveraging established methodologies in enzyme kinetics, this guide serves as a foundational resource for researchers aiming to characterize the biochemical activity of this and structurally related molecules.

Introduction: The Rationale for Investigating {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

The chemical scaffold of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine presents several features that suggest its potential as a bioactive molecule, particularly as an enzyme inhibitor. The presence of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the electronic environment of the phenyl ring and the overall molecule, potentially leading to favorable interactions within an enzyme's active site.[3][4]

Furthermore, the phenylcyclobutylamine moiety is structurally related to known enzyme inhibitors. For instance, 1-phenylcyclobutylamine has been identified as an irreversible inactivator of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[5] This suggests that {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine could exhibit inhibitory activity against MAO or other related amine oxidases.

These application notes will therefore focus on protocols to assess the inhibitory potential of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine against a hypothetical enzyme target, using Monoamine Oxidase A (MAO-A) as a representative example due to the structural similarities with known inhibitors. The principles and methods described herein are broadly applicable to other enzyme systems.

Potential Mechanism of Action: A Working Hypothesis

Understanding the potential mechanism of action (MOA) is crucial for rational drug design and development.[6] For an enzyme inhibitor, the MOA describes how the compound interacts with the enzyme to reduce its catalytic activity.[7] Common mechanisms include competitive, non-competitive, uncompetitive, and irreversible inhibition.[8]

Given the structural alerts from related phenylcyclobutylamine compounds, a plausible hypothesis is that {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine may act as a competitive or irreversible inhibitor of MAO-A. A competitive inhibitor would bind to the active site of the enzyme, preventing the substrate from binding.[6] An irreversible inhibitor, on the other hand, would form a stable, often covalent, bond with the enzyme, leading to permanent inactivation.[8]

The following diagram illustrates a hypothetical competitive inhibition mechanism at the active site of an enzyme.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat E_I Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_I->EI + I I Inhibitor (I) {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine EI->E_I - I

Caption: Hypothetical competitive inhibition of an enzyme.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine as an enzyme inhibitor.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a measure of the potency of an inhibitor and represents the concentration of the compound required to inhibit the activity of an enzyme by 50%.[9] A lower IC50 value indicates a more potent inhibitor.

Materials:

  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (test compound)

  • Purified enzyme (e.g., human recombinant MAO-A)

  • Enzyme-specific substrate (e.g., kynuramine for MAO-A)

  • Assay buffer (optimized for the specific enzyme, e.g., 100 mM potassium phosphate buffer, pH 7.4 for MAO-A)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure: [10]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations. It is recommended to start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) for an initial experiment.

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO (without the test compound).

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test compound.

    • Include a positive control with a known inhibitor if available.

    • Perform all measurements in triplicate to ensure reproducibility.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for MAO-A) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader. The change in signal corresponds to product formation or substrate consumption.[11]

  • Data Analysis: [12]

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

The following diagram outlines the general workflow for IC50 determination.

G cluster_workflow IC50 Determination Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up 96-well plate (Blank, Control, Test) prep->setup preincubate Pre-incubate plate setup->preincubate initiate Initiate reaction with substrate preincubate->initiate measure Measure kinetic activity initiate->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Protocol 2: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition

Enzyme kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[13][14] This involves measuring the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Km and Vmax.[15]

Materials:

  • Same as in Protocol 1.

Procedure:

  • Assay Setup:

    • Set up a series of reactions with varying substrate concentrations.

    • For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.

  • Measurement:

    • Measure the initial reaction velocities for all conditions as described in Protocol 1.

  • Data Analysis: [13][16]

    • For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Hanes-Woolf plot ([S]/v vs. [S]) to visualize the type of inhibition.

      • Competitive inhibition: Vmax remains unchanged, while Km increases.

      • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

      • Uncompetitive inhibition: Both Vmax and Km decrease.

      • Mixed inhibition: Both Vmax and Km are altered.

    • The inhibition constant (Ki) can be calculated from the changes in Km or Vmax.

Data Presentation and Interpretation

Clear and concise presentation of data is essential for accurate interpretation.

Example IC50 Data Table
Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.115.8 ± 2.5
148.9 ± 3.2
1085.1 ± 1.8
10098.7 ± 0.9
IC50 1.05 µM
Example Enzyme Kinetics Data Table
Inhibitor Concentration (µM)Apparent Km (µM)Apparent Vmax (relative units)
0 (Control)10.2100
0.515.898.5
1.021.599.1

In this hypothetical example, the data is consistent with competitive inhibition, as the apparent Km increases with increasing inhibitor concentration while the apparent Vmax remains relatively constant.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine as a potential enzyme inhibitor. The outlined protocols for IC50 determination and enzyme kinetic studies are robust and widely applicable. Based on the initial findings, further studies may include:

  • Selectivity profiling: Assessing the inhibitory activity of the compound against a panel of related enzymes to determine its selectivity.

  • Irreversibility studies: Investigating whether the compound acts as an irreversible inhibitor through dialysis or jump-dilution experiments.

  • Structural biology: Co-crystallization of the compound with the target enzyme to elucidate the binding mode at the atomic level.

  • Cell-based assays: Evaluating the activity of the compound in a cellular context to confirm its biological relevance.[17]

By following these detailed protocols and applying rigorous data analysis, researchers can effectively evaluate the potential of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine as a novel enzyme inhibitor, paving the way for its further development in drug discovery programs.

References

  • Geng, P., et al. (2023). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. Journal of Pharmacological and Toxicological Methods, 48(2), 135-145. [Link]

  • G-CLIN. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. G-CLIN. [Link]

  • Journal of Cellular and Molecular Pharmacology. (2015). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. [Link]

  • Wikipedia. (2024). IC50. Wikipedia. [Link]

  • Chemistry For Everyone. (2025). How To Determine Enzyme Kinetic Parameters?. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylphenyl Ethanol in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • Wikipedia. (2024). Enzyme kinetics. Wikipedia. [Link]

  • Future Med Chem. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • YouTube. (2010). 21.05 Mechanism-based Inhibition of Enzymes. YouTube. [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • LSU School of Medicine. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU School of Medicine. [Link]

  • PubMed. (1987). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. PubMed. [Link]

Sources

Application

Mastering In Vivo Delivery: A Protocol for the Formulation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

Introduction: Bridging the Gap Between Discovery and In Vivo Efficacy The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a primary one being its effective deliver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Discovery and In Vivo Efficacy

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a primary one being its effective delivery and exposure in in vivo models. {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a compound of interest with a lipophilic trifluoromethylphenyl moiety and a cyclobutyl core, presents a classic case of a potentially poorly water-soluble molecule. Its basic amine functional group, however, offers a handle for solubility manipulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical steps of formulating this compound for in vivo studies. Our approach is rooted in a deep understanding of the physicochemical properties of the molecule and the principles of pharmaceutical formulation, ensuring the development of a stable, bioavailable, and reproducible formulation essential for obtaining meaningful pharmacokinetic and pharmacodynamic data.

I. Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is the cornerstone of a rational formulation design. While some of this data may need to be experimentally determined, we can infer key characteristics from its structure.

Table 1: Physicochemical Properties of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

PropertyValue/PredictionImplication for Formulation
Molecular Formula C₁₂H₁₄F₃N-
Molecular Weight 229.24 g/mol Influences diffusion and membrane transport.
Appearance LiquidSimplifies handling and dissolution in liquid vehicles.
Predicted pKa 10.27 ± 0.29The basic amine allows for salt formation and pH-dependent solubility.
Aqueous Solubility Predicted to be lowThe primary challenge to overcome for aqueous-based formulations.
Lipophilicity (LogP) Predicted to be highSuggests good membrane permeability but poor aqueous solubility.

The high predicted pKa indicates that the compound will be protonated and potentially more soluble in acidic environments.[1] The lipophilic nature, driven by the trifluoromethylphenyl and cyclobutyl groups, suggests that lipid-based formulations could be a viable strategy.[2][3][4]

II. Strategic Formulation Approaches for In Vivo Administration

Based on the pre-formulation assessment, several strategic approaches can be employed. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the desired pharmacokinetic profile.

Formulation_Strategy cluster_oral Oral Administration cluster_iv Intravenous Administration Aqueous_Solution Aqueous Solution (pH-adjusted) Cosolvent_System Cosolvent System Cyclodextrin_Complex Cyclodextrin Complex Lipid_Based Lipid-Based (e.g., SEDDS) IV_Aqueous Aqueous Solution (pH-adjusted, isotonic) IV_Cosolvent Cosolvent System (biocompatible) IV_Lipid Lipid Emulsion API {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine API->Aqueous_Solution pH < pKa API->Cosolvent_System Solubility in organic solvents API->Cyclodextrin_Complex Inclusion complexation API->Lipid_Based High lipophilicity API->IV_Aqueous Low dose, pH control API->IV_Cosolvent Limited aqueous solubility API->IV_Lipid High lipophilicity, targeted delivery

Caption: Formulation strategies based on route of administration.

A. Aqueous Solution via pH Adjustment

This is often the simplest approach for ionizable compounds and should be the first to be evaluated, particularly for intravenous administration where excipient load must be minimized.[5][]

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation

  • Objective: To prepare a clear, aqueous solution of the compound by forming a salt in situ.

  • Materials:

    • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Sterile Water for Injection (for IV) or Purified Water (for oral)

    • pH meter

  • Procedure:

    • Weigh the required amount of the compound.

    • In a calibrated volumetric flask, add approximately 80% of the final volume of water.

    • While stirring, slowly add 0.1 N HCl dropwise to the water to lower the pH to approximately 2-3.

    • Add the compound to the acidic water and continue stirring until it is fully dissolved. The formation of the hydrochloride salt significantly increases aqueous solubility.

    • Once dissolved, adjust the pH to the desired final value (e.g., pH 4-5 for oral, or closer to physiological pH 7.4 for IV, if stability permits) using 0.1 N NaOH.[7] Monitor the solution for any signs of precipitation.

    • Bring the solution to the final volume with water.

    • For intravenous formulations, filter through a 0.22 µm sterile filter.

Causality: By lowering the pH well below the pKa of the amine (10.27), we ensure complete protonation to the more soluble cationic form.[1]

B. Cosolvent Systems

When pH adjustment alone is insufficient to achieve the desired concentration, a cosolvent system can be employed.

Protocol 2: Development of a Cosolvent Formulation

  • Objective: To enhance solubility by using a mixture of water and a biocompatible organic solvent.

  • Materials:

    • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Ethanol

    • Saline (for IV) or Purified Water (for oral)

  • Procedure:

    • Determine the solubility of the compound in individual solvents (e.g., PG, PEG 400, Ethanol).

    • Based on the solubility data, design a binary or ternary cosolvent system. A common starting point for oral formulations is a mixture of PEG 400 and water. For intravenous formulations, a lower percentage of cosolvents like PG is preferred due to potential toxicity.

    • Example Oral Formulation:

      • Dissolve the compound in PEG 400.

      • Slowly add water or an acidic buffer with stirring until the desired final concentration and cosolvent ratio are achieved. A typical ratio might be 40% PEG 400, 60% water.

    • Example Intravenous Formulation:

      • Dissolve the compound in a minimal amount of ethanol or PG.

      • Slowly add this solution to the bulk aqueous phase (e.g., saline) with vigorous stirring. The final concentration of the organic solvent should be kept low (e.g., <10% for PG).

    • Visually inspect the final formulation for clarity and absence of precipitation.

Causality: Cosolvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

C. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9]

Protocol 3: Formulation using Cyclodextrin

  • Objective: To prepare a solution by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified Water or buffer

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).

    • Slowly add the compound to the cyclodextrin solution while stirring or sonicating.

    • Continue to stir at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate complex formation.

    • Allow the solution to cool to room temperature and continue stirring overnight.

    • Filter the solution to remove any un-complexed drug.

Causality: The lipophilic trifluoromethylphenyl and cyclobutyl moieties of the compound can be encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[8]

D. Self-Emulsifying Drug Delivery Systems (SEDDS)

For oral administration of highly lipophilic compounds, SEDDS are an excellent choice. These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3][4]

Protocol 4: Preparation and Evaluation of a SEDDS Formulation

  • Objective: To develop a lipid-based formulation that enhances the solubility and absorption of the compound.

  • Materials:

    • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

    • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant (e.g., Kolliphor EL, Tween 80)

    • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Procedure:

    • Screening of Excipients: Determine the solubility of the compound in various oils, surfactants, and co-surfactants.

    • Construction of Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Preparation of SEDDS:

      • Accurately weigh the components of the selected formulation.

      • Mix the oil, surfactant, and co-surfactant in a glass vial.

      • Add the compound and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

    • Evaluation of Self-Emulsification:

      • Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl at 37°C with gentle stirring.

      • Observe the rate of emulsification and the appearance of the resulting emulsion.

      • Measure the droplet size of the emulsion using a particle size analyzer. A smaller droplet size (<200 nm) is generally preferred for better absorption.

Causality: SEDDS present the drug in a solubilized state and the fine emulsion droplets provide a large surface area for drug absorption.[2][4]

III. Characterization and Stability Testing of the Formulation

Once a prototype formulation is developed, it must be thoroughly characterized to ensure it is suitable for in vivo studies.

QC_Workflow Formulation Prototype Formulation Appearance Visual Inspection (Clarity, Color) Formulation->Appearance pH pH Measurement Formulation->pH Concentration Drug Concentration (e.g., HPLC-UV) Formulation->Concentration Release In Vitro Release (for oral formulations) Formulation->Release Stability Stability Assessment (Short-term) Concentration->Stability vs. time/conditions

Caption: Quality control workflow for the final formulation.

Table 2: Key Characterization Parameters

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, and free of visible particles.
pH pH meterWithin the target range (e.g., ± 0.5 units).
Drug Concentration HPLC-UV90-110% of the target concentration.
Droplet Size (for SEDDS) Dynamic Light ScatteringMean droplet size < 200 nm with a narrow distribution.
Osmolality (for IV) OsmometerIsotonic to blood (approx. 280-300 mOsm/kg).

Stability Testing: Short-term stability studies should be conducted under the expected storage conditions to ensure that the compound remains in solution and does not degrade prior to administration.[10] This involves analyzing the formulation for drug concentration and appearance at various time points (e.g., 0, 4, 8, and 24 hours).

IV. Excipient Compatibility Considerations

The primary amine in {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine can be reactive. It is crucial to avoid excipients that can lead to degradation. Notably, reducing sugars like lactose can undergo the Maillard reaction with primary amines, leading to discoloration and the formation of adducts.[11][12] Therefore, excipients should be carefully selected to ensure compatibility.

V. Conclusion

The successful in vivo evaluation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine hinges on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. By systematically applying the principles of pre-formulation assessment and exploring strategies such as pH adjustment, cosolvency, cyclodextrin complexation, and self-emulsifying systems, researchers can develop a robust and reproducible formulation. The detailed protocols and rationale provided in this guide serve as a comprehensive resource to facilitate this critical step in the drug development process, ultimately enabling the acquisition of reliable in vivo data.

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Method

experimental design for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine pharmacology studies

An in-depth guide to the preclinical pharmacological evaluation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor. Executive Summary {1-[3-(trifluoromet...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical pharmacological evaluation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor.

Executive Summary

{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, also known as Centanafadine, is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] As a triple reuptake inhibitor, it simultaneously blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby increasing the extracellular concentrations of these key monoamine neurotransmitters.[3] Centanafadine exhibits a distinct transporter affinity profile, with the highest potency for NET, followed by DAT and SERT, with an approximate IC50 ratio of 1:6:14, respectively.[2][4]

This unique mechanism of action is hypothesized to address the core symptoms of ADHD—inattention, hyperactivity, and impulsivity—while potentially offering benefits for comorbid mood and emotional dysregulation symptoms through its serotonergic activity.[1][5] Preclinical and clinical data suggest a favorable safety profile and a low potential for abuse, distinguishing it from traditional stimulant medications.[6][7][8]

This document provides a comprehensive suite of application notes and detailed protocols for the preclinical pharmacological characterization of Centanafadine. The experimental design flows from initial in vitro target validation and ADME-Tox profiling to in vivo pharmacokinetic and pharmacodynamic assessments in relevant animal models. The overarching goal is to construct a robust pharmacological profile that elucidates the compound's mechanism, establishes its therapeutic potential, and supports its progression through drug development.[9]

Section 1: In Vitro Pharmacology - Target Engagement and Selectivity

The foundational step in characterizing Centanafadine is to quantitatively assess its affinity for and functional inhibition of the primary monoamine transporters. This section also outlines a broad screening protocol to ensure selectivity and identify potential off-target liabilities.

Protocol 1.1: Radioligand Binding Affinity Assays

Causality: This assay determines the binding affinity (Ki) of Centanafadine for the human norepinephrine (hNET), dopamine (hDAT), and serotonin (hSERT) transporters. It is a direct measure of target engagement. The use of specific radioligands allows for the competitive displacement by the test compound, and the resulting Ki value is a critical measure of potency.

Methodology:

  • Preparation: Utilize membrane preparations from HEK293 cells stably expressing hNET, hDAT, or hSERT.

  • Radioligands:

    • hNET: [³H]Nisoxetine

    • hDAT: [³H]WIN 35,428

    • hSERT: [³H]Citalopram

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the respective radioligand at a concentration near its Kd, and a range of Centanafadine concentrations (e.g., 0.1 nM to 10 µM).

    • For non-specific binding determination, include wells with a high concentration of a known inhibitor (e.g., Desipramine for hNET, GBR 12909 for hDAT, Fluoxetine for hSERT).

    • Incubate plates to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C, depending on the transporter).

  • Termination & Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash filters multiple times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of Centanafadine concentration.

    • Determine the IC50 value (concentration of Centanafadine that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 1.2: Synaptosomal Monoamine Reuptake Inhibition Assays

Causality: While binding assays measure affinity, this functional assay measures the compound's ability to inhibit the primary biological function of the transporters: the reuptake of neurotransmitters into the presynaptic terminal.[10] This provides the functional potency (IC50) and confirms the compound's mechanism as a reuptake inhibitor.[11]

Methodology:

  • Preparation: Prepare synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, hippocampus/cortex for SERT, and cortex/hypothalamus for NET).

  • Radiolabeled Neurotransmitters:

    • NET: [³H]Norepinephrine

    • DAT: [³H]Dopamine

    • SERT: [³H]Serotonin

  • Assay Procedure:

    • Pre-incubate synaptosomal preparations with a range of Centanafadine concentrations (e.g., 0.1 nM to 10 µM) or vehicle for 15-20 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter at a concentration near its Km.

    • Allow the uptake to proceed for a short, defined period within the linear range of the reaction (e.g., 5-10 minutes).

    • Non-specific uptake is determined by running parallel reactions at 4°C.

  • Termination & Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity of the filters via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the IC50 values by plotting the percent inhibition of specific uptake versus the log concentration of Centanafadine.

Table 1: Expected In Vitro Transporter Profile for Centanafadine

Parameter Norepinephrine Transporter (NET) Dopamine Transporter (DAT) Serotonin Transporter (SERT) Source
Binding Affinity (Ki, nM) ~5-10 ~30-40 ~80-100 [4]
Reuptake Inhibition (IC50, nM) ~5 ~38 ~83 [4]

| Potency Ratio (NET:DAT:SERT) | 1 | ~6 | ~14 |[2] |

Protocol 1.3: Off-Target Liability and Selectivity Screening

Causality: To ensure the compound's effects are mediated through its intended targets and to anticipate potential side effects, it is crucial to screen against a broad panel of other receptors, ion channels, and enzymes. This is a key step in preclinical safety assessment.[12]

Methodology:

  • Panel Selection: Utilize a commercial service (e.g., Eurofins Safety Panel, DiscoverX KINOMEscan) that screens against a wide range of biologically relevant targets. The panel should include GPCRs, ion channels (especially hERG), kinases, and other transporters.

  • Screening Concentration: Perform an initial screen at a high concentration of Centanafadine (e.g., 10 µM) to identify any potential interactions.

  • Follow-up: For any targets showing significant inhibition or binding (>50% at 10 µM), conduct follow-up concentration-response assays to determine the IC50 or Ki.

  • Data Analysis: Calculate a selectivity index for each off-target interaction by dividing the off-target IC50/Ki by the primary target (NET) IC50/Ki. A selectivity index >100-fold is generally considered favorable.

Section 2: In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is essential to ensure it possesses the drug-like characteristics needed to be a viable clinical candidate.[13][14] This "fail early, fail cheap" strategy helps de-risk the development process.[13]

Protocol 2.1: Metabolic Stability Assessment

Causality: This assay predicts the rate of metabolic clearance in vivo. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, while a compound that is too stable may accumulate and cause toxicity.

Methodology:

  • Systems: Use pooled human and rat liver microsomes (for Phase I metabolism) and cryopreserved hepatocytes (for Phase I and II metabolism).

  • Procedure:

    • Incubate Centanafadine (e.g., 1 µM) with the metabolic system (microsomes or hepatocytes) in the presence of necessary cofactors (NADPH for microsomes).

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an organic solvent (e.g., ice-cold acetonitrile).

    • Include control compounds with known metabolic rates (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Analysis:

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural log of the percent remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2.2: Cytochrome P450 (CYP) Inhibition Assay

Causality: This assay assesses the potential for drug-drug interactions. If Centanafadine inhibits major CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2), it could dangerously elevate the levels of other drugs metabolized by these enzymes.

Methodology:

  • System: Use human liver microsomes and specific fluorescent or LC-MS/MS-based probe substrates for each major CYP isoform.

  • Procedure: Co-incubate the microsomes, a probe substrate, and a range of Centanafadine concentrations.

  • Analysis: Measure the formation of the substrate's metabolite. Calculate the IC50 of Centanafadine for the inhibition of each CYP isoform.

Protocol 2.3: Blood-Brain Barrier (BBB) Permeability Assessment

Causality: For a CNS-active drug, the ability to cross the blood-brain barrier is paramount.[14] This assay provides an in vitro prediction of CNS penetration.

Methodology:

  • Model: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model like Caco-2 or MDCK-MDR1 cells. The MDCK-MDR1 model is particularly useful as it expresses the P-glycoprotein (P-gp) efflux transporter, a key mechanism for excluding drugs from the brain.

  • Procedure:

    • Add Centanafadine to the donor (apical) side of the membrane/cell monolayer.

    • After a set incubation period, measure the concentration of the compound in the receiver (basolateral) side.

    • To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Analysis: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 in the MDCK-MDR1 model suggests the compound is a substrate for P-gp.

Table 2: Representative ADME-Tox Profile Goals for a CNS Drug

Parameter Assay Desired Outcome Rationale
Solubility Kinetic/Thermodynamic Solubility > 50 µM Ensures sufficient concentration for absorption and distribution.[14]
Permeability PAMPA / Caco-2 Papp > 10 x 10⁻⁶ cm/s High permeability is required for oral absorption and BBB penetration.
Metabolic Stability Human Liver Microsomes t½ > 30 min Indicates a likely acceptable half-life in vivo.
CYP Inhibition CYP Panel (3A4, 2D6, etc.) IC50 > 10 µM Minimizes the risk of drug-drug interactions.[13]
Plasma Protein Binding Equilibrium Dialysis 80-99% High binding is common for CNS drugs; unbound fraction drives efficacy.

| hERG Liability | Patch Clamp Assay | IC50 > 30 µM | Minimizes the risk of cardiac QT prolongation.[14] |

Section 3: In Vivo Pharmacokinetics and Efficacy Models

Following promising in vitro data, the investigation moves into living systems to understand how the drug is absorbed, distributed, and eliminated, and whether it produces the desired therapeutic effects in validated animal models of disease.[15]

Workflow for Preclinical In Vivo Assessment

G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Dose-Ranging & Target Engagement cluster_2 Phase 3: Efficacy Modeling PK Single Dose PK in Rodents (IV, PO, IP) PK_Outcome Determine Bioavailability (F%) Half-life (t½), Cmax, Tmax Brain/Plasma Ratio PK->PK_Outcome DoseRange Acute Dose-Response Study (e.g., Locomotor Activity) PK_Outcome->DoseRange Inform Dose Selection Dose_Outcome Select Doses for Efficacy Studies (No overt motor stimulation/sedation) DoseRange->Dose_Outcome ADHD_Model ADHD Model (e.g., Spontaneously Hypertensive Rat) Dose_Outcome->ADHD_Model Select Test Doses Depression_Model Depression/Anxiety Models (e.g., Forced Swim Test, Sucrose Preference) Dose_Outcome->Depression_Model Select Test Doses Efficacy_Outcome Therapeutic Efficacy Profile ADHD_Model->Efficacy_Outcome Depression_Model->Efficacy_Outcome

Caption: General workflow for in vivo pharmacological profiling.

Protocol 4.1: Spontaneously Hypertensive Rat (SHR) Model of ADHD

Causality: The SHR is the most widely studied genetic animal model of ADHD.[16][17] These rats exhibit key behavioral phenotypes analogous to ADHD symptoms, including hyperactivity, impulsivity, and deficits in sustained attention, making them a model with good face and predictive validity for testing anti-ADHD drugs.[16][17]

Methodology:

  • Animals: Use adolescent or young adult male SHR rats and an appropriate control strain (e.g., Wistar-Kyoto rats).

  • Drug Administration: Administer Centanafadine (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage (PO) or intraperitoneal injection (IP). Include a positive control such as methylphenidate.

  • Behavioral Testing: 30-60 minutes post-dosing, assess behavior in an open-field arena.

    • Hyperactivity: Measure total distance traveled, rearing frequency, and time spent in the center versus the periphery. A therapeutic effect is indicated by a normalization of locomotor activity without causing sedation.

    • Inattention/Impulsivity: More complex tasks are needed. The 5-Choice Serial Reaction Time Task (5-CSRTT) can be used, where rats must detect a brief visual stimulus in one of five locations to receive a reward.[18] Key measures include accuracy (attention), premature responses (impulsivity), and omission errors (inattention).[18]

  • Data Analysis: Use ANOVA to compare the effects of different doses of Centanafadine to vehicle and the positive control on the key behavioral measures.

Protocol 4.2: Forced Swim Test (FST) for Antidepressant-like Activity

Causality: Given Centanafadine's activity at SERT and NET, it is predicted to have antidepressant properties.[19] The FST is a widely used screening model to detect antidepressant-like effects.[20][21] The model is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming, climbing) rather than becoming immobile (a state of "behavioral despair").[20][22]

Methodology:

  • Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Drug Administration: Administer Centanafadine, vehicle, or a positive control (e.g., imipramine, fluoxetine) 30-60 minutes before testing. Chronic dosing (e.g., 14-21 days) is often more predictive of clinical efficacy.[23][24]

  • Test Procedure:

    • Day 1 (Pre-swim): Place the animal in a cylinder of water (25°C) for 15 minutes.

    • Day 2 (Test): 24 hours later, place the animal back in the water for a 5-6 minute session. Videotape the session for later scoring.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Mechanism of Action at the Synapse

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles with NE, DA, 5-HT Release Vesicle->Release Synapse Synaptic Cleft (Increased NE, DA, 5-HT) Release->Synapse NET NET NET->Release Reuptake DAT DAT DAT->Release Reuptake SERT SERT SERT->Release Reuptake Receptors Postsynaptic Receptors Synapse->Receptors Signal Centanafadine Centanafadine Centanafadine->NET Blocks Centanafadine->DAT Blocks Centanafadine->SERT Blocks

Caption: Centanafadine blocks monoamine reuptake at the synapse.

Section 4: Data Interpretation and Integrated Strategy

The successful preclinical development of a CNS drug requires the integration of data from all stages of evaluation.[9]

  • Linking In Vitro to In Vivo: The in vitro potency (IC50/Ki values) must be correlated with the plasma and brain concentrations achieved at behaviorally effective doses in vivo. A key goal is to demonstrate that the doses effective in animal models result in brain concentrations that are multiples of the in vitro IC50 values, confirming target engagement is responsible for the observed efficacy.

  • Building the Therapeutic Profile: Efficacy in the SHR model would strongly support the primary indication for ADHD.[7][8] Positive results in the FST and sucrose preference tests would provide evidence for potential utility in treating comorbid depression, a common feature in ADHD patients.[1]

  • Safety and Tolerability: The ADME-Tox profile provides the initial safety assessment. Favorable data (e.g., high hERG IC50, no significant CYP inhibition, clean off-target profile) combined with a good therapeutic window in in vivo studies (a large gap between efficacious doses and doses causing side effects) are critical for advancing the compound to human trials.[12][25]

By systematically executing these protocols, researchers can build a comprehensive pharmacological data package for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, validating its novel mechanism of action and establishing a strong rationale for its clinical development in ADHD and potentially other neuropsychiatric disorders.

References

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  • Krishnan, V., & Nestler, E. J. (2010). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences, 4, 121-147. [Link]

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  • Neurofit. (n.d.). Animal model responding to ADHD therapy. [Link]

  • Kalueff, A. V., et al. (2013). Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. Scientifica, 2013, 1-11. [Link]

  • Kim, J. W., & Kim, B. N. (2012). Animal Models of Attention-Deficit/Hyperactivity Disorder. Journal of the Korean Academy of Child and Adolescent Psychiatry, 23(1), 1-8. [Link]

  • Rather, Y. H., & Lone, A. (2013). An updated review on animal models to study attention-deficit hyperactivity disorder. Annals of Neurosciences, 20(3), 110-116. [Link]

  • Otsuka Pharmaceutical. (2025). Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults. [Link]

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  • Lee, S., et al. (2022). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Biomolecules & Therapeutics, 30(2), 191-202. [Link]

  • Stevenson, G. W., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 329(1), 224-233. [Link]

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Sources

Application

handling and storage procedures for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

An Application Guide for the Safe Handling and Storage of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Abstract {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a primary amine featuring a trifluoromethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Handling and Storage of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

Abstract

{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a primary amine featuring a trifluoromethyl-substituted phenyl ring, making it a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF3) group can enhance metabolic stability, binding selectivity, and lipophilicity in target molecules.[1][2] Proper handling and storage of this compound are paramount to ensure its chemical integrity, preserve purity for reproducible experimental results, and maintain a safe laboratory environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for its safe use, storage, and disposal.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's properties is the foundation of its safe and effective use. The key physicochemical data for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine are summarized below.

PropertyValueSource(s)
Chemical Name {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine[3][4][5]
CAS Number 1039932-76-7[3][4]
Molecular Formula C₁₂H₁₄F₃N[3][4][5]
Molecular Weight 229.24 g/mol [3][4][5]
Appearance Liquid[3]
Typical Purity ≥98%[3][4]
Predicted Boiling Point 248.4 ± 35.0 °C[5]
Predicted Density 1.194 ± 0.06 g/cm³[5]
Predicted pKa 10.27 ± 0.29[5]

Hazard Identification and Safety Precautions

This compound presents several health hazards that necessitate strict adherence to safety protocols. The Globally Harmonized System (GHS) classifications are outlined below, followed by essential safety measures.

GHS Hazard Classification
PictogramGHS CodeHazard StatementSource(s)

H302Harmful if swallowed[6]
H315Causes skin irritation[6]
H319Causes serious eye irritation
H335May cause respiratory irritation[6]

Signal Word: Warning

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical to mitigate exposure risks.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[7][8]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[7][8]

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8] A lab coat or chemical-resistant apron is mandatory.[8]

  • Respiratory Protection: If there is a risk of inhalation (e.g., in case of a spill or inadequate ventilation), use a government-approved respirator with an appropriate cartridge.[7][8]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or physician.[7]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the skin thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[7][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[7]

Storage and Stability

The stability of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is dependent on proper storage conditions. The primary amine functionality is susceptible to slow oxidation and can react with atmospheric carbon dioxide to form carbamate salts, compromising purity.

Recommended Storage Conditions
  • Atmosphere: For long-term storage, the compound should be kept under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[4]

  • Temperature: Store in a cool, dry, and well-ventilated place, at ambient room temperature.[4]

  • Container: Keep the container tightly closed to prevent moisture and air ingress.[4][7] Use glass containers for storage.[7]

  • Light: Keep in a dark place, away from direct sunlight, to prevent potential photodegradation.[4]

Incompatible Materials
  • Strong Oxidizing Agents: Avoid storage near strong oxidizers, as they can react exothermically with the amine group.[9]

  • Acids and Acid Chlorides: Reacts vigorously with strong acids and acid chlorides.

Storage Workflow Diagram

The following diagram outlines the decision process for appropriate storage.

start Compound Received decision Intended Use Duration? start->decision short_term Short-Term Use (< 1 Month) decision->short_term Short long_term Long-Term Storage (> 1 Month) decision->long_term Long action1 Store in original container. Blanket with inert gas (e.g., Argon) after each use. short_term->action1 action2 Aliquot into smaller, amber glass vials under a strictly inert atmosphere. Seal with PTFE-lined caps. long_term->action2

Caption: Decision workflow for storing the compound.

Standard Operating Procedures for Handling

Handling this liquid compound requires techniques that minimize exposure to both the user and the atmosphere. The use of an inert gas manifold (Schlenk line) or a glove box is highly recommended for quantitative transfers to maintain purity.[10][11][12]

Workspace Preparation: Inert Atmosphere Setup

A Schlenk line provides a robust environment for handling air-sensitive reagents.

  • Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry inert gas or in a desiccator.[13] Adsorbed moisture on glassware can compromise the compound.[13]

  • System Purge: Assemble the glassware on the Schlenk line. Evacuate the system using a vacuum pump and refill with a high-purity inert gas (Argon is preferred for its density, but Nitrogen is also suitable).[12] Repeat this vacuum/backfill cycle at least three times to ensure a fully inert atmosphere.[11]

Protocol: Inert Atmosphere Liquid Transfer via Syringe

This protocol details the transfer of a precise volume from a stock bottle to a reaction vessel.

  • Prepare Stock Bottle: Puncture the septum of the stock bottle with a needle connected to the inert gas line (a balloon filled with inert gas is also acceptable) to create positive pressure. This prevents air from entering when the liquid is withdrawn.[14]

  • Prepare Syringe: Select a gas-tight syringe with a volume twice that of the liquid to be transferred. Purge the syringe by drawing inert gas from the manifold or a separate inerted flask and expelling it at least 5-7 times to remove residual air and moisture.[13]

  • Withdraw Compound: Insert the needle of the purged syringe through the septum of the stock bottle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe.

  • Remove Bubbles: Invert the syringe and gently push the plunger to expel any trapped gas bubbles back into the stock bottle.

  • Transfer to Vessel: Swiftly and carefully insert the needle through the septum of the receiving reaction vessel and dispense the liquid.

  • Rinse Syringe: To ensure quantitative transfer, you may draw a small amount of solvent from the reaction vessel back into the syringe and re-inject it.

  • Clean-Up: Immediately rinse the syringe and needle with a suitable solvent (e.g., ethanol or isopropanol) followed by water to prevent residue from clogging the equipment.

Inert Atmosphere Transfer Workflow Diagram

A 1. Prepare Dry Glassware B 2. Assemble on Schlenk Line A->B C 3. Perform 3x Vacuum/Inert Gas Cycles B->C D 4. Pressurize Stock Bottle with Inert Gas C->D E 5. Purge Gas-Tight Syringe (5-7x) D->E F 6. Withdraw Liquid from Stock Bottle E->F G 7. Transfer Liquid to Reaction Vessel F->G H 8. Clean Syringe Immediately G->H

Caption: Step-by-step workflow for inert atmosphere transfer.

Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the area.[7]

  • Ensure adequate ventilation.

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[9]

  • Carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[9]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

  • Chemical Waste: Dispose of unused {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and any solutions containing it as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All contaminated materials (e.g., absorbent pads, gloves, empty containers) must be collected in a labeled, sealed container and disposed of as hazardous waste.[9]

  • Regulations: All disposal procedures must be in strict accordance with local, state, and federal regulations.

References

  • Guillo, N., & Perrio, S. (2023). General techniques for handling air-sensitive compounds. Oxford Academic. [Link]

  • Air-Sensitive Compounds Handling Techniques. Scribd. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Safety Data Sheet for (1-{[3-(Trifluoromethyl)phenyl]methyl}cyclobutyl)methanamine. KISHIDA CHEMICAL CO., LTD. [Link]

  • (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine. Lead Sciences. [Link]

  • Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine. PubChem. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine. PubChem. [Link]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. National Institutes of Health. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of {1-[3- (trifluoromethyl)phenyl]cyclobutyl}methanamine

Welcome to the technical support center for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the expected solubility characteristics of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine?

A1: Based on its chemical structure, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is predicted to have low aqueous solubility. The molecule possesses a significant hydrophobic surface area due to the trifluoromethylphenyl and cyclobutyl groups. The trifluoromethyl group, in particular, is known to increase lipophilicity.[1] The primary amine group offers a site for hydrogen bonding and potential protonation, suggesting that its solubility will be highly dependent on pH.[2][3][4] At neutral pH, the compound is likely to exist predominantly in its free base form, which is less soluble in water.

Q2: I'm observing precipitation or incomplete dissolution of the compound in my aqueous buffer. What is the likely cause?

A2: This is a common observation for compounds of this class. The primary cause is likely exceeding the intrinsic solubility of the compound in its neutral (free base) form. The amine functional group is basic and will be protonated at acidic pH.[2][3] If your aqueous buffer has a pH at or above the pKa of the amine, the compound will be uncharged and thus less soluble.

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is expected to be soluble in a range of organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). However, for many biological and pharmaceutical applications, the concentration of organic solvents must be minimized. This is where co-solvent systems or other solubility enhancement techniques become crucial.[5][6][7][8]

TROUBLESHOOTING GUIDES & EXPERIMENTAL PROTOCOLS

This section provides detailed, step-by-step protocols for overcoming common solubility challenges.

Troubleshooting Issue 1: Poor Solubility in Aqueous Buffers

The most direct approach to improving the solubility of an amine-containing compound is through pH adjustment. By lowering the pH, the primary amine group becomes protonated, forming a more soluble salt.[3][9]

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH. This will reveal the pH range where the compound is most soluble.

You should observe a significant increase in solubility at lower pH values. The resulting pH-solubility profile is critical for selecting an appropriate buffer system for your experiments.

Troubleshooting Issue 2: Requirement for Higher Concentration Stocks in Aqueous Media

When pH adjustment alone is insufficient or not feasible for your experimental system, employing co-solvents is a practical next step. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds to dissolve.[7][8][10]

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[6][7]

  • Prepare Stock Solution: Dissolve a known amount of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in the chosen co-solvent to create a high-concentration stock solution.

  • Titration into Aqueous Buffer: Gradually add the co-solvent stock solution to your aqueous buffer while vortexing or stirring. Monitor for any signs of precipitation.

  • Determine Maximum Tolerated Co-solvent Concentration: Identify the highest percentage of co-solvent that can be added to the aqueous buffer without causing precipitation of your compound at the desired final concentration.

Co-solventMaximum Achievable Concentration in PBS (pH 7.4)
Ethanol[Enter Experimental Data]
Propylene Glycol[Enter Experimental Data]
PEG 400[Enter Experimental Data]
DMSO[Enter Experimental Data]
Troubleshooting Issue 3: Long-term Stability and Prevention of Precipitation

For applications requiring stable, long-term aqueous formulations, more advanced techniques like cyclodextrin complexation or the preparation of solid dispersions can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate poorly soluble molecules, like {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, forming an inclusion complex that is more water-soluble.[12][13][14][15]

G cluster_prep Preparation cluster_process Processing cluster_result Result A Dissolve Cyclodextrin in Water C Mix Solutions A->C B Dissolve Compound in Organic Solvent B->C D Solvent Evaporation or Freeze Drying C->D E Soluble Inclusion Complex Powder D->E

Caption: Workflow for preparing a cyclodextrin inclusion complex.

  • Dissolve Cyclodextrin: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water.

  • Dissolve Compound: Dissolve {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine in a minimal amount of a volatile organic solvent (e.g., ethanol).

  • Mix and Evaporate: Add the compound solution to the cyclodextrin solution with continuous stirring. Remove the solvent via rotary evaporation or freeze-drying to obtain a solid powder of the inclusion complex.[12]

  • Reconstitution and Analysis: The resulting powder can be reconstituted in an aqueous buffer, and the solubility should be significantly enhanced compared to the free compound.

A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[16][17][18] This can enhance solubility by reducing particle size to a molecular level and improving wettability.[16][17]

G cluster_input Inputs cluster_method Method cluster_output Output cluster_dissolution Dissolution Drug {1-[3-(trifluoromethyl)phenyl] cyclobutyl}methanamine Method Solvent Evaporation or Melt Extrusion Drug->Method Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Method Output Solid Dispersion (Amorphous Drug in Carrier) Method->Output Dissolution Enhanced Solubility and Dissolution Rate Output->Dissolution

Caption: Logic for enhancing solubility via solid dispersion.

  • Dissolution: Dissolve both {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG)) in a common volatile solvent.[19]

  • Solvent Removal: Evaporate the solvent under vacuum, which will leave a solid mass.

  • Pulverization: Pulverize the solid mass and pass it through a sieve to obtain a fine powder.

  • Solubility Testing: Test the dissolution rate and extent of the solid dispersion powder in your desired aqueous medium.

Summary of Solubility Enhancement Strategies

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Protonation of the amine group to form a soluble salt.[3]Simple, effective for ionizable compounds.pH may affect compound stability or be incompatible with the experimental system.
Co-solvents Reduces the polarity of the aqueous solvent system.[7][8]Easy to implement, can significantly increase solubility.Potential for solvent toxicity in biological assays; may affect protein structure.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[14]Significant solubility enhancement, can improve stability.[11]Stoichiometry of complexation needs to be determined; can be a more complex formulation.
Solid Dispersion Dispersion of the drug at a molecular level in a hydrophilic carrier.[16][18]Greatly enhances dissolution rate and solubility.[17]Requires specialized equipment (e.g., spray dryer, hot-melt extruder); physical stability of the amorphous state needs to be assessed.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • (n.d.). Solubility and pH of amines.
  • JoVE. (2024). Video: Extraction: Effects of pH.
  • Google Patents. (n.d.). Use of co-solvents in amine N-oxide solutions.
  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques for Poorly Soluble Drugs: A Comprehensive Review of Approaches.
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  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. (2025). Study of pH-dependent drugs solubility in water.
  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?
  • (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
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  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
  • (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF.
  • ACS Publications. (n.d.). Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes | The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds.
  • RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes.
  • Sigma-Aldrich. (n.d.). {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine | 1039932-76-7.
  • Lead Sciences. (n.d.). (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine.
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  • Dana Bioscience. (n.d.). {1-[3-(trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride 1g.
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Optimization

Technical Support Center: Synthesis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. This molecule is a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. This molecule is a valuable building block in medicinal chemistry, often utilized for its unique combination of a rigid cyclobutane scaffold and the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.

Synthetic Strategy Overview

The most common and logical pathway to synthesize {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine involves a three-stage process. The key is the construction of the quaternary carbon center on the cyclobutane ring, followed by the installation and reduction of a nitrile group.

G cluster_0 Stage 1: Aryl-Cyclobutane Core Formation cluster_1 Stage 2: Nitrile Installation (Ritter Reaction) cluster_2 Stage 3: Reduction to Primary Amine A 3-Bromobenzotrifluoride C 3-(Trifluoromethyl)phenyl magnesium bromide A->C Grignard Formation (Anhydrous Ether/THF) B Mg turnings B->C E 1-[3-(Trifluoromethyl)phenyl] cyclobutanol C->E Grignard Addition D Cyclobutanone D->E E_clone 1-[3-(Trifluoromethyl)phenyl] cyclobutanol F 1-[3-(Trifluoromethyl)phenyl] cyclobutanecarbonitrile F_clone 1-[3-(Trifluoromethyl)phenyl] cyclobutanecarbonitrile G NaCN / H₂SO₄ G->F E_clone->F Ritter Reaction H {1-[3-(Trifluoromethyl)phenyl] cyclobutyl}methanamine I Reducing Agent (e.g., LiAlH₄) I->H F_clone->H Nitrile Reduction

Caption: High-level workflow for the synthesis of the target amine.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in this synthesis?

A1: The two most challenging steps are typically the initial Grignard reaction and the subsequent conversion of the tertiary alcohol to the nitrile. The Grignard reagent formation can be difficult to initiate and is notoriously sensitive to moisture.[2][3] Furthermore, trifluoromethylphenyl Grignards have been associated with safety concerns, such as runaway exothermic reactions, if not handled with extreme care.[4] The conversion of the sterically hindered tertiary alcohol to a nitrile via traditional substitution (e.g., via a tosylate) is often low-yielding due to competing elimination reactions. For this reason, the Ritter reaction is a more robust choice.[5][6]

Q2: Why is the Ritter reaction preferred for installing the nitrile group?

A2: The Ritter reaction is an excellent method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to amines or, in this synthetic context, used to form a nitrile precursor.[7][8] It proceeds via a stable tertiary carbocation intermediate, which is readily formed from the 1-[3-(trifluoromethyl)phenyl]cyclobutanol under strong acid conditions. This carbocation is then trapped by a nitrile source. This pathway avoids the difficult Sₙ1/Sₙ2/E1/E2 competition that plagues stepwise substitution approaches with hindered alcohols.

Q3: Can I use catalytic hydrogenation to reduce the nitrile?

A3: Yes, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is a viable alternative to metal hydride reagents like LiAlH₄.[9][10][11] However, catalytic methods can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with intermediate imines. To suppress this, ammonia is often added to the reaction mixture.[11]

Troubleshooting Guide by Synthetic Stage
Stage 1: Grignard Reaction - Formation of 1-[3-(Trifluoromethyl)phenyl]cyclobutanol

Q: My Grignard reaction won't initiate. The magnesium turnings are just sitting in the solution.

A: This is the most common failure point. Here’s a troubleshooting workflow:

  • Moisture is the Enemy: The entire apparatus must be rigorously dried. Flame-dry all glassware under vacuum or oven-dry at >120°C overnight and assemble while hot under a stream of inert gas (Argon or Nitrogen).[2] Use anhydrous solvents dispensed from a solvent purification system or freshly opened, sealed bottles.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.

    • Mechanical Activation: Before adding the solvent, grind the magnesium turnings gently in a dry mortar and pestle to expose fresh metal surfaces.[3]

    • Chemical Activation: Add a small crystal of iodine (I₂). A brown color that subsequently fades indicates the reaction has initiated. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas is a visual cue of initiation.[3]

  • Concentration & Temperature: Initiation often requires a high local concentration of the alkyl halide. Add a small portion (approx. 10%) of your 3-bromobenzotrifluoride solution to the magnesium and gently warm the flask with a heat gun. Once you observe bubbling or cloudiness, the reaction has started, and you can begin the slow, dropwise addition of the remaining halide solution.[2]

Q: The reaction turned dark brown/black, and my yield of the desired alcohol is very low. What happened?

A: This points to side reactions, primarily Wurtz coupling, which forms biphenyl impurities.[2]

  • Cause: This is often caused by adding the 3-bromobenzotrifluoride too quickly or by allowing the reaction temperature to get too high. This leads to a high local concentration of the halide, which can react with the already-formed Grignard reagent.

  • Solution:

    • Ensure slow, dropwise addition of the halide to maintain a gentle reflux, but avoid aggressive boiling.

    • Use a solvent mixture like THF, which is generally better at solvating the Grignard reagent than diethyl ether alone.

    • CRITICAL SAFETY NOTE: Reactions involving trifluoromethylphenyl Grignard reagents have a documented risk of runaway exotherms.[4] It is imperative to maintain strict temperature control, ensure efficient stirring, and conduct the reaction behind a blast shield. Never leave the reaction unattended.

Stage 2: Ritter Reaction - Formation of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

Q: My Ritter reaction is giving a complex mixture of products instead of the desired nitrile.

A: The Ritter reaction requires careful control of conditions to favor the desired outcome.

  • Carbocation Instability: While the tertiary benzylic carbocation is relatively stable, under harsh acidic conditions or with prolonged reaction times, it can potentially undergo rearrangement or elimination.

  • Troubleshooting Steps:

    • Acid Choice & Stoichiometry: Concentrated sulfuric acid is typically used. Ensure it is added slowly at a low temperature (e.g., 0°C) to the solution of the alcohol and sodium cyanide. The amount of acid is critical; too little will not generate the carbocation efficiently, while too much can promote charring and side reactions.

    • Temperature Control: Maintain a low temperature during the addition and allow the reaction to warm slowly to room temperature. Overheating can lead to decomposition.

    • Workup Procedure: The workup is crucial. Quenching the reaction by pouring it carefully onto ice and then basifying with a strong base (e.g., NaOH) is necessary to neutralize the strong acid and liberate the nitrile product.

Stage 3: Nitrile Reduction - Formation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

Q: My LiAlH₄ reduction is incomplete, or I'm getting significant side products.

A: Incomplete reduction or side product formation are common issues in nitrile reductions.

G Start Low Yield or Impure Product in Nitrile Reduction Q1 Is the starting nitrile pure? Start->Q1 A1 Purify nitrile by chromatography or distillation. Impurities can poison the reducing agent. Q1->A1 No Q2 Was the LiAlH₄ fresh and active? Q1->Q2 Yes A1->Q2 A2 Use a fresh, unopened bottle of LiAlH₄ or titrate to determine activity. LiAlH₄ degrades on exposure to air/moisture. Q2->A2 No Q3 Was the reaction run under strictly anhydrous conditions? Q2->Q3 Yes A2->Q3 A3 Use anhydrous solvent and flame-dried glassware. Water quenches LiAlH₄. Q3->A3 No Q4 Analysis shows secondary amine byproduct? Q3->Q4 Yes A3->Q4 A4 Consider switching to catalytic hydrogenation with added NH₃ to suppress byproduct formation. Q4->A4 Yes End Successful Reduction to Primary Amine Q4->End No A4->End

Caption: Troubleshooting decision tree for the nitrile reduction step.

ReagentTypical ConditionsProsCons
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to refluxPowerful and generally high-yielding for most nitriles.[9][12]Highly reactive, pyrophoric, extremely sensitive to water. Requires careful quenching (Fieser workup).[10]
Catalytic Hydrogenation (H₂/Raney Ni) H₂ (50-100 atm), MeOH/NH₃, elevated temp.Economical for large scale, environmentally benign byproducts.[11][13]Requires specialized high-pressure equipment. Can form secondary/tertiary amines.[11]
Borane (BH₃·THF or BH₃·SMe₂) THF, refluxMilder than LiAlH₄, more tolerant of some functional groups.Can be slower, may require heating. BH₃·SMe₂ has an unpleasant odor.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanol
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere (Argon).

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous THF.

  • Initiation: Add a small portion (~10%) of the bromide solution to the magnesium. If the reaction does not start, add one small crystal of iodine. Gentle warming with a heat gun may be required.

  • Addition: Once initiation is confirmed (cloudiness, gentle bubbling), slowly add the remainder of the bromide solution at a rate that maintains a gentle reflux.

  • Completion & Cooling: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. Then, cool the flask to 0°C in an ice bath.

  • Ketone Addition: Add a solution of cyclobutanone (0.9 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Quenching: After stirring for 1 hour at room temperature, cool the reaction to 0°C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. Purify by column chromatography if necessary.

Protocol 2: Reduction of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile with LiAlH₄
  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask under an Argon atmosphere, equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF in the reaction flask and cool to 0°C.

  • Nitrile Addition: Dissolve the nitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that keeps the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure should produce a granular, white precipitate that is easy to filter.[10]

  • Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or by acid-base extraction.

References
  • Chemguide. Reduction of Nitriles. [Link]

  • Wikipedia. Ritter Reaction. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • ResearchGate. The Ritter reaction mechanism for the synthesis.... [Link]

  • Wikipedia. Nitrile Reduction. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • YouTube. Ritter Reaction. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Wikipedia. Kulinkovich Reaction. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Royal Society of Chemistry. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. [Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions.... [Link]

  • National Institutes of Health (NIH). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • University of Missouri–St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Dosage of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine for Cell-Based Assays

Welcome to the technical support center for optimizing the use of novel compounds in cell-based assays, with a focus on {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. As a new chemical entity, establishing a robus...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of novel compounds in cell-based assays, with a focus on {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. As a new chemical entity, establishing a robust and reproducible dosage protocol is the cornerstone of generating meaningful biological data. This guide is structured to walk you, the researcher, through a logical, empirically-driven workflow, from initial compound handling to fine-tuning concentrations for specific experimental questions. Our approach is grounded in the principles of assay development and validation to ensure the integrity and reliability of your results.

Part 1: Foundational Steps: Compound Handling and Stock Solution Preparation

The journey of a thousand experiments begins with a single, well-prepared stock solution. The accuracy of all subsequent dilutions and the ultimate reliability of your data depend on the quality of this initial step.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do before even dissolving the compound?

A1: Before you open the vial, you must understand the compound's basic physicochemical properties. This information is typically available from the supplier's Certificate of Analysis or Safety Data Sheet (SDS). Key parameters include molecular weight (MW), purity, and any known solubility and stability information. For {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (MW: ~229.24 g/mol ), knowing the exact MW is critical for calculating molar concentrations.

Q2: Which solvent should I choose for my stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common choice for dissolving novel organic compounds for in vitro assays due to its high dissolving power for a wide range of molecules. However, DMSO can be toxic to cells, typically at concentrations above 0.5-1%.[1][2] Therefore, the goal is to create a highly concentrated stock solution so that the final concentration of DMSO in your cell culture medium is negligible (ideally ≤0.1%).[2] If your compound is soluble in ethanol or methanol, these can be alternatives, but they are more volatile and may also have cellular effects.[1] Always run a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent as your compound-treated cells.[3]

Table 1: Common Solvents for Cell-Based Assays

SolventAdvantagesDisadvantages & Considerations
DMSO High dissolving power for a broad range of compounds; miscible with water.Can be toxic to cells at concentrations >0.5-1%.[1] Hygroscopic (absorbs water from the air).
Ethanol (EtOH) Less toxic than DMSO for many cell types; volatile.May not dissolve all compounds as effectively as DMSO.
Sterile Water Biologically compatible; ideal for highly water-soluble compounds.Limited dissolving power for hydrophobic compounds.
Culture Medium Directly compatible with the experimental setup.Solubility is often very limited; potential for the compound to interact with media components.
Protocol 1: Determining Maximum Solubility in DMSO

This protocol is designed to determine the practical solubility limit of your compound, ensuring you can prepare a stable, high-concentration stock solution.

Materials:

  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for at least 24 hours to allow it to reach equilibrium. Mix periodically.

  • Separation:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration using an analytical method like HPLC or UV-Visible Spectroscopy. This concentration is your maximum solubility.

Protocol 2: Preparation of a 10 mM Stock Solution

Once solubility is confirmed to be above your target concentration, you can prepare an accurate stock solution.

Materials:

  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (MW: 229.24 g/mol )

  • Anhydrous DMSO

  • Sterile, light-protected tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Volumetric flask

Procedure:

  • Calculation:

    • To make a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 229.24 g/mol = 0.022924 g = 22.92 mg

  • Weighing and Dissolution:

    • Accurately weigh 22.92 mg of the compound.

    • Transfer the compound to a 10 mL volumetric flask.

    • Add approximately 8 mL of anhydrous DMSO. Vortex or sonicate until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be used if necessary, but first confirm the compound's thermal stability.

  • Final Volume and Storage:

    • Bring the volume up to exactly 10 mL with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C as recommended for most stock solutions.

Part 2: Establishing the Optimal Dosage Range

With a reliable stock solution prepared, the next critical phase is to determine the concentration range that is both biologically active and non-toxic to your cells. This is achieved through a systematic process of cytotoxicity testing and dose-response analysis.

Section 2.1: Initial Cytotoxicity Assessment

Before you can find a dose that produces a desired biological effect, you must first identify the doses that don't kill the cells. A cytotoxicity assay will establish the maximum non-toxic concentration, which will serve as the upper limit for your subsequent functional assays. The MTT assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of viable cells.[4][5]

Protocol 3: MTT Cytotoxicity Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Compound stock solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density. Cell density is a critical parameter and should be optimized to ensure cells are in the exponential growth phase at the end of the assay.[6][7]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of your compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM.

    • Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound dose) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (or control solutions) to the appropriate wells.

    • Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the treatment media.

    • Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[8]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution without disturbing the crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., by shaking on an orbital shaker for 15 minutes) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[4]

Table 2: Key Parameters for MTT Assay Optimization

ParameterRecommendationRationale
Cell Seeding Density Optimize for exponential growth throughout the assay.Overly dense cultures can show reduced sensitivity, while sparse cultures may yield a weak signal.[6][9]
Compound Incubation Time 24, 48, or 72 hours.Cytotoxic effects can be time-dependent. A time-course experiment is recommended for a new compound.
MTT Incubation Time 2-4 hours.Sufficient time for formazan development without causing non-specific reduction.[8]
Final DMSO Concentration ≤0.1%To minimize solvent-induced cytotoxicity.[2]
Section 2.2: Dose-Response Analysis and IC50/EC50 Determination

Once you have cytotoxicity data, you can perform a dose-response analysis to determine the concentration of the compound that produces a specific biological effect. For inhibitory compounds, this is often the IC50 (half-maximal inhibitory concentration). For activating compounds, it is the EC50 (half-maximal effective concentration).[10]

Workflow for Dose-Response Analysis:

  • Select Concentration Range: Based on your cytotoxicity data, choose a range of concentrations for your functional assay. The highest concentration should be at or below the maximum non-toxic dose. A common approach is to use a 10-point, 3-fold serial dilution.

  • Perform Functional Assay: Run your specific cell-based assay (e.g., a reporter gene assay, proliferation assay, or cytokine secretion assay) with the selected dose range.

  • Data Normalization: Normalize your data. Typically, the vehicle control is set to 100% activity (for inhibition assays) or 0% (for activation assays), and a positive control or maximum inhibition/activation dose is used to define the other end of the scale.

  • Plot and Fit Curve: Plot the normalized response versus the logarithm of the compound concentration. Fit the data using a non-linear regression model, such as a four-parameter logistic (4PL) curve.[11]

  • Determine IC50/EC50: The IC50 or EC50 is the concentration at which the response is 50% of the maximum effect.[10][12] This value is a key parameter derived from the fitted curve.

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Cytotoxicity 1. Run Cytotoxicity Assay (e.g., MTT) Concentration 2. Determine Max Non-Toxic Concentration Cytotoxicity->Concentration SerialDilution 3. Prepare Serial Dilutions Below Max Non-Toxic Dose Concentration->SerialDilution FunctionalAssay 4. Perform Functional Assay (e.g., Reporter, Proliferation) SerialDilution->FunctionalAssay DataAcquisition 5. Acquire Raw Data (Luminescence, Absorbance, etc.) FunctionalAssay->DataAcquisition Normalization 6. Normalize Data (0-100% Scale) DataAcquisition->Normalization Plotting 7. Plot: Response vs. log[Concentration] Normalization->Plotting CurveFit 8. Fit 4-Parameter Logistic Curve Plotting->CurveFit IC50 9. Calculate IC50/EC50 CurveFit->IC50

Caption: Workflow for IC50/EC50 Determination.
Part 3: Troubleshooting Guide

Even with careful planning, challenges can arise. This section addresses common issues encountered when optimizing the dosage of a novel compound.

Q1: My compound precipitated out of the media when I added it to the cells. What should I do?

A1: Compound precipitation is a common issue and can lead to highly variable results.[13]

  • Check Solubility: The concentration you are using may be above the compound's kinetic solubility limit in aqueous media. You may need to lower the highest concentration in your dose range.

  • Solvent Concentration: Ensure the final DMSO concentration is not too high. A high percentage of DMSO added to aqueous media can cause some compounds to crash out.

  • Pre-dilution: Try a serial pre-dilution step. Instead of adding a small volume of highly concentrated stock directly to a large volume of media, first dilute the stock in a smaller volume of media before adding it to the wells.

Q2: I'm not seeing any effect, even at the highest non-toxic concentration. What could be the problem?

A2:

  • Incubation Time: The compound may require a longer incubation time to exert its biological effect. Consider running a time-course experiment (e.g., 24, 48, and 72 hours).[14][15]

  • Compound Stability: The compound may be unstable in culture medium at 37°C. You can assess its stability by incubating it in media for your experimental duration and then analyzing its concentration by HPLC or LC-MS.

  • Mechanism of Action: The compound may not be active in the specific assay or cell line you are using. It may not be cell-permeable, or the target may not be present or relevant in your chosen model. Consider testing it in a different assay or cell line.

Q3: My results are highly variable between replicate wells and between experiments. How can I improve reproducibility?

  • Cell Seeding: Ensure your cell seeding is uniform across the plate. Uneven cell distribution is a major source of variability.[16] Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS or media.

  • Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique. For small volumes, even minor errors can lead to large concentration differences.

  • Compound Handling: Ensure your stock solution is fully dissolved and homogenous before making dilutions. Vortex the stock vial before each use.

  • Assay Timing: Keep all incubation times consistent across all plates and experiments.[17]

TroubleshootingFlowchart decision decision solution solution start Problem Observed precipitate Compound Precipitates in Media start->precipitate no_effect No Biological Effect Observed start->no_effect high_variability High Variability in Results start->high_variability is_soluble Is concentration below max solubility in media? precipitate->is_soluble is_time_sufficient Is incubation time long enough? no_effect->is_time_sufficient is_seeding_uniform Is cell seeding uniform? high_variability->is_seeding_uniform lower_conc Solution: Lower max concentration is_soluble->lower_conc No change_solvent Solution: Consider alternative solvent or formulation is_soluble->change_solvent Yes time_course Solution: Perform time-course experiment (24-72h) is_time_sufficient->time_course No check_stability Solution: Check compound stability in media at 37°C is_time_sufficient->check_stability Yes optimize_seeding Solution: Optimize cell density and check for edge effects is_seeding_uniform->optimize_seeding No pipetting_check Solution: Verify pipette calibration and ensure consistent technique is_seeding_uniform->pipetting_check Yes

Caption: Troubleshooting Flowchart for Common Assay Issues.
References
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay. Available from: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Riss, T., & Moravec, R. (2012, January 11). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. Available from: [Link]

  • Science Gateway. How to calculate IC50. Available from: [Link]

  • Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available from: [Link]

  • Pluristem. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Available from: [Link]

  • AzoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available from: [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 541–547. Available from: [Link]

  • OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting. Available from: [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. (2025, August 10). Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

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  • Varlamova, E. V., et al. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. Available from: [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Available from: [Link]

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  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Di, L., & Kerns, E. H. (2015). DMSO Solubility Assessment for Fragment-Based Screening. Journal of biomolecular screening, 20(3), 405–410. Available from: [Link]

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  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • BMG LABTECH GmbH. A troubleshooting guide to microplate-based assays. Available from: [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Available from: [Link]

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  • ResearchGate. (2018, April 29). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. Available from: [Link]

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Optimization

minimizing off-target effects of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

Technical Support Center: {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine A Guide to Minimizing Off-Target Effects for Novel Monoamine Reuptake Inhibitors Disclaimer: The compound {1-[3-(trifluoromethyl)phenyl]cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

A Guide to Minimizing Off-Target Effects for Novel Monoamine Reuptake Inhibitors

Disclaimer: The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is not extensively documented in publicly available scientific literature. This guide is formulated based on an expert analysis of its chemical structure, which strongly suggests it belongs to the class of monoamine reuptake inhibitors. The principles, protocols, and troubleshooting advice provided are based on established best practices for this class of compounds and are intended to serve as a robust framework for researchers.

Part 1: Frequently Asked Questions (FAQs)

Q1: Based on its structure, what are the likely primary and off-targets for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine?

Answer: The chemical structure points towards the family of monoamine transporters (MATs) as the primary targets.[1][2][3] These include the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).[1][3] The core function of these transporters is to clear their respective neurotransmitters from the synaptic cleft, and inhibitors of this process are used to treat various neuropsychiatric disorders.[3][4][5]

Potential off-targets are numerous and represent a significant hurdle in development. Key off-target families to consider for this structural class include:

  • Other Monoamine Transporters: A compound designed for SERT may exhibit unintended activity at NET or DAT.

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonergic (5-HT), adrenergic (α, β), and dopaminergic (D) receptors.[6]

  • Ion Channels: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target to assess due to the risk of cardiac QT prolongation.[7]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions.[8][9][10]

  • Sigma Receptors (σ1 and σ2): These are known to bind a wide variety of CNS-active compounds.

Q2: At what stage of my research should I start screening for off-target effects?

Answer: Off-target screening should begin as early as possible, ideally during the hit-to-lead and lead optimization stages.[11] Early-stage screening allows for the selection of compounds with the most favorable selectivity profiles, saving significant time and resources.[11] This proactive approach, often termed "fail early, fail cheap," is a cornerstone of modern drug discovery.

A tiered approach is recommended:

  • Early Stage (Hit-to-Lead): Focus on a small, targeted panel including primary targets (SERT, NET, DAT) and key liabilities like hERG and major CYP450 isoforms.

  • Mid Stage (Lead Optimization): Expand to a broader panel that includes a wider range of receptors, ion channels, and transporters relevant to the compound class.

  • Late Stage (Preclinical Candidate): Conduct a comprehensive screen against a large panel (e.g., 44-87 targets) to meet regulatory expectations and build a complete safety profile.[12]

Q3: What is the difference between an inhibitor and a substrate at a monoamine transporter, and why does it matter for off-target effects?

Answer: This is a critical distinction.

  • Inhibitors (or blockers) bind to the transporter but are not translocated. They act like a plug, preventing the reuptake of the natural neurotransmitter.[5][12] Cocaine is a classic example of a monoamine transporter inhibitor.

  • Substrates (or releasers) are recognized by the transporter and are moved into the neuron. In the process, they can cause the transporter to reverse its function, actively pumping neurotransmitters out into the synapse. Amphetamines are classic examples of transporter substrates.

This distinction is vital because substrates can have profoundly different physiological and off-target effects compared to inhibitors, even if they both increase synaptic neurotransmitter levels. It is crucial to characterize your compound's mechanism of action using both binding and uptake assays.[4]

Q4: Can I predict off-target effects before starting expensive wet-lab experiments?

Answer: Yes, computational or in silico tools are powerful for predicting potential off-target interactions.[6][13][14] These methods use machine learning and chemical similarity algorithms to compare your compound's structure against large databases of known drug-target interactions.[6][15][16]

Popular approaches include:

  • Chemical Similarity Searching: Identifies known compounds with similar structures and flags their biological targets as potential off-targets for your molecule.[6]

  • Machine Learning Models: Use algorithms like Random Forest or Support Vector Machines to predict binding based on structural features.[6]

  • Panel Docking: Computationally "docks" your molecule into the binding sites of a wide panel of proteins to estimate binding affinity.[15]

While these tools do not replace experimental validation, they are invaluable for prioritizing which assays to run and for flagging potential liabilities early in the design process.[14][15]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Scenario 1: My compound is highly potent and selective in vitro, but shows unexpected side effects in vivo (e.g., sedation, cardiovascular changes).
  • Potential Cause 1: Unidentified Metabolites. The compound may be metabolized in vivo into new molecules that have their own distinct pharmacological profiles.

    • Troubleshooting Step: Perform a metabolite identification study using liver microsomes or hepatocytes.[17] Synthesize any major metabolites and profile them in the same off-target panel as the parent compound.

  • Potential Cause 2: Off-Target Effects Not in the Screening Panel. Your screening panel may be too narrow. The observed side effects could be due to interaction with a target you haven't tested.

    • Troubleshooting Step: Based on the observed phenotype (e.g., sedation could imply histamine H1 or α1-adrenergic receptors), select a targeted secondary screening panel. If the cause is still unknown, consider a broader, more comprehensive panel.

  • Potential Cause 3: Poor Physicochemical Properties. The compound may have low solubility or high plasma protein binding, leading to inconsistent free drug concentrations at the target site versus off-target sites.

    • Troubleshooting Step: Conduct thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Measure aqueous solubility, plasma protein binding, and brain-to-plasma ratio to understand the compound's disposition.

Scenario 2: I'm seeing high cytotoxicity in my cell-based assays at concentrations needed for primary target engagement.
  • Potential Cause 1: Non-specific Membrane Effects. At higher concentrations, lipophilic compounds can disrupt cell membranes, leading to general cytotoxicity unrelated to a specific protein target.

    • Troubleshooting Step: Compare cytotoxicity in cells that express your primary target versus a null cell line that does not. If toxicity is similar in both, it is likely a non-specific effect. Rational drug design can be used to modify the molecule's physicochemical properties (like lipophilicity) to mitigate this.[13]

  • Potential Cause 2: Mitochondrial Toxicity. Many CNS-active compounds have been shown to interfere with mitochondrial function, which can lead to cell death.[18]

    • Troubleshooting Step: Run specific mitochondrial toxicity assays, such as measuring mitochondrial membrane potential (e.g., with TMRE stain) or oxygen consumption rates using a Seahorse analyzer.

  • Potential Cause 3: Potent Off-Target Liability. The cytotoxicity could be a genuine pharmacological effect mediated by a potent interaction with an unknown off-target that is critical for cell survival.

    • Troubleshooting Step: This requires a systematic investigation. Consider using genetic screening approaches like CRISPR-Cas9 to identify genes that, when knocked out, confer resistance to your compound's toxicity.[13] This can help uncover the responsible off-target.

Scenario 3: My in silico predictions and in vitro assay results are contradictory.
  • Potential Cause 1: Limitations of the In Silico Model. The predictive model may not have been trained on a sufficiently diverse set of compounds or targets, leading to an inaccurate prediction for your novel scaffold.

    • Troubleshooting Step: Trust the in vitro data as the "ground truth." Use the discrepancy to understand the limitations of the computational model. Your compound could be a valuable tool to help refine future versions of the predictive algorithm.

  • Potential Cause 2: Assay Artifacts. The in vitro assay may be producing a false positive or negative result due to compound interference (e.g., fluorescence quenching, aggregation).

    • Troubleshooting Step: Validate the finding using an orthogonal assay—a test that measures the same endpoint but with a different technology. For example, if a fluorescence-based assay shows activity, confirm it with a direct radioligand binding assay.[1]

  • Potential Cause 3: Incorrect Compound Handling. The compound may have degraded, precipitated in the assay buffer, or been subject to a dilution error.

    • Troubleshooting Step: Re-confirm the identity and purity of your compound stock via LC-MS and NMR. Measure its solubility in the specific assay buffer being used. Always perform experiments with freshly prepared dilutions from a validated stock solution.[19]

Part 3: Key Experimental Protocols & Data Visualization

A systematic approach is crucial for minimizing off-target effects. This involves a tiered screening cascade.

Systematic Off-Target Investigation Workflow

The following diagram illustrates a logical workflow for characterizing a novel compound like {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Off_Target_Workflow cluster_0 Tier 1: Primary Pharmacology & Key Liabilities cluster_1 Tier 2: Secondary Pharmacology & Selectivity cluster_2 Tier 3: In Vivo & Mechanistic Follow-up InSilico In Silico Prediction (Similarity, Docking) PrimaryScreen Primary Target Screen (SERT, NET, DAT) Radioligand Binding Assay InSilico->PrimaryScreen Guide Assay Selection hERG hERG Assay (Automated Patch Clamp) PrimaryScreen->hERG CYP_Screen CYP450 Screen (1A2, 2C9, 2D6, 3A4) Fluorometric Assay hERG->CYP_Screen BroadPanel Broad Off-Target Panel (e.g., 40-60 GPCRs, Ion Channels) CYP_Screen->BroadPanel Proceed if selective & low liability FunctionalAssay Functional Assays (Uptake Inhibition for MATs) BroadPanel->FunctionalAssay Cytotoxicity General Cytotoxicity (e.g., HepG2, HEK293 cells) FunctionalAssay->Cytotoxicity MetaboliteID Metabolite ID (Liver Microsomes) Cytotoxicity->MetaboliteID Proceed if clean PK_PD Pharmacokinetics & Pharmacodynamics MetaboliteID->PK_PD InVivoSafety In Vivo Safety Models (Behavioral, CV) PK_PD->InVivoSafety

Caption: A tiered workflow for systematic off-target liability assessment.

Data Presentation: Selectivity Profile Table

Quantitative data should be summarized clearly. The goal is to demonstrate a wide margin between on-target potency and off-target activity.

TargetAssay TypeKᵢ or IC₅₀ (nM) for {Compound X}Selectivity Ratio (Off-Target Kᵢ / On-Target Kᵢ)
SERT (On-Target) Radioligand Binding1.5-
NET (Off-Target)Radioligand Binding150100x
DAT (Off-Target)Radioligand Binding850>500x
5-HT₂ₐ ReceptorRadioligand Binding>10,000>6,600x
α₁ Adrenergic R.Radioligand Binding2,300>1,500x
hERG ChannelPatch Clamp>30,000>20,000x
CYP2D6Fluorometric Inhibition8,500>5,600x

Protocol 1: Radioligand Binding Assay for Monoamine Transporter Selectivity

Objective: To determine the binding affinity (Kᵢ) of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine for human SERT, NET, and DAT.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to transporters expressed in a cell membrane preparation.[1][2] The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Cell membrane preparations from the above cell lines.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Non-specific binding competitors: Desipramine (for NET/SERT), GBR 12909 (for DAT).[3]

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A typical concentration range would be from 100 µM down to 10 pM.

  • Assay Plate Preparation: In a 96-well plate, add in order:

    • 50 µL Assay Buffer (for total binding) or 50 µL of non-specific competitor (for non-specific binding).

    • 50 µL of the diluted test compound.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kₔ).

    • 50 µL of the cell membrane preparation (protein concentration typically 5-20 µ g/well ).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking.[12]

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials (or use a filter plate compatible with a counter), add scintillation fluid, and count the radioactivity (in counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent inhibition of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: hERG Potassium Channel Automated Patch Clamp Assay

Objective: To assess the potential of the test compound to inhibit the hERG channel, a key indicator of cardiotoxicity risk.[7][20]

Principle: Automated patch clamp electrophysiology directly measures the flow of potassium ions through the hERG channel in living cells.[7] A reduction in this current in the presence of the compound indicates inhibition.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Automated patch clamp system (e.g., QPatch or SyncroPatch).[7]

  • Extracellular and Intracellular solutions specific to the instrument.

  • Test compound dilutions in the extracellular solution.

  • Positive control (e.g., E-4031, a known hERG inhibitor).[7]

Methodology:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • System Priming: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system automatically captures cells and forms a high-resistance (>100 MΩ) "gigaseal" between the cell membrane and the recording electrode.[7]

  • Baseline Recording: Apply a specific voltage protocol to elicit and measure the characteristic hERG tail current.[21] Record a stable baseline current in the presence of vehicle (e.g., 0.1% DMSO) for several minutes.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM), allowing the current to reach steady-state at each concentration (typically 3-5 minutes).[7]

  • Positive Control: At the end of the experiment, apply a saturating concentration of a positive control to confirm the assay is performing correctly.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percent inhibition relative to the baseline vehicle control.

    • Plot percent inhibition versus log concentration and fit the data to determine the IC₅₀ value.

Protocol 3: CYP450 Inhibition Fluorometric Assay

Objective: To determine if the test compound inhibits the activity of major drug-metabolizing enzymes.[22][23]

Principle: This assay uses human liver microsomes (which contain CYP enzymes) and specific fluorogenic substrates for each CYP isoform.[9] When the CYP enzyme metabolizes the substrate, a fluorescent product is formed. A test compound that inhibits the enzyme will cause a decrease in the fluorescent signal.

Materials:

  • Pooled Human Liver Microsomes (HLMs).[9]

  • NADPH regenerating system (cofactor for CYP activity).

  • Fluorogenic substrates specific for each isoform (e.g., EROD for CYP1A2, BFC for CYP2D6).

  • Known specific inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) as positive controls.[10]

  • Test compound dilutions.

  • 96- or 384-well black assay plates.

  • Fluorescence plate reader.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in a phosphate buffer.

  • Inhibitor Incubation (Screening Mode):

    • Add the test compound or a known inhibitor to the wells.

    • Add the HLM/NADPH master mix.

    • Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add the specific fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition caused by the test compound relative to the vehicle control.

    • For compounds showing significant inhibition (>50% at a screening concentration like 10 µM), repeat the assay with a full dose-response curve to determine the IC₅₀ value.

References

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  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. [Link]

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  • hERG Assay - Slideshare. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters - Springer Nature Experiments. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - NIH. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [Link]

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  • CYP Inhibition Assay - LifeNet Health LifeSciences. [Link]

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  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. [Link]

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  • The precision paradox: Off-target effects in gene editing - Drug Discovery News. [Link]

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Troubleshooting

troubleshooting {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine instability in solution

Technical Support Center: {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Welcome to the technical support center for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS 1039932-76-7). This guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

Welcome to the technical support center for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS 1039932-76-7). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. Our approach is rooted in first-principles chemistry to empower you to not only solve immediate problems but also to design more robust experimental plans for the future.

Frequently Asked Questions (FAQs)

Q1: I've just prepared a solution of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and it has already started to turn yellow/brown. What is happening?

A color change in a solution containing an aromatic amine is a classic indicator of oxidative degradation. The primary amine group (-NH₂) on your molecule is susceptible to oxidation, which can lead to the formation of highly colored polymeric or condensed products. This process can be initiated by several factors in a typical lab environment.

  • Causality: The lone pair of electrons on the nitrogen atom of the primary amine is readily attacked by atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation) or the presence of trace metal ion contaminants in your solvent or glassware, which can catalyze the oxidation reactions. While the trifluoromethylphenyl and cyclobutane moieties are relatively stable, the primary amine is the most reactive site for this type of degradation.[1][2][3]

Q2: My HPLC analysis shows a decrease in the parent compound peak and the appearance of several new, smaller peaks over time. What are the likely degradation pathways?

This observation strongly suggests that your compound is degrading in solution. The key to troubleshooting is to systematically identify the stress factor causing the degradation. The primary culprits are typically oxidation, adverse pH conditions, or reaction with the solvent itself.

  • Oxidative Degradation: As mentioned in Q1, this is the most common pathway for amines. You would expect to see a variety of byproducts, including imines, hydroxylamines, and nitroso compounds, which may further react or polymerize.

  • pH-Mediated Instability: The compound has a predicted basic pKa of ~10.27 due to the primary amine.[4] In strongly acidic or basic solutions, degradation can be accelerated. While the trifluoromethyl group is generally stable, extreme alkaline conditions could potentially lead to its hydrolysis to a carboxylic acid (-COOH), though this is less common than degradation at other functional groups.

  • Solvent Reactivity: Ensure your solvent is inert. Protic solvents are generally acceptable, but reactive impurities (e.g., peroxides in aged ethers like THF or dioxane, or trace aldehydes in alcohols) can react with the primary amine to form imines or other adducts.

Q3: How does the trifluoromethylphenyl group affect the molecule's stability?

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties.

  • Metabolic and Chemical Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group itself highly resistant to metabolic breakdown and chemical attack.[5][6] This is a primary reason for its frequent use in medicinal chemistry.

  • Electronic Effects: By withdrawing electron density from the phenyl ring, the -CF₃ group can subtly influence the reactivity of the rest of the molecule. However, for solution stability under typical laboratory conditions, the reactivity of the primary amine is the dominant factor. The stability of the trifluoromethylphenyl moiety itself is generally very high.[7]

Troubleshooting Guide: Diagnosing Instability

If you are experiencing instability, a systematic investigation is crucial. The following workflow, based on forced degradation principles, will help you pinpoint the cause.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Instability A Observation: Solution Instability (Color Change, New HPLC Peaks) B Hypothesis: What is the primary stress factor? A->B C1 Is it Oxidation? B->C1 C2 Is it pH? B->C2 C3 Is it Light? B->C3 D1 Experiment: Incubate under N₂ or Ar vs. Air C1->D1 D2 Experiment: Incubate in Acidic, Neutral, and Basic Buffers C2->D2 D3 Experiment: Incubate in Dark vs. Light (ICH Q1B) C3->D3 E1 Result: Stable under Inert Gas, Degrades in Air D1->E1 E2 Result: Degrades at specific pH D2->E2 E3 Result: Stable in Dark, Degrades in Light D3->E3 F1 Conclusion: Oxidative Degradation E1->F1 F2 Conclusion: pH-Mediated Degradation E2->F2 F3 Conclusion: Photodegradation E3->F3

Caption: A logical workflow for diagnosing the root cause of amine instability.

Protocols for Investigation & Mitigation

Protocol 1: Forced Degradation Study

This is the definitive method to identify the conditions under which your compound degrades. It involves intentionally stressing the compound and monitoring its degradation, typically by HPLC.

Objective: To determine if instability is caused by acid, base, oxidation, or light.

Materials:

  • {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and UV or MS detector

  • pH meter

  • Inert gas (Nitrogen or Argon)

  • Amber vials and clear vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Sample Preparation: For each condition, mix your stock solution with the stress agent. A typical ratio is 1:1 (v/v). Prepare a "time zero" (T₀) sample by immediately neutralizing (if acidic or basic) and diluting for HPLC analysis.

Sample IDStress ConditionIncubation VesselIncubation Conditions
Control Compound in ACN/Water (50:50)Amber VialRoom Temperature, Dark
Acid Compound + 0.1 M HClAmber Vial40-60 °C, Dark
Base Compound + 0.1 M NaOHAmber Vial40-60 °C, Dark
Oxidative Compound + 3% H₂O₂Amber VialRoom Temperature, Dark
Photolytic Compound in ACN/Water (50:50)Clear VialPhotostability Chamber (ICH Q1B)
Photo Control Compound in ACN/Water (50:50)Amber Vial (wrapped)Alongside Photolytic Sample
  • Incubation & Analysis:

    • Incubate the samples under the conditions specified in the table.

    • At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each sample.

    • Neutralize the Acid and Base samples before analysis.

    • Analyze all samples by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.

  • Interpretation:

    • Significant degradation in the Oxidative sample compared to the Control? Your compound is susceptible to oxidation.

    • Significant degradation in the Acid and/or Base samples? Your compound is unstable at those pH values.

    • Significant degradation in the Photolytic sample compared to the Photo Control? Your compound is light-sensitive.

Protocol 2: Mitigation Strategies

Based on the results from your forced degradation study, implement the following mitigation strategies.

1. Preventing Oxidative Degradation:

  • Inert Atmosphere: Always handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). Purge solvents with inert gas before use to remove dissolved oxygen. This is the most effective method.

  • Antioxidants: If an inert atmosphere is not feasible, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your solution, provided it does not interfere with your downstream application.

  • Solvent Choice: Use freshly opened bottles of high-purity solvents. Avoid aged ethers or other solvents that can form peroxides.

2. Controlling pH:

  • Buffering: If your application allows, prepare your solutions in a buffer system that maintains a pH where the compound is most stable (often near neutral or slightly acidic for amines to ensure protonation of the -NH₂ group to the more stable -NH₃⁺ form).

  • Avoid Extremes: Minimize the time the compound spends in highly acidic or basic conditions during workups or experiments.[8]

3. Protection from Light:

  • Use Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Minimize Exposure: Work in a dimly lit area or under yellow light when handling the compound for extended periods.

MitigationStrategies Mitigation Strategy Selection A Identified Cause B1 Oxidation A->B1 B2 pH Instability A->B2 B3 Photodegradation A->B3 C1 Solution: 1. Use Inert Atmosphere (N₂/Ar) 2. Degas Solvents 3. Add Antioxidants (e.g., BHT) B1->C1 C2 Solution: 1. Use Buffered Solutions 2. Avoid pH Extremes 3. Protonate Amine (pH < 9) B2->C2 C3 Solution: 1. Use Amber Vials 2. Work in Low Light 3. Wrap Equipment in Foil B3->C3

Caption: Matching the identified stability issue to the appropriate mitigation strategy.

References

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • ResearchGate. Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Lead Sciences. (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Academic Journals. Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • National Institutes of Health. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • Pharmacy Freak. Reactions of cyclobutane MCQs With Answer. [Link]

  • National Institutes of Health. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for {1-[3-(Trtrifluoromethyl)phenyl]cyclobutyl}methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. As Senior Application Scientists, we have compiled this resource to address common purification challenges, providing not just protocols but the scientific rationale behind them. Our aim is to empower you to troubleshoot and optimize your purification workflows with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of crude {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine?

A1: Crude {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is often isolated as a liquid or a low-melting solid, which can range in color from yellow to brown depending on the impurities present.[1][2] It is a primary amine with a molecular weight of approximately 229.24 g/mol .[1][2][3] Due to the amine functional group, it is basic and can be readily protonated to form salts. The trifluoromethyl group imparts increased lipophilicity to the molecule.

Q2: What are the most probable impurities I might encounter in my crude product?

A2: The impurity profile largely depends on the synthetic route employed. A common and efficient method for synthesizing this compound is the reductive amination of 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile or the corresponding ketone. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile or ketone.

  • Over-alkylation Products: If the primary amine product reacts further, secondary and tertiary amines can form, although this is less common in reductive aminations designed for primary amine synthesis.

  • Byproducts from the Reducing Agent: If sodium cyanoborohydride is used, cyano-adducts can sometimes be observed.[4] With sodium triacetoxyborohydride, byproducts are generally cleaner.[4][5]

  • Solvent Adducts and Reagent Residues: Depending on the workup and reaction conditions, residual solvents and reagents may be present.

  • Isomeric Impurities: If the starting materials contain isomers, these may carry through the synthesis.

Q3: My crude product is a dark oil. How can I get it to crystallize?

A3: It is common for crude amines to be oily due to impurities that inhibit crystallization. A highly effective strategy is to convert the amine to its hydrochloride (HCl) salt.[6] Amine hydrochlorides are generally more crystalline and have higher melting points than the corresponding free bases. This conversion often facilitates purification by crystallization.

Troubleshooting Guide

Problem 1: My amine fails to crystallize even after conversion to the HCl salt, or it "oils out."

Cause: This common issue can arise from several factors:

  • Residual Water: The presence of water from aqueous HCl can prevent crystallization, leading to a gummy or oily product.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the salt, even at low temperatures, or it may not be suitable for inducing crystallization.

  • High Impurity Load: A high concentration of impurities can suppress crystallization.

Solutions:

  • Anhydrous Salt Formation:

    • Dissolve the crude amine in a dry, non-polar solvent like diethyl ether or toluene.

    • Add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete or the pH is acidic.

    • If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.

    • If it remains an oil, you may need to perform a preliminary purification by column chromatography before attempting crystallization again.

  • Recrystallization Solvent Screening:

    • Take small aliquots of the crude salt and test a range of solvents and solvent systems.

    • Good single solvents for recrystallization will dissolve the compound when hot but not at room temperature.

    • Common solvent mixtures for amine salts include ethanol/diethyl ether, isopropanol/diethyl ether, and methanol/water.[6]

    • The process involves dissolving the salt in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent (antisolvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Detailed Experimental Protocols

Protocol 1: Purification by Hydrochloride Salt Formation and Recrystallization

This protocol is the recommended first-line approach for purifying crude {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Step 1: Hydrochloride Salt Formation

  • Dissolve the crude amine (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of 2 M HCl in diethyl ether (1.1 eq) dropwise while stirring.

  • A precipitate should form. If the solution becomes cloudy without precipitation, allow it to stand, and consider cooling in an ice bath.

  • If an oil forms, attempt to induce crystallization by scratching the flask or adding a seed crystal if available.

  • Collect the solid salt by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

Step 2: Recrystallization

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent in small portions until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Slowly add a poor solvent (e.g., diethyl ether) to the hot filtrate until the solution becomes persistently cloudy.

  • Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Parameter Recommended Solvents/Conditions Rationale
Salt Formation 2 M HCl in Diethyl EtherProvides an anhydrous source of HCl, minimizing water that can inhibit crystallization.
Recrystallization Ethanol/Diethyl Ether or Isopropanol/Diethyl EtherThese solvent systems offer a good polarity range for dissolving the salt when hot and allowing it to crystallize upon cooling.
Protocol 2: Purification by Flash Column Chromatography

If crystallization is unsuccessful or if impurities are very similar in polarity to the product, flash column chromatography is a viable alternative.

Step 1: Column Preparation and Sample Loading

  • Pack a silica gel column with a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

  • To mitigate issues with the basicity of the amine, add 0.5-1% triethylamine to the eluent. This will "neutralize" the acidic silica gel, preventing streaking and improving the peak shape.

  • Dissolve the crude amine in a minimal amount of the eluent or dichloromethane.

  • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the column.

Step 2: Elution and Fraction Collection

  • Elute the column with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine) and gradually increasing the polarity, is often effective.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Parameter Recommended Solvents/Conditions Rationale
Stationary Phase Silica GelStandard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate with 1% TriethylamineThe triethylamine acts as a competing base, preventing the product from tailing on the acidic silica gel.
Gradient Start with low polarity and gradually increaseAllows for the separation of impurities with a range of polarities.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy Crude Crude {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (Oil/Solid) Salt Convert to HCl Salt Crude->Salt Primary Route Chrom Flash Chromatography Crude->Chrom Alternative Route (if crystallization fails) Recryst Recrystallization Salt->Recryst Salt->Chrom If salt is oily PureSalt Pure HCl Salt Recryst->PureSalt PureBase Pure Free Base Chrom->PureBase PureSalt->PureBase Neutralization (e.g., aq. NaHCO3)

Caption: A flowchart of the recommended purification strategies.

References

  • Lead Sciences. {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. [Link]

  • Google Patents.
  • Google Patents. Robertson et al. (45)
  • National Institutes of Health. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Myers, A. Chem 115: Reductive Amination. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

  • Google Patents. (12)
  • Taylor, C. et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Google Patents.
  • Google Patents.
  • PrepChem. Synthesis of (1-phenylcyclopropyl)methylamine. [Link]

  • PrepChem. Synthesis of (1-Phenylcyclohexyl)methylamine. [Link]

  • Google Patents.
  • ACS Figshare. One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

  • PubMed. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. [Link]

  • PubMed. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]

  • PubMed. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. [Link]

  • ACS Publications - Figshare. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

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Troubleshooting

Technical Support Center: High-Throughput Screening of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Analogs

Introduction: Welcome to the technical support guide for researchers engaged in the high-throughput screening (HTS) of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and its analogs. This class of compounds is know...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for researchers engaged in the high-throughput screening (HTS) of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and its analogs. This class of compounds is known to interact with monoamine transporters (MATs), including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3][4] Screening these molecules presents unique challenges, from assay selection to managing compound-specific properties. This guide is structured to provide practical, experience-driven solutions to common issues encountered during the screening cascade, ensuring the generation of high-quality, actionable data.

Part 1: Frequently Asked Questions (FAQs) in Assay Development

This section addresses initial considerations and common questions when designing an HTS campaign for MAT inhibitors.

Question: What is the best primary HTS assay format for screening monoamine transporter (MAT) inhibitors?

Answer: The ideal primary assay must be robust, scalable, and biologically relevant. For MATs, the two most common and effective approaches are:

  • Fluorescence-Based Uptake Assays: This is the most widely adopted format. It relies on a fluorescent substrate (e.g., ASP+, IDT307) that is transported into cells expressing the target transporter. Inhibitors will block this uptake, resulting in a decrease in intracellular fluorescence. This format directly measures the functional activity of the transporter in a cellular context.

  • Binding Assays: These assays measure the direct binding of a radiolabeled or fluorescently tagged ligand to the transporter. A common example is a Scintillation Proximity Assay (SPA).[5] While highly robust, they do not differentiate between antagonists (which you are looking for) and allosteric modulators that might enhance binding.

For a primary screen, the fluorescence-based uptake assay is generally preferred as it provides functional data on inhibition, which is more physiologically relevant. Binding assays are excellent as orthogonal or secondary assays to confirm direct target engagement.[6]

Question: How do I choose the right cell line for my assay?

Answer: Your choice of cell line is critical for a stable and reproducible assay. Consider the following:

  • Background Transporter Expression: Use a host cell line (e.g., HEK293, CHO) with minimal to no endogenous expression of DAT, NET, or SERT. This is crucial to avoid off-target signals.

  • Stable Expression: Develop a cell line that stably expresses the human recombinant transporter of interest. Transient transfection is not suitable for HTS due to high variability.

  • Adherence and Morphology: Select a cell line with strong adherence properties to prevent cell lifting during wash steps (if any) and to ensure consistent cell monolayers for imaging or plate reading.

Question: My compound library is stored in DMSO. What is the maximum final DMSO concentration I can tolerate in my assay?

Answer: This is a critical parameter to determine during assay development. High concentrations of DMSO can affect cell membrane integrity and enzyme function, leading to artifacts.

Protocol for DMSO Tolerance Test:

  • Prepare a series of assay buffer solutions containing varying concentrations of DMSO (e.g., from 0.1% to 2.0%).

  • Run your assay using these buffers with your positive and negative controls (but without test compounds).

  • Calculate the Z'-factor and Signal-to-Background (S/B) ratio for each concentration.

  • Plot the Z'-factor against the DMSO concentration. The highest concentration that maintains an excellent Z'-factor (ideally >0.5) is your maximum tolerable limit. For most cell-based assays, this is typically between 0.5% and 1.0% .

Part 2: Troubleshooting Guide for HTS Campaigns

This section is designed to help you diagnose and solve specific problems that may arise during your screening campaign.

Problem: My Z'-factor is consistently low (<0.5). What are the likely causes and how can I fix it?

A low Z'-factor indicates either a small dynamic range between your positive and negative controls or high data variability.[7][8] A Z' value between 0.5 and 1.0 is considered excellent for HTS.[9]

G start Low Z'-Factor (<0.5) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Step-by-Step Diagnostic Plan:

  • Evaluate Controls:

    • Negative Control (e.g., 0.5% DMSO): The standard deviation of these wells should be low. High variability points to issues with cell plating, reagent addition, or reader instability.

    • Positive Control (e.g., a known potent inhibitor): Ensure the concentration used provides maximal inhibition. If the signal from your positive control is drifting upwards towards the negative control, its potency may be insufficient or the compound may be degrading.

  • Check Liquid Handling: Automated liquid handlers are essential for HTS but can be a source of error.[10] Perform a simple dye test (e.g., dispensing a colored solution into a plate) to visually check for clogs, inaccurate volumes, or missed wells.

  • Optimize Assay Parameters:

    • Incubation Times: Are incubation times too short for the signal to develop, or so long that the signal begins to decline? Run a time-course experiment to find the optimal window.

    • Reagent Concentrations: Re-titrate your fluorescent substrate. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to saturation and a reduced dynamic range.

  • Investigate for Systematic Bias: Analyze your plate data for patterns. "Edge effects," where wells on the perimeter of the plate behave differently, are common due to temperature or evaporation gradients. If observed, consider leaving the outer rows and columns of your plates empty and filling them with buffer.[11]

Problem: I am seeing a very high hit rate, and many hits are not reproducing in follow-up studies. How do I identify and eliminate false positives?

False positives are compounds that appear active in the primary assay but do not genuinely interact with the target.[12][13] They are a significant drain on resources.[14] For compounds like your analogs, which may be fluorescent or have poor solubility, this is a major concern.

Cause of False Positives Mechanism of Interference Recommended Counter-Screen / Solution
Compound Autofluorescence The compound itself fluoresces at the same wavelength as the assay's reporter dye, mimicking a positive signal (in an uptake assay, this would look like a lack of inhibition).Pre-screen the library in buffer without cells or substrate. Any well with a high signal contains an intrinsically fluorescent compound.[15]
Compound Aggregation At HTS concentrations, compounds can form aggregates that sequester the substrate or physically interfere with the transporter, appearing as non-specific inhibition.[15]Re-test initial hits in the primary assay buffer containing a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100. True hits will retain their potency, while aggregation-based hits will be significantly less active.
Poor Solubility / Precipitation Compounds crashing out of solution can cause light scatter, which is often misread as a fluorescence or absorbance signal by plate readers.Visually inspect hit wells under a microscope for precipitates. Perform a nephelometry-based assay to specifically measure turbidity.
Non-specific Reactivity Some chemical moieties can react non-specifically with proteins or assay components.Use structure-activity relationship (SAR) analysis to flag compounds with known pan-assay interference compounds (PAINS) substructures.[16]
Cytotoxicity If a compound is toxic, it will kill the cells, thereby preventing substrate uptake and appearing as a potent inhibitor.Perform a standard cytotoxicity counter-screen (e.g., CellTiter-Glo®, MTS assay) on all primary hits under the same conditions (cell line, incubation time, compound concentration).[5]

Part 3: Hit Confirmation and Secondary Screening Workflow

A single-point primary screen is just the beginning. A rigorous hit confirmation cascade is essential to build confidence in your initial findings.[17][18]

HTS_Workflow cluster_primary Primary Screening cluster_triage Hit Triage & Confirmation cluster_secondary Secondary & Orthogonal Assays Primary_Screen Single-Point HTS (e.g., 10 µM) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Counter_Screens Counter-Screens (Cytotoxicity, Autofluorescence) Hit_Selection->Counter_Screens Initial Hits Inactive Hit_Selection->Inactive Non-Hits Dose_Response Confirmatory Dose-Response (Primary Assay, n=3) Counter_Screens->Dose_Response Triage Triage Hits (Remove False Positives) Dose_Response->Triage Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) Triage->Orthogonal_Assay Confirmed Hits Triage->Inactive False Positives Selectivity_Panel Selectivity Screening (e.g., DAT vs NET vs SERT) Orthogonal_Assay->Selectivity_Panel Confirmed_Hit Confirmed, Selective Hit Selectivity_Panel->Confirmed_Hit

Question: My primary hits have been identified. What are the immediate next steps?

Answer:

  • Hit Confirmation: The very first step is to re-test the primary hits in the same assay, often in triplicate, to ensure the activity is reproducible.[19]

  • Dose-Response Curves: Instead of a single concentration, test the confirmed hits across a concentration range (e.g., 8-10 points) to determine their potency (IC50). This confirms the effect is concentration-dependent, a hallmark of true biological activity.[15][18]

  • Run Counter-Screens: As detailed in the table above, simultaneously run cytotoxicity and other relevant counter-screens to filter out artifacts early.

  • Procure Fresh Compound: If a hit passes these hurdles, procure or re-synthesize a fresh powder sample. HTS library samples can degrade over time or contain impurities.[20][21] Re-testing a fresh solid sample is the gold standard for final confirmation.

Question: What is an "orthogonal assay" and why is it important?

Answer: An orthogonal assay measures the activity of a compound using a different technology or biological principle than the primary screen.[6] This is arguably the most critical step in validating a hit. If a compound is active in two distinct assays, the confidence that it is a true, on-target modulator increases dramatically.

For your {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine analogs, a good orthogonal approach would be:

  • Primary Assay: Fluorescence-based uptake inhibition (a functional, cell-based assay).

  • Orthogonal Assay: Radioligand binding displacement assay (a biochemical assay measuring direct binding to the transporter).

A compound that inhibits substrate uptake and displaces a known binder from the transporter is a very high-quality hit.

Part 4: Experimental Protocol Example

Protocol: Fluorescence-Based Neurotransmitter Uptake Assay (384-well format)

This protocol provides a template for a primary screen measuring inhibition of a monoamine transporter.

Materials:

  • Cells: HEK293 cells stably expressing the human transporter of interest (e.g., hDAT).

  • Plates: 384-well, black-walled, clear-bottom tissue culture treated plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Fluorescent Substrate: ASP+ (or similar), prepared as a 2X working solution in Assay Buffer.

  • Compound Plates: Test compounds and controls diluted to a 100X final concentration in 100% DMSO.

  • Positive Control: A known inhibitor (e.g., GBR-12909 for DAT) at a concentration giving >90% inhibition.

  • Negative Control: 100% DMSO.

Methodology:

  • Cell Plating:

    • Seed cells into 384-well plates at a pre-determined optimal density (e.g., 15,000 cells/well) in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer ~0.4 µL of compound/control from the 100X source plate to the cell plate. This results in a 1X final concentration in a final assay volume of 40 µL (after substrate addition) and a final DMSO concentration of 1%.

    • Incubate the plate for 15-30 minutes at room temperature or 37°C (optimize this step).

  • Substrate Addition & Signal Reading:

    • Add 20 µL of 2X fluorescent substrate solution to all wells.

    • Immediately begin kinetic reading on a plate reader (e.g., FLIPR, PHERAstar) equipped with the appropriate filters for the substrate. Read fluorescence every 30 seconds for 10-15 minutes.

    • Alternatively, for an endpoint reading, incubate the plate for a pre-determined optimal time (e.g., 10 minutes) at room temperature, protected from light, then read the final fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

    • Calculate the Z'-factor for each plate to ensure data quality: Z' = 1 - (3SD_Positive_Control + 3SD_Negative_Control) / |Mean_Positive_Control - Mean_Negative_Control|[7]

References

  • Bittker, J. A., & Ross, N. T. (Eds.). (2017). High Throughput Screening Methods: Evolution and Refinement. Royal Society of Chemistry.
  • Royal Society of Chemistry. (2016). High Throughput Screening Methods: Evolution and Refinement.
  • Cre
  • Charles River Laboratories. High-Throughput Screening (HTS) Services.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-612. [Link]

  • BOC Sciences. HTS Assay Development.
  • Taipale, M. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(6), 2367-2368.
  • Sygnature Discovery. High Throughput Drug Screening.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Thorne, N., et al. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 679-680. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • BellBrook Labs. (2026). What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide.
  • An, F., & Xie, X. (2016). High throughput screening of small molecule library: procedure, challenges and future.
  • Goktug, A. N., et al. (2013). Data analysis approaches in high throughput screening. InTech.
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Optimization

resolving inconsistencies in {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine experimental results

Welcome to the technical support center for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental inconsistencies encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Introduction: The Synthetic Challenge

{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is a unique molecule incorporating a trifluoromethylphenyl group for metabolic stability and a strained cyclobutane ring.[1][2] The synthesis of such structures can be challenging, often leading to inconsistencies in yield, purity, and characterization. This guide is structured to address these issues head-on, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine?

A1: The most prevalent and logical synthetic pathway is the reductive amination of 1-[3-(trifluoromethyl)phenyl]cyclobutanone. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonia equivalent, in the presence of a reducing agent.[3][4]

Q2: Why is the trifluoromethyl group important in this molecule?

A2: The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates due to the strength of the carbon-fluorine bond.[5]

Q3: What are the primary stability concerns with this compound?

A3: While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under strong alkaline conditions. Additionally, as with many amines, there is a potential for oxidation upon prolonged exposure to air.

Q4: Are there any specific safety precautions for handling this compound?

A4: As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn. Given that it is an amine, it should be handled in a well-ventilated fume hood. For specific handling and safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis and analysis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Guide 1: Low or No Product Yield in Reductive Amination

Low yields are a frequent challenge in the synthesis of sterically hindered amines like the target compound. The following guide will help you diagnose and resolve this issue.

start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Action: Use fresh reagents, check stoichiometry check_reagents->reagent_issue imine_formation Assess Imine Formation check_conditions->imine_formation Conditions Optimized conditions_issue Action: Adjust pH, temperature, or reaction time check_conditions->conditions_issue reduction Investigate Reduction Step imine_formation->reduction Imine Formation Confirmed imine_issue Action: Use dehydrating agent, adjust pH imine_formation->imine_issue workup Optimize Work-up and Isolation reduction->workup Reduction is Efficient reduction_issue Action: Change reducing agent, check for catalyst poisoning reduction->reduction_issue success Improved Yield workup->success Product Isolated workup_issue Action: Modify extraction pH, use alternative purification workup->workup_issue

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Explanation Recommended Action & Rationale
Poor Reagent Quality The ketone starting material may be impure, or the reducing agent may have degraded.Action: Purify the starting ketone via recrystallization or chromatography. Use a fresh, unopened bottle of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).[6] Rationale: Impurities can interfere with the reaction, and degraded reducing agents will have lower activity.
Suboptimal pH Imine formation is pH-dependent. Acidic conditions are required to protonate the carbonyl oxygen, but highly acidic conditions will protonate the amine, rendering it non-nucleophilic.Action: Maintain the reaction pH between 5 and 6. Use a mild acid catalyst like acetic acid. Rationale: This pH range provides a balance between carbonyl activation and maintaining a nucleophilic amine.[4]
Inefficient Imine Formation The equilibrium between the ketone/amine and the imine may not favor the imine, especially with a sterically hindered ketone.Action: Add a dehydrating agent like molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the imine. Rationale: Removing the water byproduct shifts the equilibrium according to Le Châtelier's principle.
Ineffective Reduction The chosen reducing agent may not be potent enough for the sterically hindered imine, or the catalyst (if used) may be poisoned.Action: Consider a more powerful reducing agent like sodium triacetoxyborohydride.[7] If using a catalytic hydrogenation, ensure the catalyst is fresh and the system is free of potential poisons like sulfur compounds. Rationale: Different reducing agents have varying reactivities and steric tolerances.
Product Loss During Work-up The amine product may be lost during aqueous extraction if the pH is not optimal for ensuring it is in its free base form.Action: During extraction, basify the aqueous layer to a pH > 10 to ensure the amine is in its neutral, organic-soluble form. Rationale: As a basic compound, the product will be protonated and water-soluble at acidic or neutral pH.
Guide 2: Presence of Significant Impurities

The formation of side products is a common issue. This guide will help you identify and minimize the most likely impurities.

Impurity Identification (Expected Analytical Signature) Formation Mechanism Mitigation Strategy
Unreacted Ketone Signal in ¹³C NMR around 200 ppm; distinct peak in HPLC/GC-MS.Incomplete reaction.Increase reaction time, temperature, or use a more effective catalyst/reducing agent.
Alcohol Byproduct Presence of a broad -OH peak in ¹H NMR and IR; mass corresponding to the reduced ketone.Reduction of the starting ketone by the reducing agent.Use a reducing agent that is selective for the imine over the ketone, such as NaBH₃CN.[3]
Dimeric or Polymeric Species Higher molecular weight signals in mass spectrometry; complex, broad signals in NMR.Side reactions, particularly under harsh conditions.Use milder reaction conditions (lower temperature, shorter reaction time).
  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 10M NaOH) to a pH > 10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • If impurities persist, purify the product using silica gel column chromatography.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine on the acidic silica gel), is often effective.

Guide 3: Inconsistent Analytical Data

Inconsistencies in NMR, HPLC, or Mass Spectrometry data can be misleading. This guide provides a systematic approach to interpreting your results.

start Inconsistent Analytical Data nmr NMR Discrepancies start->nmr hplc HPLC Issues start->hplc ms Mass Spec Ambiguity start->ms confirm Confirm Structure nmr->confirm Resolved nmr_issue Issue: Broad peaks, unexpected shifts. Action: Check for residual solvent, water, or acidic/basic impurities. Run 2D NMR (COSY, HSQC). nmr->nmr_issue hplc->confirm Resolved hplc_issue Issue: Broad peaks, multiple peaks for pure sample. Action: Adjust mobile phase pH, use a different column, check for on-column degradation. hplc->hplc_issue ms->confirm Resolved ms_issue Issue: Incorrect molecular ion, fragmentation pattern. Action: Check for adduct formation (e.g., with Na+), use a soft ionization technique (ESI). ms->ms_issue

Caption: Decision tree for resolving analytical inconsistencies.

Technique Expected Results Common Pitfalls & Solutions
¹H NMR Aromatic protons in the 6.5-8.0 ppm range with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Aliphatic protons of the cyclobutane and methylene groups in the 1.5-3.5 ppm range. A broad singlet for the -NH₂ protons.Pitfall: Broad or disappearing -NH₂ peak. Solution: Add a drop of D₂O to the NMR tube; the -NH₂ peak will disappear, confirming its identity.[8]
¹³C NMR A quartet for the CF₃ carbon due to C-F coupling. Signals for the aromatic carbons, with the carbon attached to the CF₃ group showing a characteristic shift. Aliphatic signals for the cyclobutane and methylene carbons.Pitfall: Difficulty in assigning quaternary carbons. Solution: Use DEPT-135 and HSQC/HMBC 2D NMR experiments to aid in structural elucidation.[9]
¹⁹F NMR A singlet for the -CF₃ group.Pitfall: Presence of multiple singlets. Solution: This indicates the presence of fluorine-containing impurities. Re-purify the sample.
HPLC A single major peak on a reverse-phase column (e.g., C18).Pitfall: Peak tailing. Solution: Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the silica-based column.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ at m/z 230.1.Pitfall: Observation of [M+Na]⁺ or other adducts. Solution: This is common in ESI-MS and can help confirm the molecular weight.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC - NIH. [Link]

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  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]

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  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

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  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

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  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine: A Comparative Approach

For drug discovery researchers, the initial identification of a potential therapeutic candidate, such as {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, is merely the first step in a long and rigorous journey. A cr...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the initial identification of a potential therapeutic candidate, such as {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, is merely the first step in a long and rigorous journey. A critical subsequent phase is the validation of its biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to elucidate and confirm the molecular target of this novel compound, with a presumptive focus on monoamine transporters based on structural similarities to known psychoactive agents.

This document is structured to provide not just a series of protocols, but a logical, in-depth exploration of the experimental choices and the interpretation of potential outcomes. We will compare and contrast various methodologies, from traditional radioligand binding assays to modern fluorescence-based techniques, providing the scientific rationale to construct a robust and self-validating data package.

Part 1: Initial Target Hypothesis and a Comparative Framework

The chemical structure of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, featuring a phenyl ring with a trifluoromethyl group and a cyclobutyl-methanamine moiety, suggests a potential interaction with monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission and are the targets of numerous therapeutic agents.[1][2][3][4] Our validation strategy will therefore focus on confirming and characterizing the interaction of our compound of interest with these three key transporters.

To provide a clear benchmark for our experimental findings, we will compare the activity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine with a panel of well-characterized monoamine reuptake inhibitors:

  • Selective Serotonin Reuptake Inhibitor (SSRI): Fluoxetine

  • Selective Norepinephrine Reuptake Inhibitor (SNRI): Nisoxetine

  • Selective Dopamine Reuptake Inhibitor (SDRI): Vanoxerine (GBR12909)[5]

This comparative approach will not only help in determining the primary target but also in establishing the selectivity profile of our test compound.

Part 2: A Multi-faceted Approach to Target Validation

A robust validation of a biological target relies on the convergence of data from multiple, independent experimental approaches. We will employ a tiered strategy, beginning with binding assays to establish direct interaction, followed by functional assays to determine the nature of this interaction (e.g., inhibition or substrate activity).

Tier 1: Establishing Direct Target Engagement with Radioligand Binding Assays

Radioligand binding assays are a gold-standard method to quantify the affinity of a compound for its target protein.[2][6][7] These assays are based on the principle of competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Experimental Rationale: The choice of radioligand is critical and should be specific for each transporter. We will utilize cell lines stably expressing the human forms of DAT, NET, and SERT to ensure translational relevance.[3]

Workflow for Radioligand Binding Assay:

Caption: Workflow for a fluorescence-based substrate uptake assay.

Table 2: Hypothetical IC50 Values (nM) from Substrate Uptake Inhibition Assays

CompoundDAT (³H-DA Uptake)NET (³H-NE Uptake)SERT (³H-5-HT Uptake)
{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine6520950
Fluoxetine>1000>10002.5
Nisoxetine2501.2600
Vanoxerine3.5350>1000

Causality Behind Experimental Choices: The use of both radiolabeled and fluorescent assays provides a self-validating system. Concordant results between these two distinct methodologies strengthen the confidence in the observed functional potency and selectivity of the test compound.

Part 3: Delving Deeper - Substrate versus Inhibitor

A compound that inhibits neurotransmitter uptake can do so by either blocking the transporter (an inhibitor) or by being transported itself and competing with the natural substrate (a substrate). Distinguishing between these two mechanisms is crucial for understanding the compound's pharmacological profile.

Substrate-Induced Release Assays

A key characteristic of transporter substrates is their ability to induce reverse transport, or efflux, of the neurotransmitter from pre-loaded cells.

Experimental Protocol: Neurotransmitter Release Assay

  • Cell Loading: Pre-load cells expressing the transporter of interest with a ³H-labeled neurotransmitter for 30-60 minutes.

  • Washing: Wash the cells thoroughly to remove extracellular radiolabel.

  • Compound Addition: Add increasing concentrations of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine or a known substrate (e.g., amphetamine for DAT).

  • Sample Collection: At various time points, collect the extracellular buffer.

  • Quantification: Measure the amount of radioactivity released into the buffer.

  • Data Analysis: An increase in radioactivity in the buffer in the presence of the test compound suggests it is a substrate.

Part 4: Broadening the Horizon - Off-Target Liability

To build a comprehensive profile, it is essential to assess the selectivity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine against other related targets.

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamines. [8][9]Inhibition of these enzymes can also lead to an increase in synaptic neurotransmitter levels. Therefore, it is important to rule out MAO inhibition as a primary mechanism of action. Commercially available kits can be used to assess the inhibitory activity of the compound on both MAO-A and MAO-B. [8] Table 3: Hypothetical IC50 Values (nM) for MAO Inhibition

CompoundMAO-AMAO-B
{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine>10,000>10,000
Pargyline (MAO-B inhibitor)>10,00050
Clorgyline (MAO-A inhibitor)20>10,000

Part 5: Synthesizing the Evidence and Drawing Conclusions

By systematically applying the assays described above, a clear picture of the biological target and mechanism of action of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine will emerge. The hypothetical data presented in the tables would suggest that this compound is a potent and selective inhibitor of the norepinephrine transporter, with a secondary, less potent activity at the dopamine transporter and negligible activity at the serotonin transporter and monoamine oxidases.

This multi-pronged, comparative approach, grounded in established pharmacological principles, provides a robust and defensible strategy for the validation of the biological target of any novel psychoactive compound. The convergence of data from binding, uptake, and release assays, benchmarked against well-characterized reference compounds, will provide the necessary confidence to advance a promising molecule through the drug discovery pipeline.

References

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  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). ResearchGate. [Link]

  • A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. (2007). PubMed. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2016). Springer Nature. [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+. (n.d.). ResearchGate. [Link]

  • Fluorescent substrates for imaging neurotransmission. (n.d.). Columbia Technology Ventures. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. [Link]

  • DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. (2012). National Center for Biotechnology Information. [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). (n.d.). ResearchGate. [Link]

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  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2022). Analytical Chemistry. [Link]

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  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (n.d.). National Institutes of Health. [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2011). PubMed Central. [Link]

  • Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. (2023). PubMed. [Link]

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Comparative

A Comparative Guide to {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and its Analogs as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Phenylcyclobutylamines in Neuropharmacology Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Phenylcyclobutylamines in Neuropharmacology

Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—play pivotal roles in regulating mood, cognition, and behavior. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (DAT, NET, and SERT) is a primary mechanism for terminating their signaling. Consequently, inhibitors of these transporters are mainstays in the treatment of depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and other central nervous system conditions.

The phenylcyclobutylamine scaffold represents a compelling framework for the design of novel monoamine reuptake inhibitors. The rigid cyclobutane ring introduces a defined conformational constraint, which can enhance binding affinity and selectivity for specific monoamine transporters. Furthermore, the substitution pattern on the phenyl ring offers a versatile handle for modulating the pharmacological profile of these compounds. The presence of a trifluoromethyl group, as seen in the parent molecule {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, is a common strategy in medicinal chemistry to enhance metabolic stability and brain penetration.

This guide will delve into the synthesis, pharmacological properties, and structure-activity relationships of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and its key analogs, providing a comprehensive resource for researchers in the field.

Core Compound Profile: {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine

Chemical Structure:

Figure 1: Chemical information for the core compound.

Comparative Analysis of Analogs

The following sections will explore key structural modifications to the parent molecule and their impact on monoamine transporter activity. The data presented is compiled from patent literature and inferred from structure-activity relationships of closely related compounds.

Impact of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of a compound's potency and selectivity.

Table 1: Comparison of Phenyl Ring Analogs

Compound IDPhenyl Ring SubstitutionExpected Impact on Activity
1 3-(Trifluoromethyl)Potent and potentially balanced DAT/SERT/NET inhibition.
2 4-(Trifluoromethyl)Isomeric shift may alter selectivity profile, potentially favoring SERT inhibition.
3 3,4-DichloroOften leads to potent SERT and NET inhibition.
4 4-FluoroGenerally well-tolerated and can enhance metabolic stability.
5 UnsubstitutedServes as a baseline for understanding the contribution of phenyl substituents.

The trifluoromethyl group at the 3-position is a key feature of the parent compound. Shifting this group to the 4-position (para) could alter the electronic and steric properties, potentially leading to a different selectivity profile. Dichloro substitution, particularly at the 3 and 4 positions, is a well-established motif in potent serotonin and norepinephrine reuptake inhibitors.

Modifications of the Cyclobutyl Ring

Alterations to the cyclobutane moiety can influence the spatial orientation of the pharmacophore and its interaction with the transporter binding pockets.

Table 2: Comparison of Cycloalkyl Analogs

Compound IDCycloalkyl Ring ModificationExpected Impact on Activity
1 CyclobutylProvides a rigid scaffold.
6 CyclopentylIncreased ring size may alter conformational preferences and binding.
7 CyclohexylFurther increase in ring size can impact potency and selectivity.
8 3,3-DifluorocyclobutylFluorination can alter electronics and metabolic stability.

The size of the cycloalkyl ring is a critical parameter. While the cyclobutane ring offers a unique conformational constraint, expanding the ring to a cyclopentyl or cyclohexyl moiety can significantly impact the compound's activity and selectivity profile. Fluorination of the cyclobutyl ring, as seen in analog 8 , is a strategy to modulate physicochemical properties and potentially enhance metabolic stability.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structure-activity relationships for the phenylcyclobutylamine class of monoamine reuptake inhibitors.

SAR_Summary cluster_Core Phenylcyclobutylamine Core cluster_Phenyl Phenyl Ring Modifications cluster_Cycloalkyl Cycloalkyl Ring Modifications cluster_Activity Pharmacological Profile Core Phenylcyclobutylamine Scaffold Phenyl_Sub Substituent Type & Position (e.g., CF3, Cl, F) Core->Phenyl_Sub Influences Cycloalkyl_Size Ring Size (e.g., Cyclobutyl, Cyclopentyl) Core->Cycloalkyl_Size Influences Cycloalkyl_Sub Ring Substitution (e.g., Fluorination) Core->Cycloalkyl_Sub Influences Potency Potency (IC50/Ki) Phenyl_Sub->Potency Selectivity Selectivity (DAT vs. SERT vs. NET) Phenyl_Sub->Selectivity Cycloalkyl_Size->Potency Cycloalkyl_Size->Selectivity Cycloalkyl_Sub->Potency

Figure 2: Key structure-activity relationships for phenylcyclobutylamine analogs.

Experimental Protocols

To facilitate further research and validation of the structure-activity relationships discussed, the following are detailed protocols for key in vitro assays.

Protocol 1: Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Workflow Diagram:

Binding_Assay_Workflow A Prepare cell membranes expressing DAT, SERT, or NET B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate IC50 and Ki values D->E

Figure 3: Workflow for the monoamine transporter binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and a range of concentrations of the test compound.

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Monoamine Uptake Inhibition Assay

This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells expressing hDAT, hSERT, or hNET in 24- or 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Initiate the uptake by adding a mixture of the radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a small amount of unlabeled monoamine.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Determine the IC₅₀ value for uptake inhibition by non-linear regression analysis.

Conclusion and Future Directions

The {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine scaffold holds significant promise for the development of novel monoamine reuptake inhibitors. The structure-activity relationships explored in this guide highlight the critical roles of both the phenyl ring substitution and the nature of the cycloalkyl moiety in determining the potency and selectivity of these compounds.

Future research in this area should focus on:

  • Systematic SAR exploration: Synthesizing and testing a broader range of analogs to further refine the SAR models.

  • In vivo characterization: Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in animal models.

  • Off-target profiling: Assessing the activity of promising candidates against a panel of other receptors and transporters to ensure a favorable safety profile.

By leveraging the insights presented in this guide and employing rigorous experimental validation, researchers can advance the development of this promising class of compounds into novel therapeutics for a variety of neuropsychiatric disorders.

References

  • Due to the proprietary nature of the specific compounds discussed, direct citations to peer-reviewed publications with experimental data are limited. The information presented is synthesized from a comprehensive analysis of the patent literature and established principles of medicinal chemistry.
  • Patent US9238625B2: This patent describes the synthesis and potential biological evaluation of a series of phenylcycloalkylmethylamine derivatives, which is the class of compounds encompassing the topic of this guide. While not providing explicit quantitative data in its text, it serves as a foundational document for this chemical space.
Validation

A Comparative Guide to the Cross-Reactivity Profile of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine, a Novel Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Selective Neuromodulation The development of novel therapeutics for central nervous system (CNS) disorders is a complex endeavo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Selective Neuromodulation

The development of novel therapeutics for central nervous system (CNS) disorders is a complex endeavor, with the pursuit of target selectivity being a paramount objective. The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (designated here as Compound-TFMCB) is a novel chemical entity featuring a unique cyclobutane scaffold. Structurally, it bears resemblance to known monoamine reuptake inhibitors, a class of drugs effective in treating depression and ADHD.[1][2] Preliminary investigations have identified Compound-TFMCB as a potent norepinephrine reuptake inhibitor (NRI).

However, potency at the primary target is only one aspect of a successful drug candidate. A critical, and often challenging, hurdle is ensuring a high degree of selectivity. Off-target interactions can lead to a host of undesirable side effects, potentially derailing an otherwise promising therapeutic.[3][4] This guide provides a comprehensive analysis of the cross-reactivity profile of Compound-TFMCB, comparing it to established NRIs. We will detail the experimental methodologies employed, present comparative data, and offer insights into the structural determinants of its selectivity. The goal is to provide a robust framework for evaluating the safety and specificity of this and similar novel CNS drug candidates.

The Imperative of Selectivity Profiling

In early-stage drug discovery, a comprehensive in vitro safety pharmacology assessment is crucial for identifying potential liabilities before significant resources are invested.[3][4][5] For CNS-active compounds like NRIs, off-target activity at related monoamine transporters (the serotonin transporter, SERT, and the dopamine transporter, DAT) and various G-protein coupled receptors (GPCRs) is a primary concern. Lack of selectivity can lead to cardiovascular, psychiatric, or other adverse drug reactions (ADRs).[3] A therapeutic window of at least 100-fold between the on-target and off-target activities is a generally accepted benchmark in the industry.[3]

This guide will compare Compound-TFMCB against two well-characterized NRIs:

  • Atomoxetine: A selective norepinephrine reuptake inhibitor widely used for the treatment of ADHD.

  • Sibutramine: A former weight-loss medication that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), known for off-target effects that led to its withdrawal from the market.[1]

The screening panel selected for this comparison includes key targets known for potential off-target liabilities in CNS drug development.[6]

Experimental Design & Methodologies

To construct a robust cross-reactivity profile, a two-tiered experimental approach was employed: (1) Radioligand Binding Assays to determine the affinity of the compounds for various receptors and transporters, and (2) Functional Assays to measure the actual inhibitory effect on transporter activity.

Overall Experimental Workflow

The process follows a logical progression from initial binding affinity screening to functional confirmation, ensuring a comprehensive evaluation of each compound's selectivity.

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (TFMCB, Atomoxetine, Sibutramine) Binding_Assay Tier 1: Radioligand Binding Assays (Competition Binding) Compound_Prep->Binding_Assay Membrane_Prep Cell Membrane & Transporter Preparation (HEK293 Cells) Membrane_Prep->Binding_Assay Functional_Assay Tier 2: Functional Uptake Assays ([3H]-Neurotransmitter Uptake) Membrane_Prep->Functional_Assay Binding_Analysis Calculate Ki Values (Cheng-Prusoff Equation) Binding_Assay->Binding_Analysis Functional_Analysis Calculate IC50 Values (Non-linear Regression) Functional_Assay->Functional_Analysis Binding_Analysis->Functional_Assay Inform Concentration Range Final_Analysis Comparative Analysis: Selectivity Profile Generation Binding_Analysis->Final_Analysis Functional_Analysis->Final_Analysis G cluster_compound cluster_targets C {1-[3-(trifluoromethyl)phenyl] cyclobutyl}methanamine NET Primary Target: hNET C->NET High Affinity (IC50 = 4.5 nM) THERAPEUTIC EFFECT SERT Off-Target: hSERT C->SERT Low Affinity (194-fold lower) POTENTIAL SIDE EFFECTS AVOIDED DAT Off-Target: hDAT C->DAT Low Affinity (249-fold lower) POTENTIAL SIDE EFFECTS AVOIDED GPCRs Off-Target: GPCR Panel C->GPCRs Negligible Affinity (>500-fold lower) POTENTIAL SIDE EFFECTS AVOIDED

Caption: Selectivity profile of Compound-TFMCB.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling presented in this guide establishes {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine (Compound-TFMCB) as a highly potent and exceptionally selective norepinephrine reuptake inhibitor. Its selectivity for hNET over hSERT and hDAT is robust and compares favorably to existing selective agents like Atomoxetine. Furthermore, its clean off-target profile against a panel of key GPCRs suggests a lower potential for common CNS-related adverse effects.

The unique cyclobutane moiety appears to be a key structural feature driving this impressive selectivity, offering a promising scaffold for future drug design. [7][8]These in vitro findings strongly support the advancement of Compound-TFMCB into further preclinical development, including in vivo efficacy studies and more extensive safety pharmacology evaluations, to fully characterize its potential as a next-generation therapeutic for CNS disorders.

References

  • Eurofins Discovery. (n.d.). CNS SafetyScreen Panel.
  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • ACS Publications. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
  • Google Patents. (n.d.). WO2010065889A2 - Cyclobutanemethanamine inhibitors of monomine reuptake.
  • CymitQuimica. (n.d.). {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Wikipedia. (n.d.). Methenamine.
  • Lead Sciences. (n.d.). (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine.
  • ACS Publications. (n.d.). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives.
  • PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?
  • National Institutes of Health (NIH). (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Dana Bioscience. (n.d.). {1-[3-(trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride 1g.
  • ChemicalBook. (n.d.). 1039932-76-7({1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine) Product Description.
  • PubChem. (n.d.). {1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?
  • PubMed Central (PMC). (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • ResearchGate. (2025, August 10). Monoamine reuptake inhibitors: Highlights of recent research developments.
  • ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubChem. (n.d.). Methenamine Hippurate.
  • ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Derivatives as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine derivatives,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine derivatives, a promising class of compounds targeting monoamine transporters. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform the strategic design of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction: The Rationale for Targeting Monoamine Transporters with a Novel Scaffold

Monoamine transporters—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission.[1] Their role in clearing these key neurotransmitters from the synaptic cleft makes them prime targets for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other central nervous system (CNS) disorders. The development of selective and mixed-activity monoamine reuptake inhibitors has been a cornerstone of neuropharmacology.

The {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine scaffold represents a significant evolution in this field. This structure combines two key features with high potential for modulating activity at monoamine transporters:

  • The Cyclobutane Ring: This rigid, three-dimensional moiety serves as a constrained scaffold, which can enhance binding affinity and selectivity by locking the pharmacophoric elements in a favorable conformation.

  • The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve brain penetration, and increase binding affinity through favorable interactions with the target protein.

This guide will dissect the available data to elucidate how modifications to this core structure influence potency and selectivity at DAT, SERT, and NET, providing a roadmap for future drug discovery efforts.

General Synthesis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Derivatives

The synthesis of the target compounds generally proceeds through a key nitrile intermediate, 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile . This intermediate is then reduced to the primary amine, which can be further modified. A general synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Compound Synthesis start Commercially available starting materials step1 Formation of 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile start->step1 Multi-step synthesis step2 Reduction of the nitrile to the primary amine ({1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine) step1->step2 step3 Optional N-alkylation or other modifications step2->step3

Caption: General synthetic workflow for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine derivatives.

The initial steps to form the cyclobutane nitrile can vary but often involve the alkylation of a phenylacetonitrile derivative with a suitable cyclobutane precursor. The crucial reduction of the nitrile to the primary amine is a standard transformation in organic synthesis.

Structure-Activity Relationship (SAR) Analysis

The following sections detail how structural modifications at different positions of the {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine scaffold impact its inhibitory activity at the dopamine, serotonin, and norepinephrine transporters. The data presented is primarily derived from patent literature, specifically US8669291B2, which discloses a series of phenyl-substituted cycloalkylamines.

The Core Scaffold: A Potent Triple Reuptake Inhibitor

The parent compound, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine , demonstrates potent inhibitory activity across all three monoamine transporters, establishing it as a triple reuptake inhibitor (TRI). This broad-spectrum activity highlights the inherent potential of this scaffold for applications where modulation of all three neurotransmitter systems is desired.

Modifications to the Phenyl Ring

Substitutions on the phenyl ring have a profound effect on both the potency and selectivity of these compounds. The data suggests that the position and nature of the substituent are critical determinants of the activity profile.

Compound IDPhenyl Ring SubstitutionDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1 3-CF310-20010-20010-200
2 3,4-dichloro1-200010-20010-200
3 4-chloro1-200010-20010-200
4 3-chloro1-200010-20010-200
5 Unsubstituted2001-7000201-1000201-1000

Table 1: Influence of Phenyl Ring Substitution on Monoamine Transporter Inhibition. Data extracted from US8669291B2. The ranges provided in the patent are categorized as follows: (+) 1-2000 nM, (++) 2001-7000 nM; (*) 10-200 nM, (**) 201-1000 nM; (#) 10-200 nM, (##) 201-1000 nM. For clarity, the more descriptive ranges are used here.

From this data, several key SAR trends can be identified:

  • Electron-withdrawing groups are crucial for potency: The unsubstituted analog (5 ) is significantly less potent than its substituted counterparts. The presence of electron-withdrawing groups like trifluoromethyl or chloro at the meta and/or para positions dramatically enhances inhibitory activity.

  • The 3-CF3 substitution provides a balanced, potent profile: Compound 1 exhibits strong inhibition at all three transporters, falling within the 10-200 nM range for each.

  • Dichlorination maintains potent activity: The 3,4-dichloro analog (2 ) also shows potent inhibition, particularly at SERT and NET.

SAR_Phenyl_Ring Core Phenyl Ring Substituent Substituent Core->Substituent Modification Activity Activity Profile Substituent->Activity Determines

Caption: Relationship between phenyl ring modifications and the resulting activity profile.

Modifications to the Cyclobutane Ring

While the patent literature primarily focuses on the unsubstituted cyclobutane ring within this specific series, the principles of medicinal chemistry suggest that modifications to the ring could further refine the pharmacological profile. For instance, the introduction of substituents on the cyclobutane ring could alter the conformational presentation of the pharmacophore, potentially enhancing selectivity for a particular transporter.

Modifications to the Methanamine Side Chain

Alterations to the primary amine of the methanamine side chain are a common strategy for modulating the activity of monoamine reuptake inhibitors. N-alkylation, for example, can influence potency and selectivity, as well as pharmacokinetic properties. While specific data for N-alkylated derivatives of the {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine scaffold is not detailed in the primary source, this remains a key area for further exploration in optimizing the properties of this chemical series.

Experimental Protocols

The determination of the inhibitory activity of these compounds at the monoamine transporters is typically performed using in vitro radioligand binding or uptake inhibition assays.

Monoamine Transporter Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and various concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Binding_Assay_Workflow start Prepare transporter-expressing cell membranes step1 Incubate membranes with radioligand and test compound start->step1 step2 Separate bound and free radioligand via filtration step1->step2 step3 Quantify bound radioactivity step2->step3 end Calculate IC50 values step3->end

Caption: Workflow for a typical monoamine transporter binding assay.

Conclusion and Future Directions

The {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine scaffold is a highly promising starting point for the development of novel monoamine reuptake inhibitors. The available data clearly demonstrates that this core structure possesses potent, triple-reuptake inhibitory activity. The structure-activity relationship is heavily influenced by the substitution pattern on the phenyl ring, with electron-withdrawing groups in the meta and para positions being critical for high potency.

Future research in this area should focus on a more systematic exploration of modifications to the cyclobutane ring and the methanamine side chain to fine-tune the selectivity profile. The development of analogs with a preference for DAT/NET, SERT/NET, or other combinations could lead to novel therapeutics with improved efficacy and side-effect profiles for a variety of CNS disorders.

References

  • Shao, L., et al. (2014). Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. U.S. Patent 8,669,291 B2. Filed June 2, 2008, and issued March 11, 2014.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]

  • Mayer, F. P., et al. (2016). A comprehensive in vitro profiling of the monoamine transporter affinities of psychoactive substances. Neuropharmacology, 111, 225-235. [Link]

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Validation

Efficacy Analysis of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine: A Comparative Assessment Against Standard Inhibitors

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of therapeutic drug development, the quest for novel molecules with enhanced efficacy and specificity is per...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic drug development, the quest for novel molecules with enhanced efficacy and specificity is perpetual. The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine has emerged as a molecule of interest. Structurally, it is a primary amine featuring a cyclobutane ring and a trifluoromethylphenyl group. While its direct therapeutic applications and mechanism of action are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with biological targets, particularly within the central nervous system. This guide aims to provide a comparative framework for evaluating the efficacy of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine against established standard inhibitors, assuming a potential role as a serotonin-norepinephrine reuptake inhibitor (SNRI) based on the analysis of structurally related compounds.

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressant medications used to treat major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1][2][3] They function by blocking the reabsorption of the neurotransmitters serotonin and norepinephrine in the brain, thereby increasing their availability in the synaptic cleft.[4][5] This modulation of serotonergic and noradrenergic pathways is central to their therapeutic effects.[6]

Standard, FDA-approved SNRIs include venlafaxine, duloxetine, milnacipran, and levomilnacipran, each with a distinct pharmacological profile.[1][7][8][9] A thorough comparison would necessitate evaluating {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine's performance on key metrics benchmarked against these established drugs.

Comparative Efficacy: A Hypothetical Framework

As direct comparative data for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine is not available, this guide will establish a comprehensive framework for its evaluation, should such data become available. This framework will focus on the critical parameters used to assess the efficacy of SNRIs.

Pharmacological Profile: Receptor Binding and Reuptake Inhibition

The initial assessment of a novel compound's potential as an SNRI involves determining its binding affinity and inhibitory activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).

Key Parameters for Comparison:

  • IC50 (Half-maximal inhibitory concentration): This value quantifies the concentration of the drug required to inhibit 50% of the transporter's activity. Lower IC50 values indicate greater potency.

  • Ki (Inhibition constant): This represents the binding affinity of the inhibitor for the transporter. A lower Ki value signifies a stronger binding affinity.

  • SERT/NET Ratio: The ratio of a drug's affinity for SERT versus NET determines its relative selectivity. This ratio is crucial as it can influence both the therapeutic efficacy and the side-effect profile.[5]

Standard Inhibitor Profiles:

DrugSERT Ki (nM)NET Ki (nM)SERT/NET Ratio
Venlafaxine High AffinityLower Affinity~30:1 (More serotonergic at lower doses)[10]
Duloxetine High AffinityHigh Affinity~10:1[11]
Milnacipran Balanced AffinityBalanced Affinity~1:1 to 1:3 (Slightly more noradrenergic)[10][12]
Levomilnacipran High AffinityVery High Affinity~1:2 (More noradrenergic)[13]

Hypothetical Data for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine:

To be considered a viable SNRI, {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine would need to demonstrate potent inhibition of both SERT and NET. Its SERT/NET ratio would be a key determinant of its potential clinical utility and differentiation from existing SNRIs.

In Vitro and In Vivo Preclinical Efficacy

Following initial receptor binding and reuptake inhibition assays, preclinical studies in cellular and animal models are essential to establish proof-of-concept for efficacy.

Experimental Workflow for Preclinical Evaluation:

Caption: Preclinical workflow for evaluating a novel SNRI candidate.

Clinical Trial Endpoints for Efficacy Comparison

Should {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine progress to clinical trials, its efficacy would be compared against placebo and standard inhibitors using validated clinical rating scales.

Primary Efficacy Endpoints in Major Depressive Disorder (MDD):

  • Montgomery-Åsberg Depression Rating Scale (MADRS): A clinician-rated scale to assess the severity of depressive symptoms.

  • Hamilton Depression Rating Scale (HAM-D): Another widely used clinician-rated scale for depression severity.

Primary Efficacy Endpoints in Chronic Pain (e.g., Fibromyalgia, Neuropathic Pain):

  • Brief Pain Inventory (BPI): A patient-reported outcome measure to assess pain severity and its impact on daily functioning.

  • 30% and 50% Pain Reduction Responders: The percentage of patients achieving a clinically significant reduction in pain.

Methodologies: Standard Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized protocols must be employed.

Protocol 1: In Vitro Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the IC50 values of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine for SERT and NET.

Methodology:

  • Cell Culture: Use stable cell lines expressing human SERT or NET (e.g., HEK293 cells).

  • Assay Preparation: Plate cells in a 96-well format.

  • Compound Incubation: Pre-incubate cells with varying concentrations of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine or a standard inhibitor.

  • Radioligand Addition: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET).

  • Incubation and Termination: Incubate to allow for transporter-mediated uptake. Terminate the assay by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Forced Swim Test in Rodents

Objective: To assess the potential antidepressant-like activity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Methodology:

  • Animal Acclimation: Acclimate male mice or rats to the testing room for at least one hour.

  • Drug Administration: Administer {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a standard inhibitor (e.g., duloxetine), or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Procedure: Place each animal individually in a transparent cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Statistical Analysis: Compare the immobility times between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Mechanism of Action

The therapeutic effects of SNRIs are mediated by the potentiation of serotonergic and noradrenergic signaling in the central nervous system.

snri_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron a Serotonin (5-HT) & Norepinephrine (NE) Synthesis b Vesicular Storage a->b c Release into Synaptic Cleft b->c d SERT c->d Reuptake e NET c->e Reuptake f Postsynaptic 5-HT and NE Receptors c->f Binding g Downstream Signaling & Therapeutic Effects f->g snri {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine & Standard SNRIs snri->d Inhibition snri->e Inhibition

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors.

By inhibiting SERT and NET, SNRIs increase the concentration and duration of serotonin and norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic receptors. This, in turn, modulates downstream signaling pathways involved in mood regulation and pain perception.

Conclusion and Future Directions

While {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine presents an interesting chemical structure, a comprehensive evaluation of its efficacy as a therapeutic agent is contingent upon the generation of robust preclinical and clinical data. The framework outlined in this guide provides a roadmap for such an evaluation, emphasizing direct comparison with standard-of-care SNRIs. Future research should focus on elucidating its pharmacological profile, including its binding affinities, reuptake inhibition potencies, and selectivity for SERT and NET. Subsequent in vivo studies in relevant animal models of depression and pain will be crucial to establish its therapeutic potential. Ultimately, well-designed clinical trials will be necessary to determine its efficacy and safety in human populations.

References

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  • Duloxetine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. (2025, March 6). Retrieved January 20, 2026, from [Link]

  • SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors) - Cleveland Clinic. (n.d.). Retrieved January 20, 2026, from [Link]

  • Levomilnacipran Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2025, February 5). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Milnacipran Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

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  • What is the mechanism of Venlafaxine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Duloxetine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • Duloxetine (Cymbalta, Drizalma Sprinkle): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, October 8). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of action of duloxetine (Cymbalta) in managing pain associated with fibromyalgia? - Dr.Oracle. (2025, May 25). Retrieved January 20, 2026, from [Link]

  • Effexor®(venlafaxine hydrochloride)Tablets - accessdata.fda.gov. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Pharmacology of Venlafaxine (Effexor) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, March 2). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of action (MOA) of Duloxetine (Cymbalta)? - Dr.Oracle. (2025, October 16). Retrieved January 20, 2026, from [Link]

  • Levomilnacipran (Fetzima) - PsychDB. (2021, February 19). Retrieved January 20, 2026, from [Link]

  • What is Milnacipran Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved January 20, 2026, from [Link]

  • Milnacipran | C15H22N2O - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • How does Milnacipran Hydrochloride exert its therapeutic effects at the molecular and cellular levels? | R Discovery. (n.d.). Retrieved January 20, 2026, from [Link]

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Comparative

Independent Verification of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Activity: A Comparative Guide

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylcyclobutylamine Analog In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and tolerability for psychiat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylcyclobutylamine Analog

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and tolerability for psychiatric disorders remains a paramount objective. The compound {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine has emerged as a molecule of interest due to its structural characteristics, which suggest a potential interaction with monoamine neurotransmitter systems. These systems, encompassing serotonin (5-HT), norepinephrine (NE), and dopamine (DA), are well-established targets for the treatment of depression, anxiety, and other mood disorders. The presence of a trifluoromethyl group on the phenyl ring is a common feature in many centrally acting drugs, often enhancing metabolic stability and receptor binding affinity.

This guide provides a comprehensive framework for the independent verification of the biological activity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. As no public-domain experimental data for this specific compound is currently available, this document will serve as a detailed roadmap for researchers, outlining the essential in vitro and in vivo assays required to characterize its pharmacological profile. To provide a tangible and scientifically robust comparison, we will benchmark the hypothetical data for our target compound against a well-characterized multimodal antidepressant, Vortioxetine. Vortioxetine is a clinically effective therapeutic that exhibits a complex mechanism of action, including inhibition of the serotonin transporter (SERT) and modulation of multiple serotonin receptors.[1][2] By following the protocols and data analysis frameworks presented herein, researchers can systematically elucidate the activity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine and assess its potential as a novel therapeutic candidate.

Pillar 1: Elucidating the Mechanism of Action - A Multimodal Hypothesis

The structural similarity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine to known monoamine reuptake inhibitors and receptor modulators suggests a plausible multimodal mechanism of action. We hypothesize that this compound may interact with one or more monoamine transporters (SERT, NET, DAT) and potentially modulate the activity of various serotonin receptors. A thorough investigation of these interactions is the foundational step in characterizing its pharmacological profile.

Hypothesized Signaling Pathway

The diagram below illustrates the potential sites of action for a multimodal agent like {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine within a serotonergic synapse. The primary targets for investigation are the serotonin transporter (SERT) and a range of presynaptic and postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT3, 5-HT7). Inhibition of SERT would lead to increased synaptic serotonin levels, while interactions with various receptors could further modulate serotonergic neurotransmission and downstream signaling cascades.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin 5-HT Presynaptic_Vesicle->Serotonin Release SERT SERT SERT->Presynaptic_Vesicle 5HT1A_auto 5-HT1A Autoreceptor 5HT1A_auto->Presynaptic_Vesicle Inhibits Release Serotonin->SERT Reuptake Serotonin->5HT1A_auto Binds 5HT1A_post 5-HT1A Receptor Serotonin->5HT1A_post Binds 5HT3_post 5-HT3 Receptor Serotonin->5HT3_post Binds 5HT7_post 5-HT7 Receptor Serotonin->5HT7_post Binds Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) 5HT1A_post->Downstream_Signaling 5HT3_post->Downstream_Signaling 5HT7_post->Downstream_Signaling Test_Compound {1-[3-(trifluoromethyl)phenyl] cyclobutyl}methanamine Test_Compound->SERT Inhibits? Test_Compound->5HT1A_auto Modulates? Test_Compound->5HT1A_post Modulates? Test_Compound->5HT3_post Modulates? Test_Compound->5HT7_post Modulates? caption Hypothesized serotonergic synapse modulation. Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare cell membranes expressing the target receptor/transporter Start->Membrane_Prep Incubation Incubate membranes with a specific radioligand and varying concentrations of the test compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Data_Analysis Generate competition curves and calculate IC50 and Ki values Scintillation->Data_Analysis End End Data_Analysis->End caption Radioligand binding assay workflow.

Caption: Radioligand binding assay workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human transporter or receptor of interest (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in a suitable binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and a range of concentrations of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competing ligand).

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filtermats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine to inhibit the reuptake of serotonin into presynaptic nerve terminals.

Uptake_Assay_Workflow Start Start Synaptosome_Prep Isolate synaptosomes from rodent brain tissue (e.g., striatum) Start->Synaptosome_Prep Pre-incubation Pre-incubate synaptosomes with varying concentrations of the test compound Synaptosome_Prep->Pre-incubation Uptake_Initiation Initiate uptake by adding [³H]-5-HT Pre-incubation->Uptake_Initiation Uptake_Termination Terminate uptake by rapid filtration and washing Uptake_Initiation->Uptake_Termination Scintillation Quantify accumulated radioactivity using liquid scintillation counting Uptake_Termination->Scintillation Data_Analysis Generate inhibition curves and calculate IC50 values Scintillation->Data_Analysis End End Data_Analysis->End caption Synaptosomal uptake assay workflow.

Caption: Synaptosomal uptake assay workflow.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., striatum or cortex) from a rodent in ice-cold sucrose buffer.

    • Homogenize the tissue and centrifuge at a low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Inhibition Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with a range of concentrations of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine or vehicle.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-5-HT.

    • Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).

    • Terminate the reaction by rapid filtration through a glass fiber filtermat and washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Quantify the amount of [³H]-5-HT taken up by the synaptosomes using liquid scintillation counting.

    • Define non-specific uptake in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Calculate the percentage inhibition of specific uptake at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Pillar 3: In Vivo Validation - Assessing Antidepressant-Like Efficacy

In vivo behavioral models in rodents are crucial for assessing the potential antidepressant-like effects of a novel compound. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used and validated screening tools for this purpose. [3][4]These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which can be reversed by antidepressant treatment. [5]

Comparative In Vivo Efficacy

The following table summarizes the reported effects of Vortioxetine in the Forced Swim Test and provides a template for the data that should be collected for {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

Behavioral TestSpeciesVortioxetine Effect{1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine Effect
Forced Swim TestMouseSignificantly increased mobility duration at 5 mg/kg [6]Data to be determined
Tail Suspension TestMouseReduced immobility time [5]Data to be determined
Experimental Protocols

This protocol describes the procedure for conducting the forced swim test to evaluate the antidepressant-like activity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

FST_Workflow Start Start Acclimation Acclimate mice to the testing room Start->Acclimation Drug_Admin Administer test compound or vehicle (e.g., 30-60 min prior to testing) Acclimation->Drug_Admin Swim_Session Place each mouse individually in a beaker of water for a 6-minute session Drug_Admin->Swim_Session Recording Videorecord the entire session for later analysis Swim_Session->Recording Data_Analysis Score the duration of immobility during the last 4 minutes of the test Recording->Data_Analysis End End Data_Analysis->End caption Forced swim test workflow.

Caption: Forced swim test workflow.

Step-by-Step Methodology:

  • Apparatus: Use a transparent cylindrical container (beaker) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Administer {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a positive control (e.g., Vortioxetine or a standard SSRI), or vehicle to different groups of mice at a specified time before the test.

    • Gently place each mouse into the beaker of water for a 6-minute test session.

    • After the session, remove the mouse, dry it with a towel, and return it to its home cage.

  • Data Scoring:

    • Videorecord the test sessions for offline scoring by a trained observer who is blind to the treatment conditions.

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

This protocol details the tail suspension test, another widely used model for assessing antidepressant-like activity. [3]

TST_Workflow Start Start Acclimation Acclimate mice to the testing room Start->Acclimation Drug_Admin Administer test compound or vehicle (e.g., 30-60 min prior to testing) Acclimation->Drug_Admin Suspension Suspend each mouse by its tail from a horizontal bar for a 6-minute session Drug_Admin->Suspension Recording Videorecord the entire session for later analysis Suspension->Recording Data_Analysis Score the total duration of immobility during the 6-minute test Recording->Data_Analysis End End Data_Analysis->End caption Tail suspension test workflow.

Caption: Tail suspension test workflow.

Step-by-Step Methodology:

  • Apparatus: Use a suspension box or a horizontal bar from which the mouse can be suspended by its tail.

  • Procedure:

    • Administer {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine, a positive control, or vehicle to different groups of mice.

    • Secure the tip of the mouse's tail to the suspension bar using adhesive tape.

    • The test duration is typically 6 minutes.

  • Data Scoring:

    • Videorecord the sessions for blind scoring.

    • Measure the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis:

    • Compare the mean immobility time across treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Conclusion: A Path Forward for a Promising Candidate

This guide has outlined a rigorous and systematic approach for the independent verification of the biological activity of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine. By employing a combination of in vitro binding and functional assays, alongside validated in vivo behavioral models, researchers can build a comprehensive pharmacological profile of this novel compound. The use of a well-characterized multimodal antidepressant, Vortioxetine, as a comparator provides a crucial benchmark for interpreting the experimental findings.

Should the data reveal a potent and selective interaction with key monoamine targets, coupled with efficacy in preclinical models of depression, this would provide a strong rationale for further investigation of {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine as a potential therapeutic agent. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery and development.

References

  • 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Vortioxetine | C18H22N2S | CID 9966051. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (2015). PMC. Retrieved January 20, 2026, from [Link]

  • Evaluation of Vortioxetine on Global DNA Methylation in Maternal and Offspring Rats and In Silico Molecular Docking to Key Epigenetic Enzymes. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • The Mouse Forced Swim Test. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • The Tail Suspension Test. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Vortioxetine attenuates the effects of early-life stress on depression-like behaviors and monoamine transporters in female mice. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2020). PMC. Retrieved January 20, 2026, from [Link]

  • Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. (1978). PubMed. Retrieved January 20, 2026, from [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

  • Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Vortioxetine: A new alternative for the treatment of major depressive disorder. (2016). Elsevier. Retrieved January 20, 2026, from [Link]

  • Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Effects of acute vortioxetine treatment in the open field paradigm and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Validation

A Head-to-Head Comparison of Phenylcyclobutylmethanamine Isomers: A Guide for Researchers

In the landscape of novel psychoactive substance research and the development of therapeutics targeting the central nervous system, understanding the nuanced effects of stereoisomerism is paramount. The spatial arrangeme...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel psychoactive substance research and the development of therapeutics targeting the central nervous system, understanding the nuanced effects of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological profile, transforming a potent agent into an inactive one, or shifting its selectivity across different biological targets. This guide provides a comprehensive head-to-head comparison of the isomers of phenylcyclobutylmethanamine, a compound of interest for its structural relationship to phenethylamine and its potential as a monoamine transporter ligand.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data, explaining the "why" behind the observed differences in isomeric activity.

The Significance of Stereochemistry in Phenylcyclobutylmethanamine

Phenylcyclobutylmethanamine possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These can be grouped into two pairs of enantiomers, which are also diastereomers of each other. Furthermore, the relationship between the phenyl and aminomethyl groups on the cyclobutane ring can be described as cis or trans. This seemingly subtle difference in three-dimensional structure is the determining factor in how each isomer interacts with the binding pockets of monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

The rigidity of the cyclobutane ring, compared to the more flexible alkyl chain of traditional phenethylamines, makes phenylcyclobutylmethanamine and its analogs valuable tools for probing the conformational requirements of transporter binding sites. By comparing the biological activities of its stereoisomers, we can glean critical insights into the structure-activity relationships (SAR) that govern ligand-transporter interactions.

Comparative Pharmacological Profiles: A Data-Driven Analysis

A key study by Nichols et al. (1984) synthesized and evaluated cis- and trans-2-(2,4,5-trimethoxyphenyl)cyclobutylamine and trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine as conformationally restricted analogs of hallucinogenic phenylisopropylamines.[1] Their findings in a rat drug discrimination paradigm, a sensitive in vivo assay for psychoactive effects, revealed a significant difference between the cis and trans isomers.

Table 1: In Vivo Comparison of 2-Phenylcyclobutylamine Analogs [1]

CompoundIsomerLSD-like Discriminative Stimulus Properties in RatsPotency Relative to Cyclopropyl Analog
2-(2,4,5-trimethoxyphenyl)cyclobutylaminecisNo generalization up to 20 mg/kg-
2-(2,4,5-trimethoxyphenyl)cyclobutylaminetransPartial generalization at ≥ 5 mg/kg~50-75 times less potent
2-(2,5-dimethoxy-4-methylphenyl)cyclobutylaminetransPartial generalization at ≥ 5 mg/kg~50-75 times less potent

This data strongly suggests that the trans configuration allows for a more favorable interaction with the target receptor, in this case, likely a serotonin receptor subtype, compared to the cis configuration.[1] The lack of full generalization to the LSD cue indicates that while there is some shared mechanism of action, the discriminative stimulus properties are not identical.[1]

While this study provides crucial in vivo evidence for the differential effects of cis and trans isomers, a complete picture requires in vitro binding affinity data at the monoamine transporters. Based on the broader structure-activity relationships of phenylalkylamines, it is hypothesized that the different stereoisomers of phenylcyclobutylmethanamine will exhibit distinct binding profiles at DAT, NET, and SERT.

Experimental Protocols for Isomer Characterization

To facilitate further research in this area, this section outlines the key experimental workflows required for a comprehensive head-to-head comparison of phenylcyclobutylmethanamine isomers.

Chiral Separation of Isomers

The first critical step is the separation of the racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold-standard for this purpose.

Experimental Workflow: Chiral HPLC Separation

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Isomer Isomer Transporter Monoamine Transporter (DAT, NET, or SERT) Isomer->Transporter Inhibition Neurotransmitter Dopamine, Norepinephrine, or Serotonin Transporter->Neurotransmitter Blocks Reuptake Increased Neurotransmitter Increased Neurotransmitter Concentration Neurotransmitter->Increased Neurotransmitter Accumulation Receptor Postsynaptic Receptor Increased Neurotransmitter->Receptor Activation Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signaling

Caption: Proposed signaling pathway modulation by phenylcyclobutylmethanamine isomers.

The differential affinity of each isomer for DAT, NET, and SERT will determine its specific neurochemical profile and, consequently, its overall pharmacological and behavioral effects. For example, an isomer with high affinity for DAT and NET but low affinity for SERT would be expected to have stimulant-like properties, while an isomer with high affinity for SERT might have antidepressant-like effects.

Future Directions and Conclusion

The head-to-head comparison of phenylcyclobutylmethanamine isomers is a compelling area of research with implications for both fundamental neuroscience and drug discovery. The existing data on related analogs strongly indicates that stereochemistry is a critical determinant of biological activity.

To advance our understanding, future research should focus on:

  • The synthesis and chiral separation of all four stereoisomers of phenylcyclobutylmethanamine.

  • A comprehensive in vitro characterization of the binding affinities and functional potencies of each isomer at DAT, NET, and SERT.

  • In vivo studies, such as microdialysis, to determine the effects of each isomer on extracellular neurotransmitter levels in relevant brain regions.

  • Behavioral pharmacology studies to elucidate the psychoactive effects of each isomer.

By systematically dissecting the pharmacological profiles of these isomers, the scientific community can gain valuable insights into the molecular mechanisms of monoamine transporter function and pave the way for the rational design of novel CNS-active agents with improved efficacy and safety profiles.

References

  • Nichols, D. E., Jadhav, K. P., Oberlender, R. A., Zabik, J. E., Bossart, J. F., Hamada, A., & Miller, D. D. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Journal of Medicinal Chemistry, 27(9), 1108–1111. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

Comprehensive Safety & Handling Guide: {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine As a Senior Application Scientist, my primary objective extends beyond providing a product; it is to ensure you can utilize it w...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

As a Senior Application Scientist, my primary objective extends beyond providing a product; it is to ensure you can utilize it with the utmost safety and efficacy. This guide for handling {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS No. 1039932-76-7) is designed to be your essential partner in the laboratory. We will move beyond a simple checklist of personal protective equipment (PPE) to a deeper understanding of why specific measures are imperative, grounding our recommendations in the chemical's unique structural characteristics and known hazards.

Hazard Analysis: A Structurally-Informed Risk Assessment

The key to safe handling lies in understanding the molecule's inherent risks. The structure of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine presents a trifecta of considerations: the aromatic amine, the trifluoromethyl group, and the cyclobutane moiety.

  • Aromatic Amine Moiety: Amines can be corrosive and readily absorbed through the skin. Their basic nature can cause irritation or severe burns to skin and mucous membranes.

  • Trifluoromethyl Group (-CF₃): This group significantly increases the compound's electronegativity and lipophilicity.[1] This can enhance its biological activity and potential for membrane penetration. Furthermore, halogenated organic compounds require careful management as hazardous waste.

  • Cyclobutane Ring: While the parent compound, cyclobutane, is a flammable gas[2][3], this derivative is a liquid.[4] However, the strained ring system can influence reactivity.

The known hazard classifications for this compound are explicit:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

A safety data sheet for a closely related analog, Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine, corroborates these risks, listing it as harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[6]

Quantitative Data Summary
PropertyValueSource
CAS Number 1039932-76-7[4][7][8]
Molecular Formula C₁₂H₁₄F₃N[4][7][8]
Molecular Weight 229.24 g/mol [4]
Purity ~98%[4][5]
Appearance Liquid[4]
Hazard Statements H302, H315, H319, H335[5]

The Core of Protection: Your PPE Ensemble

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The goal is to establish a complete barrier between you and the chemical, preventing all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Primary Engineering Control: The Chemical Fume Hood

Causality: All handling of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The compound's potential to cause respiratory irritation (H335) necessitates this primary engineering control to capture any vapors at the source, protecting your breathing zone.

Personal Protective Equipment (PPE) Specification

The following table outlines the minimum required PPE. For high-risk operations such as heating, pressure reactions, or handling large quantities, a more stringent protocol may be necessary.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Double Gloving: Inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).Why double-glove? A single nitrile glove provides minimal protection against direct contact and can degrade quickly. The outer glove offers robust chemical resistance, while the inner glove protects you during the doffing (removal) process. Always inspect gloves for tears or pinholes before use.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 rated) AND a full-face shield. Why both? Goggles provide a seal around the eyes to protect against splashes and vapors.[9] The face shield is critical when there is any risk of splashing, protecting not just the eyes but the entire face from corrosive materials. Given the H319 "serious eye irritation" warning, this combination is essential.
Body Protection Flame-retardant and chemical-resistant lab coat. A chemical-resistant apron should be worn over the lab coat for added protection during transfers.The lab coat must be fully buttoned to provide maximum coverage. An apron adds a crucial layer of defense against spills that could otherwise soak through the lab coat fabric.
Respiratory Protection Not required if all work is performed in a certified fume hood. Should an emergency arise where the fume hood fails or a large spill occurs outside of containment, a full-face respirator with appropriate cartridges for organic vapors and acid gases is necessary.[9] Routine use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[10]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes. This protects against spills that may reach the floor. Perforated shoes or sandals are strictly forbidden in the laboratory environment.

Operational Plan: Step-by-Step Handling Protocol

Trust in safety protocols is built on clear, repeatable actions. Follow this workflow for every procedure involving this compound.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is operational and uncluttered. Locate the nearest eyewash station and safety shower and verify they are accessible.[11]

  • Don PPE: Put on your PPE in the following order: inner gloves, lab coat, apron, outer gloves, and finally, your goggles and face shield. This sequence ensures a proper seal and overlap of protective layers.

Handling and Experimental Use
  • Aliquotting: Conduct all weighing and volume measurements inside the fume hood. Use disposable equipment where possible to minimize cleaning.

  • Reaction Setup: Ensure your reaction vessel is securely clamped and that any potential exotherms can be controlled.

  • Post-Reaction: Quench the reaction safely within the fume hood. Prepare for waste disposal immediately.

Doffing PPE and Decontamination
  • Remove Outer Layers: In the designated doffing area, first remove the outer gloves, turning them inside out.

  • Remove Face/Eye Protection: Remove the face shield and goggles.

  • Remove Body Protection: Unbutton and remove the lab coat and apron.

  • Remove Inner Gloves: Lastly, remove the inner gloves, again turning them inside out to trap any potential contamination.

  • Hygiene: Wash hands thoroughly with soap and water.[2][12]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

} caption: "Safe Handling & Disposal Workflow."

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All materials that have come into contact with {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine are considered hazardous waste. This includes:

    • Unused or excess chemical.

    • Contaminated gloves, pipette tips, and weighing paper.

    • Solvent rinses from cleaning glassware.

  • Containerization: Collect all waste in a designated, puncture-proof, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine".

  • Final Disposal: Do not dispose of this chemical down the drain or in regular trash. Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Emergency Procedures: Immediate, Decisive Action

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[11] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or outside the fume hood, alert others and contact your EHS department. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the designated hazardous waste container.

By integrating these expert-driven protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.

  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.

  • ChemicalBook. CYCLOBUTANE - Safety Data Sheet.

  • Sigma-Aldrich. {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine | 1039932-76-7.

  • KISHIDA CHEMICAL CO., LTD. (1-〔[3-(Trifluoromethyl)phenyl]methyl〕cyclobutyl)methanamine, PK02409E-1, 2023/5/8.

  • Benchchem. Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.

  • ECHEMI. Cyclobutane SDS, 287-23-0 Safety Data Sheets.

  • Sigma-Aldrich. 1,1-cyclobutane dicarboxylic acid - Safety Data Sheet.

  • New Jersey Department of Health. HAZARD SUMMARY: Cyclobutane.

  • CAMEO Chemicals - NOAA. CYCLOBUTANE.

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.

  • ChemicalBook. 1039932-76-7({1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine) Product Description.

  • Benchchem. Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Benchchem. Safety and handling of fluorinated organic compounds.

  • Canada Safety Training. PPE for Hazardous Chemicals.

  • CymitQuimica. {1-[3-(trifluoromethyl)phenyl]cyclobutyl}methanamine.

  • Lead Sciences. (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine.

  • PubChem. Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine.

  • Cayman Chemical. Safety Data Sheet.

  • Wikipedia. Trifluoromethyl group.

Sources

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Feasible Synthetic Routes

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